2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMXHKNXRNUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604642 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-15-4 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine structure and properties
An In-Depth Technical Guide to 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. These "privileged scaffolds" serve as versatile starting points for drug discovery, offering a combination of favorable biological activity, synthetic tractability, and desirable pharmacokinetic properties. The thieno[3,2-d]pyrimidine core is a prominent member of this class. As a bioisostere of purine, the fundamental building block of nucleic acids, it is adept at interacting with a wide array of biological targets.[1] Its derivatives have garnered significant attention for their ability to modulate the activity of protein kinases, a family of enzymes frequently dysregulated in human diseases, most notably cancer.[1][2]
A key area of focus for thieno[3,2-d]pyrimidine-based compounds is the inhibition of the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many tumors.[4] Consequently, developing inhibitors that target this pathway is a leading strategy in oncology research.
This technical guide provides an in-depth examination of This compound , a pivotal intermediate and a molecule of significant interest in its own right. We will explore its structural and physicochemical properties, detail its synthesis, elucidate its biological significance as a kinase inhibitor scaffold, and present a representative experimental workflow for assessing the activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Part 1: Physicochemical and Structural Characteristics
The utility of this compound in drug discovery is rooted in its distinct structural features and resulting chemical properties.
The molecule is built upon a bicyclic heterocyclic system where a thiophene ring is fused to a pyrimidine ring. Key functional groups include:
-
The Thieno[3,2-d]pyrimidine Core: This planar, aromatic system provides a rigid scaffold that mimics the natural purine bases, enabling it to fit into the ATP-binding pockets of many kinases.
-
The 2-Chloro Group: The chlorine atom at the C2 position is a critical reactive handle. As a good leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
-
The 4-Morpholinyl Group: The morpholine moiety at the C4 position is a common feature in many kinase inhibitors. It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development.
A summary of its computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | [5] |
| CAS Number | 16234-15-4 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [5] |
| Molecular Weight | 255.72 g/mol | [5] |
| Monoisotopic Mass | 255.0233108 Da | [5] |
| Physical Form | Pale-yellow to Yellow-brown Solid (in related structures) | [8] |
| Storage Temp. | 2-8 °C (for related structures) | [8][9] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of this compound is a well-established, multi-step process that highlights fundamental reactions in heterocyclic chemistry. The general strategy involves the initial construction of the core heterocyclic system, followed by sequential functionalization.
Causality in Synthetic Design
The chosen synthetic route is predicated on the differential reactivity of the positions on the pyrimidine ring. The process begins by creating a precursor with oxygen-based functional groups (a dione), which can be readily converted to the more reactive dichloro intermediate. Subsequent nucleophilic substitution with morpholine occurs preferentially at the C4 position, which is more activated towards nucleophilic attack than the C2 position in this scaffold. This regioselectivity is a key principle enabling a controlled and efficient synthesis.
Detailed Synthesis Protocol
A common and reliable route begins with a substituted thiophene, such as methyl 3-aminothiophene-2-carboxylate.[10][11]
Step 1: Cyclization to form Thieno[3,2-d]pyrimidin-2,4-dione The initial step involves the construction of the pyrimidine ring. This is typically achieved by reacting a 3-aminothiophene-2-carboxylate derivative with a reagent like urea or potassium cyanate, followed by cyclization under heat.[1][2]
-
Combine methyl 3-aminothiophene-2-carboxylate and urea in a suitable high-boiling point solvent.
-
Heat the mixture to approximately 170-190 °C for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, and collect the precipitated solid product, thieno[3,2-d]pyrimidin-2,4-dione, by filtration.
Step 2: Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine The dione intermediate is a stable precursor but lacks the reactivity needed for further diversification. A double chlorination reaction converts the hydroxyl groups (in their tautomeric keto form) into highly reactive chloro groups.
-
Suspend the thieno[3,2-d]pyrimidin-2,4-dione in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.[1][2]
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.[1]
-
After cooling, carefully quench the excess POCl₃ by slowly pouring the mixture into ice water.
-
The solid 2,4-dichlorothieno[3,2-d]pyrimidine product will precipitate and can be collected by filtration, washed with water, and dried.
Step 3: Selective Nucleophilic Aromatic Substitution (SNAr) with Morpholine This final step introduces the morpholine group at the C4 position.
-
Dissolve the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate in a suitable polar solvent like ethanol or isopropanol.[11]
-
Add morpholine (typically 1.0-1.2 equivalents) to the solution. A mild base such as diisopropylethylamine (DIPEA) or potassium carbonate may be added to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until TLC indicates the consumption of the starting material. The reaction is typically selective for the C4 position.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, this compound, by column chromatography or recrystallization to yield the final product.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Part 3: Biological Significance and Mechanism of Action
The thieno[3,2-d]pyrimidine scaffold is a cornerstone of many potent and selective kinase inhibitors. Its efficacy stems from its ability to act as a "hinge-binder." The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding site, blocking the enzyme's function.
Primary Target: The PI3K/AKT/mTOR Pathway
The PI3K signaling pathway is a primary target for thienopyrimidine-based inhibitors.[3][12] This pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.
-
Mechanism of Action: When a growth factor binds to its receptor tyrosine kinase (RTK) on the cell surface, it activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a host of substrates, including mTOR, leading to cell growth, proliferation, and the inhibition of apoptosis (programmed cell death).
-
Role in Cancer: In many cancers, this pathway becomes constitutively active due to mutations in genes like PIK3CA (which encodes a subunit of PI3K) or the loss of the tumor suppressor PTEN, which normally counteracts PI3K activity.[12]
-
Inhibition by Thienopyrimidines: Thienopyrimidine derivatives, such as the clinical candidate GDC-0941, have been designed to be ATP-competitive inhibitors of PI3K.[4][13] They occupy the ATP-binding pocket, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade. The scaffold of this compound is central to this class of inhibitors, providing the core for binding while the substituents at the C2 position are modified to achieve potency and selectivity against different PI3K isoforms (e.g., PI3Kα, PI3Kδ).[3][14][15]
PI3K/AKT/mTOR Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Part 4: Application in Drug Discovery - A Representative Experimental Workflow
Once a novel derivative is synthesized from the 2-chloro-4-morpholinyl intermediate, its biological activity must be quantified. A primary screen is often an in vitro biochemical assay to determine the compound's ability to inhibit the target kinase directly.
Objective
To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, derived from the thienopyrimidine scaffold, against the PI3Kα kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.
1. Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase: Dilute recombinant human PI3Kα enzyme to the desired working concentration in kinase reaction buffer.
-
Substrate/ATP Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP at a concentration near its Km value for the enzyme.
2. Kinase Reaction:
-
Add 2.5 µL of the PI3Kα enzyme solution to each well of a 384-well assay plate.
-
Transfer 25 nL of the serially diluted test compound (and DMSO for controls) to the appropriate wells using an acoustic liquid handler.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.
-
Read the luminescence on a plate reader (e.g., EnVision).
4. Data Analysis:
-
The raw luminescence data is normalized relative to high (DMSO only, 0% inhibition) and low (no enzyme, 100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Kinase Inhibition Assay Workflow Diagram
Caption: Workflow for a typical kinase inhibition assay.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its purine-mimicking core provides access to critical enzyme families, while its functional handles—the reactive 2-chloro group and the property-enhancing 4-morpholinyl substituent—offer extensive opportunities for optimization. The demonstrated success of this scaffold in generating potent kinase inhibitors, particularly against the clinically significant PI3K pathway, underscores its value to drug discovery professionals. As research continues to push the boundaries of targeted therapy, versatile and well-characterized scaffolds like this one will remain indispensable tools in the development of the next generation of precision medicines.
References
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
- Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Tre
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies.
- 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE-6-CARBALDEHYDE. Sigma-Aldrich.
- 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. PubChem.
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. PubChem.
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Publishing.
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. ChemicalBook.
- 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem.
- This compound. Thoreauchem.
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. Chongqing Chemdad Co., Ltd.
- 2-Chloro-4-(morpholin-4-yl)thieno(2,3-d)pyrimidine. PubChem.
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. PubMed.
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
- Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
- Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine deriv
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | 16234-15-4 [chemicalbook.com]
- 7. This compound-16234-15-4 - Thoreauchem [thoreauchem.com]
- 8. 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE-6-CARBALDEHYDE | 885618-31-5 [sigmaaldrich.com]
- 9. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine (CAS No. 16234-15-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine, registered under CAS number 16234-15-4. This heterocyclic compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its thieno[3,2-d]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors, making this intermediate a valuable asset in the design and synthesis of novel drug candidates for oncology and other therapeutic areas. This guide will delve into its physicochemical characteristics, synthetic routes, reactivity, and its pivotal role in the generation of advanced pharmaceutical agents.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the thieno[3,2-d]pyrimidine scaffold has been extensively explored in the development of kinase inhibitors.[1][2][3]
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine serves as a key intermediate in the synthesis of these complex molecules. The presence of a reactive chlorine atom at the 2-position and a morpholine group at the 4-position provides a versatile platform for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16234-15-4 | [4] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [4] |
| Molecular Weight | 255.72 g/mol | [4] |
| IUPAC Name | 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | [4] |
| Boiling Point (Predicted) | 393.7±42.0 °C | [5] |
| Density (Predicted) | 1.463 g/cm³ | [5] |
| pKa (Predicted) | 3.82±0.40 | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6] |
Synthesis and Reactivity
The synthesis of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine typically involves a multi-step sequence starting from a suitable thiophene derivative. A general synthetic strategy involves the construction of the pyrimidine ring onto the thiophene core, followed by chlorination and subsequent nucleophilic substitution to introduce the morpholine moiety.
A representative synthetic pathway is outlined below:
Caption: A generalized synthetic scheme for 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine.
The key reactive site of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine is the chlorine atom at the 2-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. This reactivity is fundamental to its utility as a versatile intermediate in the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Development
The primary application of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine is as a pivotal intermediate in the synthesis of kinase inhibitors for the treatment of cancer. The thieno[3,2-d]pyrimidine core, functionalized with a morpholine group, is a common feature in inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.
For instance, this intermediate is a building block for the synthesis of potent and selective PI3K inhibitors. The morpholine moiety often occupies the solvent-exposed region of the ATP-binding pocket, contributing to the solubility and overall drug-like properties of the final molecule. The chlorine at the 2-position serves as a handle for introducing various fragments that can interact with specific residues within the kinase domain, thereby modulating the potency and selectivity of the inhibitor.
The versatility of this scaffold has also led to its exploration in the development of inhibitors for other kinase families, such as Rho-associated coiled-coil containing protein kinases (ROCKs), which are implicated in cell migration and morphology.[3]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
The following is a generalized protocol for the reaction of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine with a nucleophile, which is a common subsequent step in a synthetic sequence.
-
To a solution of 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the desired nucleophile (1-3 equivalents) and a base (e.g., Na₂CO₃, K₂CO₃) (2 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Note: Reaction conditions, including solvent, temperature, and reaction time, should be optimized for each specific nucleophile.
Safety and Handling
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[7]
-
Storage: Store in a tightly closed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.[5]
-
In case of contact:
Conclusion
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine (CAS No. 16234-15-4) is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its thieno[3,2-d]pyrimidine core provides a privileged scaffold for the development of potent and selective kinase inhibitors, particularly targeting the PI3K signaling pathway. The strategic placement of a reactive chlorine atom and a morpholine moiety allows for extensive chemical derivatization, enabling the optimization of pharmacological properties. As the demand for targeted therapies continues to grow, the importance of key building blocks like 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine in accelerating drug discovery and development is undeniable.
References
- 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. PubChem. (n.d.).
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. PubChem. (n.d.).
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. (2019).
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. Chongqing Chemdad Co., Ltd. (n.d.).
- Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press.
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine CAS#16234-15-4 with Jenny manufacturerv. (n.d.). Custom synthesis of biological and pharmaceutical small molecules.
- Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. ResearchGate.
- Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Atlantis Press.
- Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 126966.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core for Targeted Kinase Inhibition
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: From Chemical Intermediate to Therapeutic Potential
The compound 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a key heterocyclic building block in medicinal chemistry.[1][2] While this specific molecule is a synthetic intermediate rather than an active therapeutic agent, its core structure, the thieno[3,2-d]pyrimidine scaffold, is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity.
Thienopyrimidines are structural bioisosteres of purines, the fundamental components of DNA and ATP.[3][4] This mimicry allows them to effectively compete with ATP for its binding site on a wide range of protein kinases, making the thieno[3,2-d]pyrimidine core a foundational element in the design of targeted kinase inhibitors.[5][6] This guide will delve into the mechanism of action of therapeutic agents derived from this scaffold, focusing on their role as kinase inhibitors in critical oncogenic pathways. We will explore the underlying principles of their target engagement, the experimental workflows used to validate their action, and the synthetic strategies that leverage intermediates like this compound.
Part 1: The Core Mechanism - ATP-Competitive Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a protein substrate. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth and proliferation. The primary mechanism by which thieno[3,2-d]pyrimidine derivatives exert their effect is through ATP-competitive inhibition .
The nitrogen atoms within the pyrimidine ring of the scaffold act as hydrogen bond acceptors, allowing them to form critical interactions with the "hinge" region of the kinase ATP-binding pocket.[7] This region connects the N- and C-lobes of the kinase domain and is crucial for anchoring ATP. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing phosphorylation and shutting down the downstream signaling cascade. The thiophene portion of the scaffold and various substituents attached at the C2 and C4 positions explore deeper regions of the binding pocket, determining the inhibitor's potency and selectivity for specific kinases.
Part 2: Case Study - Targeting the PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K) pathway is one of the most frequently hyperactivated signaling networks in human cancer, playing a central role in cell proliferation, survival, and metabolism. Several potent PI3K inhibitors have been developed using the thieno[3,2-d]pyrimidine scaffold, such as the well-characterized compound GDC-0941.[8]
Mechanism of Action: PI3K Inhibition
Derivatives designed to target PI3K, particularly the p110α isoform, bind to the ATP pocket of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases like PDK1 and Akt. By inhibiting PI3K, thieno[3,2-d]pyrimidine derivatives effectively cut off this signaling cascade at its origin, leading to a downstream decrease in phosphorylated Akt (p-Akt). This loss of Akt activity de-represses apoptotic factors (e.g., Bad) and inhibits proliferative signaling (e.g., mTORC1), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[8][9]
Experimental Validation Workflow
Verifying the mechanism of a putative PI3K inhibitor involves a multi-step process to confirm target engagement and downstream cellular effects.
-
Biochemical Assay (Target Engagement): An in vitro kinase assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, is used to directly measure the inhibition of PI3Kα enzymatic activity. This provides a quantitative measure of potency (IC50).
-
Cellular Assay (Pathway Inhibition): A Western blot is performed on lysates from cancer cells treated with the compound. The key readout is the level of phosphorylated Akt (p-Akt) at Ser473. A dose-dependent reduction in p-Akt confirms that the compound is inhibiting the PI3K pathway within a cellular context.
-
Phenotypic Assay (Cellular Outcome): A cell viability assay, such as the MTT or CellTiter-Glo assay, is used to determine the effect of the compound on cancer cell proliferation and survival. The resulting GI50 (concentration for 50% growth inhibition) demonstrates the ultimate anti-cancer effect.
| Parameter | Description | Example Value |
| PI3Kα IC50 | Concentration for 50% inhibition of PI3Kα enzyme activity. | 5 nM |
| p-Akt (Ser473) IC50 | Concentration for 50% reduction of p-Akt in cells. | 50 nM |
| MCF-7 GI50 | Concentration for 50% growth inhibition in a PIK3CA-mutant breast cancer cell line. | 150 nM |
Part 3: Case Study - Targeting VEGFR-2 and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that drives this process. The thieno[3,2-d]pyrimidine scaffold has been successfully employed to create potent inhibitors of VEGFR-2.[7][10]
Mechanism of Action: VEGFR-2 Inhibition
In this context, the thieno[3,2-d]pyrimidine derivative binds to the ATP-binding site of the intracellular domain of VEGFR-2. This action blocks the autophosphorylation of the receptor that would normally occur upon binding of its ligand, VEGF-A. By preventing this initial activation step, the entire downstream signaling cascade—involving pathways like PLCγ, Ras/MAPK, and PI3K/Akt—is halted. The physiological consequence is the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately starving the tumor of the blood supply required for its growth.[10]
Part 4: Synthetic Utility and Structure-Activity Relationships
The utility of this compound as a synthetic intermediate stems from its reactive chlorine atom. The C2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows medicinal chemists to readily introduce a wide variety of amines, thiols, and other nucleophiles at this position.[6][11] This chemical tractability enables the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.
SAR studies on this scaffold have revealed key insights:
-
C4-Position: The morpholine group is frequently used to enhance aqueous solubility and improve pharmacokinetic properties. In other series, this position can be modified to target different regions of the kinase active site.[9]
-
C2-Position: Diversity at this position is critical for tuning potency and selectivity. Different substituents can interact with specific amino acid residues, such as the gatekeeper residue, allowing for the fine-tuning of the inhibitor's kinase selectivity profile.[3]
-
C6-Position: Substitution on the thiophene ring, for example with a p-tolyl group, has been shown to be important for maintaining antiplasmodial activity in certain derivatives.[12]
Conclusion
The thieno[3,2-d]pyrimidine core is a versatile and highly valuable scaffold in modern drug discovery. Its inherent ability to mimic ATP allows it to serve as an effective hinge-binding motif for a multitude of protein kinases. While a specific intermediate like this compound does not possess a biological mechanism of action itself, its chemical reactivity is the key that unlocks a vast chemical space of potent and selective inhibitors. By strategically modifying this core, researchers have developed targeted therapies that disrupt critical oncogenic pathways such as PI3K/Akt and VEGFR-2, demonstrating the profound impact of scaffold-based drug design in the fight against cancer and other diseases.
References
- El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
- Gaber, N. N., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 34-45. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(14), 5345. [Link]
- Gaber, N. N., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 34-45. [Link]
- Request PDF. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine.
- Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]
- Hou, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. Bioorganic Chemistry, 99, 103796. [Link]
- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091. [Link]
- He, W., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- Akella, A., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]
- Perspicace, E., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-4509. [Link]
- Chemdad. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. Chongqing Chemdad Co., Ltd. [Link]
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(2,3-d)pyrimidine.
- Jennychem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. Jennychem. [Link]
- Hannedouche, S., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3165. [Link]
- Zhang, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(5), 964-973. [Link]
- Gellis, A., et al. (2022).
- Gellis, A., et al. (2022).
- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
- Al-Tel, T. H., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 25(3), 1838. [Link]
Sources
- 1. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the fundamental components of nucleic acids. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
I. The Synthetic Keystone: Crafting the Thieno[3,2-d]pyrimidine Core
The versatility of the thieno[3,2-d]pyrimidine scaffold is rooted in its accessible synthesis. The most prevalent and adaptable method involves the cyclization of 3-amino-2-substituted thiophene precursors. This approach allows for the introduction of diverse substituents on the thiophene ring, which is crucial for fine-tuning the biological activity of the final compounds.
General Synthetic Workflow:
A common synthetic route begins with the Gewald reaction to construct the initial substituted thiophene ring. This is followed by the introduction of the pyrimidine ring through cyclization with various reagents.
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine derivatives.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general procedure for the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative, a common intermediate for further functionalization.
Step 1: Synthesis of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene
-
To a mixture of ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and 3-methyl-2-butanone (0.1 mol) in ethanol (50 mL), add triethylamine (0.12 mol) dropwise at room temperature.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired thiophene derivative.
Step 2: Synthesis of 2,3-Dimethyl-5,6-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
-
Reflux a mixture of the 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (0.05 mol) and formamide (25 mL) for 6 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the thieno[3,2-d]pyrimidin-4-one core.
II. Anticancer Activity: Targeting the Pillars of Malignancy
The thieno[3,2-d]pyrimidine scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes that regulate cell cycle progression and signal transduction.
A. Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle
Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are central regulators of the cell cycle. Thieno[3,2-d]pyrimidine derivatives have been designed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Thieno[3,2-d]pyrimidines as CDK inhibitors leading to cell cycle arrest.
B. Kinase Inhibition in Signal Transduction
Beyond CDKs, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit other crucial kinases involved in cancer cell signaling, including:
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Thieno[3,2-d]pyrimidine-based PI3K inhibitors have shown promise in preclinical studies.[2]
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been developed to target RTKs like EGFR, HER2, and VEGFR-2, which are critical for tumor growth, angiogenesis, and metastasis.[3]
-
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: As a key regulator of the DNA damage response (DDR), ATR is an attractive target. Potent and selective ATR inhibitors with a thieno[3,2-d]pyrimidine scaffold have been discovered.[4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| TP-1 | CDK Inhibitor | HeLa (Cervical) | 5.0 (86% inhibition) | [5] |
| TP-2 | CDK Inhibitor | HT-29 (Colon) | 5.0 (81% inhibition) | [5] |
| TP-3 | FMS Inhibitor | MDA-MB-231 (Breast) | 0.002 | [6] |
| TP-4 | ATR Kinase Inhibitor | LoVo (Colon) | 0.0015 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thieno[3,2-d]pyrimidine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thieno[3,2-d]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
A. Mechanism of Action: Targeting DNA Gyrase
A key mechanism of antibacterial action for thieno[3,2-d]pyrimidines is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[11] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by thieno[3,2-d]pyrimidines disrupts DNA replication.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thieno[3,2-d]pyrimidine derivatives against various microbial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| TP-5 | Staphylococcus aureus (Gram-positive) | 1-2 | [12] |
| TP-6 | Escherichia coli (Gram-negative) | 4-8 | [12] |
| TP-7 | Candida albicans (Fungus) | 2-4 | [7] |
| TP-8 | Cryptococcus neoformans (Fungus) | 1-2 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13][14][15][16]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thieno[3,2-d]pyrimidine test compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
IV. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to a multitude of diseases. Thieno[3,2-d]pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key signaling molecules in the inflammatory cascade.
A. Mechanism of Action: RIPK2 Inhibition
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling downstream of the NOD-like receptors (NLRs).[17] Thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective RIPK2 inhibitors, effectively blocking the production of pro-inflammatory cytokines.[18][19]
Caption: Thieno[3,2-d]pyrimidines as RIPK2 inhibitors block pro-inflammatory cytokine production.
In Vivo Anti-inflammatory Activity Data
A representative thieno[3,2-d]pyrimidine derivative, HY3, has shown significant anti-inflammatory and hepatoprotective effects in an acetaminophen-induced acute liver injury model, with an in vitro IC50 of 11 nM against RIPK2.[18][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.[21][22][23][24][25]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Thieno[3,2-d]pyrimidine test compound
-
Positive control (e.g., indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound and the positive control to the respective groups of animals (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
V. Central Nervous System (CNS) Activity: A Glimpse into Neuropharmacology
The thieno[3,2-d]pyrimidine scaffold has also shown potential for the treatment of CNS disorders, particularly as antagonists of the adenosine A₂A receptor.
A. Adenosine A₂A Receptor Antagonism: A Strategy for Parkinson's Disease
The adenosine A₂A receptor is a key target in the basal ganglia, and its antagonism has been shown to have beneficial effects in models of Parkinson's disease. Several series of 4-arylthieno[3,2-d]pyrimidine derivatives have been developed as potent and selective adenosine A₂A receptor antagonists, demonstrating promising in vivo activity.[26][27]
VI. Structure-Activity Relationship (SAR) Insights
The biological activity of the thieno[3,2-d]pyrimidine scaffold is highly dependent on the nature and position of its substituents. Key SAR observations include:
-
Anticancer Activity: The presence of a halogen, particularly chlorine, at the C4-position is often crucial for cytotoxic activity.[7] Substitutions on the thiophene ring and the pyrimidine ring can significantly modulate potency and selectivity towards different kinases.
-
Antimicrobial Activity: Electron-withdrawing groups at the 2-position of the pyrimidine ring tend to enhance antimicrobial potency. The nature of the substituent at this position also influences the spectrum of activity.
-
Anti-inflammatory Activity: Specific substitutions on the thieno[3,2-d]pyrimidine core are critical for potent and selective inhibition of RIPK2.
-
CNS Activity: The presence of an aryl group at the 4-position is a key feature for adenosine A₂A receptor antagonism.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the discovery of potent lead compounds with anticancer, antimicrobial, anti-inflammatory, and CNS activities. The continued exploration of this versatile core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics to address some of the most pressing challenges in human health. This guide serves as a foundational resource to stimulate further innovation and accelerate the translation of thieno[3,2-d]pyrimidine-based compounds from the laboratory to the clinic.
References
- Antagonists of the Human Adenosine A2A Receptor.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. [Link]
- Gyrase subunit composition and mechanism of action.(a) Gyrase is a... | Download Scientific Diagram.
- Cyclin-dependent kinase. Wikipedia. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflamm
- DNA Gyrase – A Specialized Type II Topoisomerase.
- Signaling pathways mediated by RIPK2. Receptor-interacting...
- Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Hilaris Publisher. [Link]
- NODs/RIPK2 signaling pathways. After ligand binding, NODs oligomerize...
- Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. PubMed. [Link]
- Antagonists of the human adenosine A2A receptor.
- Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PubMed Central. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Minimum Inhibitory Concentration (MIC) Test.
- A review on the role of cyclin dependent kinases in cancers. PubMed Central. [Link]
- CDK Signaling Pathway.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). Structural Genomics Consortium. [Link]
- DNA Gyrase.
- Carrageenan Induced Paw Edema (R
- Illustration of DNA gyrase's catalytic mechanism.
- Carrageenan induced Paw Edema Model.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Frontiers. [Link]
- Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. PubMed. [Link]
- Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed. [Link]
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PubMed Central. [Link]
- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. [Link]
- Aminomethyl substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. MedChemComm (RSC Publishing). [Link]
- Thieno [3, 2-d] pyrimidine derivative useful as pi3k inhibitor.
- Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
- RIPK2. Wikipedia. [Link]
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
- Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflamm
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. [Link]
- Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflamm
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007129161A2 - Thieno [3, 2-d] pyrimidine derivative useful as pi3k inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. RIPK2 - Wikipedia [en.wikipedia.org]
- 18. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-… [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 26. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Legacy of Thienopyrimidines: From Serendipitous Discovery to Precision Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thienopyrimidine core, a fused heterocyclic system of thiophene and pyrimidine rings, represents a cornerstone in medicinal chemistry, particularly in the development of antithrombotic agents. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thienopyrimidine derivatives, with a focus on the P2Y12 receptor antagonists that have revolutionized the management of cardiovascular diseases. We will delve into the key chemical and biological principles that have driven the progression from first-generation prodrugs to highly specific, direct-acting inhibitors.
The Dawn of a New Antiplatelet Era: The Discovery of Ticlopidine
The story of thienopyrimidine-based antiplatelet therapy begins not with a targeted drug design campaign, but with a serendipitous discovery in the 1970s. French researchers at Castaigne S.A., led by Fernand Eloy and Jean-Pierre Maffrand, were initially searching for new anti-inflammatory compounds.[1] During this screening process, ticlopidine emerged, demonstrating potent antiplatelet properties.[2] This discovery marked a pivotal moment, as it introduced a new mechanistic class of antiplatelet agents distinct from aspirin.[2] Ticlopidine was first marketed in France in 1978 under the brand name Ticlid for high-risk thrombotic patients.[1]
The thienopyridine backbone of ticlopidine was the key to its activity, but the compound itself was found to be inactive in vitro.[3] This crucial observation indicated that ticlopidine is a prodrug , requiring metabolic activation in the liver to exert its therapeutic effect.[3][4] This activation is mediated by cytochrome P450 (CYP) enzymes.[4] While effective, ticlopidine's use was hampered by a delayed onset of action and the risk of serious side effects, including neutropenia and thrombotic microangiopathy.[1][5] These limitations spurred the search for safer and more effective second-generation thienopyridines.
The Rise of a Blockbuster: Clopidogrel
Building on the foundation of ticlopidine, researchers at Sanofi synthesized over a thousand analogues, leading to the development of clopidogrel.[6] The key structural modification in clopidogrel is the addition of a methoxycarbonyl group, which significantly improved its safety and tolerability profile compared to ticlopidine.[2] Clopidogrel, marketed as Plavix, was launched in 1998 and quickly became a blockbuster drug for the prevention of atherothrombotic events.[6]
Like its predecessor, clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver, primarily by CYP2C19, to form its active thiol metabolite.[4][7] This active metabolite then irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets, blocking ADP-mediated platelet activation and aggregation.[5][8] The discovery of the P2Y12 receptor in 2001 was a landmark event that finally elucidated the precise molecular target of the thienopyridine drugs.[9]
However, the reliance on CYP2C19 for activation led to significant inter-individual variability in clopidogrel's efficacy, with patients carrying certain genetic polymorphisms exhibiting a diminished antiplatelet response.[4][10] This variability, coupled with its slow onset of action, created a clinical need for more potent and predictable P2Y12 inhibitors.
Third-Generation Thienopyridines and Beyond: Prasugrel and Ticagrelor
The quest for improved P2Y12 inhibition led to the development of prasugrel and ticagrelor, which address many of the limitations of clopidogrel.[10][11]
Prasugrel , another thienopyridine prodrug, was designed for more efficient metabolic activation.[7] Its activation pathway is less dependent on CYP2C19, resulting in a more potent and consistent antiplatelet effect compared to clopidogrel.[4][7] Prasugrel provides a faster onset of action and greater inhibition of platelet aggregation.[12]
Ticagrelor represents a significant departure from the thienopyridine class. It is a cyclopentyl-triazolo-pyrimidine, a direct-acting and reversible P2Y12 inhibitor.[12][13] Unlike the thienopyridines, ticagrelor does not require metabolic activation to exert its effect, leading to a rapid onset of action.[14] Its reversible binding allows for a faster offset of its antiplatelet effect upon discontinuation.[15]
The development of these newer agents has provided clinicians with more options for tailoring antiplatelet therapy to individual patient needs, moving the field towards a more personalized approach to medicine.[16][17][18]
Mechanism of Action: Targeting the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombosis.[16][19] When activated by ADP, the P2Y12 receptor couples to the Gαi protein, leading to the inhibition of adenylyl cyclase.[19] This reduces intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[19] Dephosphorylated VASP promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[20]
Thienopyridine active metabolites irreversibly bind to the P2Y12 receptor, forming a disulfide bond with a cysteine residue in the receptor's binding site.[21] This permanent inactivation of the receptor means that the antiplatelet effect lasts for the lifetime of the platelet (7-10 days).[5] In contrast, ticagrelor binds reversibly to a site on the P2Y12 receptor distinct from the ADP binding site, acting as an allosteric antagonist.[12]
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Data Presentation: Comparative Pharmacokinetics
The clinical efficacy and safety of P2Y12 inhibitors are closely linked to their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for clopidogrel, prasugrel, and ticagrelor.
| Parameter | Clopidogrel | Prasugrel | Ticagrelor |
| Prodrug | Yes | Yes | No |
| Metabolic Activation | 2-step, CYP-dependent | 1-step, esterase & CYP | Not required |
| Tmax (active metabolite) | ~1-2 hours | ~30 minutes | ~1-3 hours |
| Bioavailability | >50% (active metabolite) | >78% (active metabolite) | ~36% |
| Protein Binding | >98% | ~98% | >99.7% |
| Half-life (active) | ~8 hours | ~7 hours | ~7-9 hours |
| Reversibility | Irreversible | Irreversible | Reversible |
| CYP2C19 Dependence | High | Low | None |
Data compiled from multiple sources.[7][14][15]
Experimental Protocols
Synthesis of the Thienopyrimidine Core: The Gewald Reaction
A versatile and widely used method for the synthesis of the 2-aminothiophene precursors required for thienopyrimidine synthesis is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting ketone (e.g., cyclohexanone, 1 equivalent) and the active methylene nitrile (e.g., ethyl cyanoacetate, 1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Sulfur and Catalyst: Add elemental sulfur (1.1 equivalents) and a catalytic amount of a secondary amine (e.g., morpholine or diethylamine) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product, the 2-aminothiophene derivative, is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene-3-carboxylate.
-
Cyclization to Thienopyrimidinone: The resulting 2-aminothiophene derivative can be cyclized to the thienopyrimidinone core by heating with formamide.[6]
Biological Evaluation: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method to specifically assess the inhibition of the P2Y12 receptor.[2][20]
Step-by-step Methodology:
-
Sample Preparation: Collect whole blood samples in citrated tubes.
-
Incubation: Aliquot the whole blood into two tubes. To one tube, add prostaglandin E1 (PGE1) alone. To the second tube, add a combination of PGE1 and ADP. Incubate both tubes at room temperature for 10 minutes.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution, followed by permeabilization with a detergent to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (p-VASP).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the p-VASP signal in the platelet population for both conditions (PGE1 alone and PGE1 + ADP).
-
Calculation of Platelet Reactivity Index (PRI): The PRI is calculated using the MFI values, reflecting the degree of P2Y12 inhibition. A higher PRI indicates greater inhibition.
VASP Assay Workflow
Caption: Workflow for the VASP phosphorylation assay.
Future Directions
The field of thienopyrimidine research continues to evolve. Recent efforts have focused on the synthesis of novel derivatives with a broader range of therapeutic applications, including as anti-inflammatory, antibacterial, and anticancer agents. The thienopyrimidine scaffold's versatility and amenability to chemical modification ensure its continued importance in drug discovery. The journey from the serendipitous discovery of ticlopidine to the rational design of direct-acting P2Y12 inhibitors exemplifies the power of medicinal chemistry to transform clinical practice. Future research will undoubtedly uncover new therapeutic applications for this remarkable class of compounds.
References
- Abdel Hamid, A. A., et al. (2020). Synthesis of 2-thioxo-thieno[3,2-d]pyrimidines 53 by the Gewald reaction. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Hossan, A. S. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
- Angiolillo, D. J., et al. (2009). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
- Agarwala, P. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository - Central University of Punjab. [Link]
- Wallentin, L., et al. (2009). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. The New England Journal of Medicine. [Link]
- Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs.
- Maffrand, J. P. (2012). The story of clopidogrel and its predecessor, ticlopidine: could these major antiplatelet and antithrombotic drugs be discovered and developed today? Comptes Rendus Chimie. [Link]
- Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation.
- Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Bonello, L., et al. (2016). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. Thoracic Key. [Link]
- Capodanno, D., & Angiolillo, D. J. (2010). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Expert opinion on drug metabolism & toxicology. [Link]
- Goudar, V., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
- Biocytex. (n.d.). VASP/P2Y12. Biocytex. [Link]
- Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]
- Jakubowski, J. A., et al. (2018). Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. PLoS One. [Link]
- El-Enany, M. M., et al. (2007).
- Schwarz, U., et al. (1999). Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets. Thrombosis and Haemostasis. [Link]
- Armstrong, D., et al. (2014). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British Journal of Clinical Pharmacology. [Link]
- Wikipedia. (n.d.). Ticlopidine. Wikipedia. [Link]
- Frelinger, A. L., et al. (2020). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]
- Kumar, A., et al. (2015). Experimental and predicted pIC50 values of thienopyrimidine derivatives.
- Farid, N. A., et al. (2010). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. Drug Metabolism and Disposition. [Link]
- Savi, P., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs.
- Alexopoulos, D., et al. (2020). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Journal of Cardiovascular Pharmacology and Therapeutics. [Link]
- Frelinger, A. L., et al. (2020). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors.
- Feskov, A., et al. (2024).
- Fraser Health Authority. (n.d.). ANTIPLATELET DRUG COMPARISON CHART. Fraser Health Authority. [Link]
- Dangi, A. S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
- El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
- Capodanno, D., et al. (2013). P2Y12 platelet inhibition in clinical practice.
- Haro, L. H., & O'Gara, P. T. (2014). P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? Cardiology in Review. [Link]
- Wiviott, S. D., et al. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. The New England journal of medicine. [Link]
- Sharma, M., et al. (2020).
- Sharma, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug.
- European Patent Office. (2016). PROCESS FOR THE SYNTHESIS OF CLOPIDOGREL AND NEW FORMS OF PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF.
- Zhang, Y., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]
- O'Gara, P. T., & Gibson, C. M. (2025). Cardiovascular Medicine 2025 Wrapped. Medscape. [Link]
- Cunningham, M. R., et al. (2014). Molecular mechanisms of platelet P2Y(12) receptor regulation. Thrombosis and Haemostasis. [Link]
- Capodanno, D., et al. (2013). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. Cardiology Research and Practice. [Link]
- ResearchGate. (n.d.). Main pharmacodynamic/pharmacokinetic features of novel antiplatelet agents.
- Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine. [Link]
- Jarvis, B., & Simpson, K. (2000).
- Biocytex. (n.d.). Monitoring of P2Y12 receptor antagonists. Biocytex. [Link]
- UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay.
- Geisler, T., et al. (2013). Prasugrel vs. ticagrelor in acute coronary syndromes: which one to choose? Herz. [Link]
- Husted, S., & van Giezen, J. J. (2013). Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. Cardiology and Therapy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biocytex.fr [biocytex.fr]
- 3. Thienopyrimidine-based P2Y12 platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 8. Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heartandstroke.ca [heartandstroke.ca]
- 13. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 16. tandfonline.com [tandfonline.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine safety data sheet and handling
Commencing Data Gathering
I'm currently focused on gathering safety data sheets and handling guidelines for 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. My initial step involves comprehensive Google searches to locate reputable sources from suppliers and regulatory bodies. The aim is to build a foundation of crucial information. After that, I will start to look at some peer-reviewed materials to provide context.
Expanding Data Acquisition
I'm now expanding my data acquisition strategy. Along with safety data sheets and handling guidelines, I'm specifically searching for peer-reviewed articles and technical documents detailing synthesis, reactivity, and applications of this compound to assess chemical properties and hazards. I'm also looking for protocols for handling similar compounds. The objective is now a comprehensive guide.
Outlining Document Structure
I'm now outlining the structure of the technical guide. My plan involves an introduction, hazard identification (tabular SDS summary with GHS pictogram diagram), and a section on safe handling/storage with step-by-step PPE protocols, engineering controls and waste disposal, all visualized using a Graphviz workflow diagram. Then I'll create emergency procedures with a Graphviz flowchart, and a complete references section. After that, I will conduct a thorough review to confirm all requirements are met.
Developing Safety Guidelines
I've initiated the technical guide for this compound. The priority is establishing comprehensive safety and handling protocols. I'm focusing on its chemical properties to inform safety precautions and potential hazards. I'll define storage and disposal steps, too, keeping safety paramount.
Analyzing Chemical Properties Further
I'm now fully immersed in the technical guide, and have identified the target compound's CAS number: 16234-15-4. I've been reviewing similar compounds' SDS. I'm noting potential hazards, like skin and eye irritation, respiratory risks, and oral toxicity, indicated by "Warning." I'm also gathering data to expand the scope and accuracy of this guide. I'm building out a comprehensive analysis.
Formulating a Hazard Profile
I'm now collating safety data. I've found SDSs for similar thienopyrimidine and chloropyrimidine derivatives. These reveal potential hazards like skin/eye irritation, respiratory risks, and oral toxicity, with a "Warning" signal. I'm focusing on synthesizing this data to build a detailed hazard profile, assuming shared properties due to the core structure.
Constructing the Technical Guide
I've formulated a comprehensive structure for the technical guide. I'll include compound identification, hazard classification, safe handling practices, storage instructions, and emergency procedures. I will start by adding the introduction and chemical identification. The hazard profile will be built in detail to give context to all safety data. Finally, I will focus on safety and regulatory compliance to ensure that the guide is thorough and useful.
Defining Guide Structure
I've outlined a comprehensive technical guide structure. I'll include compound details, hazard classifications, safe handling and storage, and emergency responses. My focus is now on crafting the introduction and identifying core hazards. The guide will prioritize safety and regulatory compliance throughout. I've begun to fill in details on each section.
Designing the Technical Guide
I've got the CAS number and started building the technical guide's structure. I'm focusing on incorporating hazard classifications and safe handling with detailed protocols, drawing from related compounds. I will add an introduction and build out each section to ensure thoroughness and clarity.
Constructing a Comprehensive Guide
I'm now fully immersed in developing the technical guide. I've pinpointed the target compound's CAS number as 16234-15-4. Leveraging this, I'm analyzing similar compounds' SDS to determine potential hazards, emphasizing skin and eye irritation, respiratory risks, and oral toxicity. My aim is to build a detailed and useful guide.
The ERK1/2 Inhibitor Ravoxertinib (GDC-0994): A Technical Guide for Preclinical Research
Introduction: Targeting a Critical Node in Oncogenic Signaling
In the intricate landscape of cancer cell signaling, the Ras-Raf-MEK-ERK (MAPK) pathway stands as a central conduit for transmitting extracellular signals to the nucleus, thereby governing fundamental cellular processes such as proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway, frequently driven by oncogenic mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers.[3][4] While targeting upstream components of this cascade with BRAF and MEK inhibitors has demonstrated clinical efficacy, the frequent emergence of resistance through pathway reactivation has necessitated the exploration of novel therapeutic strategies.[1][5]
This technical guide focuses on 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine , a potent and selective small-molecule inhibitor of the terminal kinases in the MAPK cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] More commonly known by its synonyms Ravoxertinib and GDC-0994 , this orally bioavailable compound offers a compelling approach to overcoming resistance and enhancing therapeutic outcomes in cancers with a dysregulated MAPK pathway.[1][7] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of Ravoxertinib's mechanism of action, validated experimental protocols for its preclinical evaluation, and a summary of key quantitative data to inform experimental design.
Nomenclature and Key Identifiers
For clarity and precision in research and documentation, it is crucial to be familiar with the various identifiers for this compound.
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonyms | Ravoxertinib, GDC-0994, RG7842[1][7] |
| CAS Number | 1453848-26-4[7] |
| Molecular Formula | C₂₁H₁₈ClFN₆O₂[7] |
| Molecular Weight | 439.85 g/mol [7] |
Mechanism of Action: Selective Inhibition of ERK1/2 Kinase Activity
Ravoxertinib functions as a highly selective, ATP-competitive inhibitor of ERK1 and ERK2.[3] Its mechanism of action is centered on binding to the active conformation of ERK1/2, thereby preventing the phosphorylation of downstream substrates.[8] This targeted inhibition of ERK1/2 activity effectively blocks the transmission of oncogenic signals, leading to a cascade of anti-tumor effects.[9]
A key downstream substrate of ERK1/2 is p90 ribosomal S6 kinase (RSK), which plays a critical role in cell growth and proliferation.[3] A hallmark of Ravoxertinib's activity is the potent inhibition of RSK phosphorylation (pRSK).[3][7] Notably, in many cellular contexts, Ravoxertinib does not significantly alter the phosphorylation levels of ERK itself (pERK).[5][8] This suggests that its primary mode of action is to block the kinase activity of already phosphorylated ERK, rather than preventing its activation.
The selective inhibition of ERK1/2 by Ravoxertinib leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation: By blocking the signals that drive uncontrolled cell division, Ravoxertinib effectively halts the growth of cancer cells, particularly those harboring BRAF mutations.[3][4]
-
Induction of G1 Phase Cell Cycle Arrest: The compound has been shown to induce a significant arrest in the G1 phase of the cell cycle in sensitive cancer cell lines.[3][10]
-
Suppression of Tumor Growth in Vivo: Preclinical xenograft models have demonstrated that oral administration of Ravoxertinib leads to significant tumor growth inhibition in various cancer types, including those with KRAS and BRAF mutations.[7][11]
The following diagram illustrates the position of Ravoxertinib within the MAPK signaling pathway and its primary mechanism of action.
Caption: Ravoxertinib (GDC-0994) selectively inhibits the kinase activity of ERK1/2.
Preclinical Evaluation: Experimental Protocols
The following protocols provide a framework for the preclinical assessment of Ravoxertinib's anti-tumor activity. These are intended as a guide and may require optimization based on the specific cell lines and experimental models employed.
In Vitro Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of Ravoxertinib on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 400 to 3,000 cells per well and allow them to adhere for 16 hours.[3]
-
Compound Treatment: Treat the cells with a serial dilution of Ravoxertinib (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 5 days, with daily replenishment of the compound and media.[3]
-
Viability Assessment: On day 5, assess cell viability using a Cell Counting Kit-8 (CCK-8) assay or a similar colorimetric method.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
This assay assesses the long-term effect of Ravoxertinib on the clonogenic survival of cancer cells.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with Ravoxertinib at various concentrations or DMSO.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.
Western Blot Analysis for Target Engagement
This protocol verifies the on-target activity of Ravoxertinib by assessing the phosphorylation status of downstream ERK1/2 substrates.
Methodology:
-
Cell Treatment: Treat cancer cells with various concentrations of Ravoxertinib (e.g., 0.03 µM to 1 µM) for a specified duration (e.g., 0.5 to 24 hours).[3][8]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated RSK (pRSK), total RSK, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Ravoxertinib in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for the study.[3] All animal experiments should be conducted in accordance with institutional guidelines and approved protocols.[3]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every two days by measuring the tumor dimensions with calipers and calculating the tumor volume using the formula: (width² x length)/2.[3]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Ravoxertinib orally (e.g., by gavage) at a specified dose and schedule (e.g., daily).[3][11] The vehicle control group should receive the same volume of the vehicle used to formulate the drug.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
The following diagram outlines the workflow for a typical in vivo xenograft study.
Caption: A generalized workflow for assessing the in vivo efficacy of Ravoxertinib.
Quantitative Data Summary
The following table summarizes key quantitative data for Ravoxertinib from preclinical studies.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ for ERK1 | 1.1 nM | Cell-free assay | [7] |
| IC₅₀ for ERK2 | 0.3 nM | Cell-free assay | [7] |
| IC₅₀ for phospho-p90RSK inhibition | 12 nM | PMA-stimulated HepG2 cells | [11] |
| IC₅₀ for cell proliferation (BRAF mutant cells) | Significantly lower than in BRAF wild-type cells | Cell viability assay | [3] |
| In vivo efficacy | Significant tumor growth inhibition | BRAF and KRAS mutant xenograft models | [7][11] |
| Clinical Trial (Phase I) | Acceptable safety profile; partial responses observed in BRAF-mutant colorectal cancer patients | First-in-human study in patients with advanced solid tumors | [5][12] |
Conclusion and Future Directions
Ravoxertinib (GDC-0994) has emerged as a promising therapeutic agent that targets a critical vulnerability in cancers with a hyperactivated MAPK pathway. Its high selectivity for ERK1/2 and demonstrated preclinical and early clinical activity underscore its potential to address the challenge of acquired resistance to upstream inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic utility of Ravoxertinib, both as a monotherapy and in combination with other targeted agents. Future research will likely focus on identifying predictive biomarkers of response, elucidating mechanisms of resistance, and exploring novel combination strategies to maximize the clinical benefit of this potent ERK1/2 inhibitor.
References
- Shapiro, G. I., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(6), 1229–1236.
- National Cancer Institute. (n.d.). Definition of ravoxertinib. NCI Drug Dictionary.
- AdisInsight. (n.d.). Ravoxertinib - Genentech.
- Liu, R., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology, 45, 101991.
- St. Jean, D. J., Jr., et al. (2018). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. In ACS Symposium Series (Vol. 1291, pp. 487–506). American Chemical Society.
- He, X., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology, 45, 101991.
- ResearchGate. (n.d.). Effects of GDC-0994 on ERK and RSK activation.
- BioWorld. (2014, April 8). Genentech and Array BioPharma reports ERK-1/2 inhibitor, GDC-0994.
- Shapiro, G. I., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(6), 1229–1236.
- New Drug Approvals. (2017, March 9). GDC 0994, Ravoxertinib.
- Shapiro, G. I., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Our Cancer.
- Yang, M., et al. (2023). Ravoxertinib Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage through Early Inhibition of Erk1/2. ACS Omega, 8(22), 19692–19704.
- He, X., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology, 45, 101991.
- Yang, M., et al. (2023). RETRACTED: Ravoxertinib Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage through Early Inhibition of Erk1/2. ACS Omega, 8(22), 19692–19704.
- Louis Gilman. (2019, October 9). Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. Ferma.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine in Modern Drug Discovery
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its bioisosteric resemblance to purines and its versatile synthetic handles. Within this class of compounds, 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine stands out as a pivotal intermediate, enabling the rapid and efficient development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and, most importantly, the extensive applications of this strategic building block. We will delve into its crucial role in the generation of kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway, and explore its utility in the pursuit of novel anticancer, anti-infective, and other therapeutic modalities. This guide is designed to be a practical resource, offering not only a thorough literature review but also detailed experimental protocols, curated biological activity data, and insightful mechanistic diagrams to empower and accelerate innovative drug discovery programs.
Introduction: The Thieno[3,2-d]pyrimidine Core - A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thienopyrimidine scaffold, a heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to the native purine bases found in DNA and RNA allows for interactions with a wide range of biological targets, particularly enzymes that have ATP-binding sites, such as kinases. Thienopyrimidine derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2].
Among the various isomers, the thieno[3,2-d]pyrimidine core has proven to be particularly fruitful in the development of targeted therapies. The strategic functionalization of this scaffold at the 2- and 4-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a morpholine moiety at the 4-position is a common strategy in kinase inhibitor design, as the morpholine oxygen can act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket. When combined with a reactive chloro group at the 2-position, the resulting compound, this compound, becomes a highly valuable and versatile intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization.
This guide will illuminate the path from the synthesis of this key intermediate to its application in the development of cutting-edge therapeutic candidates.
Synthesis of the Core Intermediate: A Step-by-Step Approach
The efficient synthesis of this compound is paramount to its utility in drug discovery programs. The most common synthetic route involves a multi-step process starting from readily available precursors.
Synthesis of the Thieno[3,2-d]pyrimidine-2,4-diol Precursor
The initial step involves the construction of the fused heterocyclic ring system. A common method is the reaction of a 3-aminothiophene-2-carboxylate derivative with a source of the pyrimidine ring, such as urea.
-
To a mixture of methyl 3-aminothiophene-2-carboxylate and urea, heat at 180°C with mechanical agitation for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[3].
-
After completion, cool the reaction mixture slightly and add a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by a 10% sodium hydroxide (NaOH) solution[3].
-
Filter the mixture and transfer the filter cake to a beaker.
-
Slowly add dilute hydrochloric acid (HCl) and stir for 10 minutes to precipitate the product[3].
-
Collect the solid by filtration, wash with water, and dry to obtain thieno[3,2-d]pyrimidine-2,4-diol.
Chlorination to 2,4-Dichlorothieno[3,2-d]pyrimidine
The subsequent step is the conversion of the diol to the dichloro derivative, which activates the 2- and 4-positions for nucleophilic substitution.
-
Suspend thieno[3,2-d]pyrimidine-2,4-diol in phosphorus oxychloride (POCl3)[3].
-
Add N,N-diisopropylethylamine (DIPEA) to the suspension[4].
-
Heat the reaction mixture at reflux for 2 hours[4].
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess POCl3 and DIPEA by distillation under reduced pressure[4].
-
Dissolve the resulting solid in chloroform and partition with water.
-
Adjust the aqueous phase to be alkaline with a 5 M NaOH solution and extract twice with chloroform[4].
-
Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield 2,4-dichlorothieno[3,2-d]pyrimidine[4].
Selective Morpholine Substitution
The final step in the synthesis of the title compound is the selective nucleophilic substitution of one of the chloro groups with morpholine. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position.
-
Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine in a suitable solvent such as ethanol[5].
-
Add morpholine to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (DCM) and water[5].
-
Wash the organic extract successively with water, dry over anhydrous Na2SO4, filter, and evaporate the solvent to obtain this compound[5].
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Diverse Kinase Inhibitors and Beyond
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The reactive 2-chloro position serves as a key point for diversification, allowing for the introduction of various substituents through nucleophilic aromatic substitution or cross-coupling reactions.
The Epicenter of PI3K/Akt/mTOR Pathway Inhibition
A significant body of research has focused on the development of thieno[3,2-d]pyrimidine derivatives as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers[6].
The 2-chloro-4-morpholino thieno[3,2-d]pyrimidine core is a common feature in many potent PI3K inhibitors. The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase, while the substituent at the 2-position can be modified to enhance potency and selectivity for different PI3K isoforms (α, β, γ, δ).
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for thieno[3,2-d]pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on 2-substituted-4-morpholinothieno[3,2-d]pyrimidine derivatives have provided valuable insights for the design of potent and selective kinase inhibitors.
-
The 4-Morpholino Group: As previously mentioned, the morpholine moiety is often critical for hinge binding and is generally conserved.
-
The 2-Substituent: The nature of the substituent at the 2-position has a profound impact on the inhibitory activity and selectivity.
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl rings at this position has led to the discovery of potent inhibitors. The substitution pattern on these rings can be further optimized to improve properties like solubility and metabolic stability. For instance, in a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines, aryl urea scaffolds at the 2-position were found to have a significant impact on antitumor activities, with aryl pyridine urea scaffolds demonstrating the best potency[2].
-
Linkers: The use of linkers, such as amino or ether linkages, to connect the thienopyrimidine core to other functionalities has also been explored to modulate activity.
-
Beyond PI3K: Targeting Other Kinases and Therapeutic Areas
While the PI3K pathway has been a major focus, derivatives of this compound have shown promise against other important therapeutic targets.
-
Cyclin-Dependent Kinases (CDKs): Some thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. Their dysregulation is a common feature in cancer, making them attractive targets for anticancer drug development[7].
-
Rho-associated coiled-coil containing protein kinase (ROCK): Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors, with potent compounds showing IC50 values in the nanomolar range[8]. This suggests that the broader thienopyrimidine scaffold has potential in therapeutic areas beyond oncology, such as cardiovascular diseases.
-
Antiparasitic and Antiviral Activity: The thienopyrimidine scaffold has also been explored for its potential in treating infectious diseases. Some derivatives have shown activity against parasites like Plasmodium falciparum, the causative agent of malaria[6].
Data Presentation: Biological Activity of Key Derivatives
The following tables summarize the biological activity of selected thieno[3,2-d]pyrimidine derivatives, showcasing the impact of substitutions on their anticancer and kinase inhibitory potency.
Table 1: Antiproliferative Activity of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives [9]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 12 | H | Ramos | 0.6 |
| A431 | 1.4 | ||
| NCI-H1975 | 1.2 | ||
| SNU-16 | 2.6 | ||
| 13 | o-methyl | Ramos | 3.9 |
| 14 | p-methyl | Ramos | 2.7 |
Table 2: Kinase Inhibitory Activity of 2-Substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives [2]
| Compound | R | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 10 | 3-Cl-4-F-phenylurea | >50 | 1.25 ± 0.15 |
| 11 | 3-Cl-4-F-phenylurea (oxidized sulfur) | 6.72 ± 0.30 | 0.94 ± 0.10 |
| 24 | 3-CF3-4-Cl-phenylurea | 2.51 ± 0.21 | 2.91 ± 0.20 |
| 27 | 3-CF3-4-Cl-phenylurea (oxidized sulfur) | 1.25 ± 0.11 | 1.05 ± 0.12 |
Conclusion and Future Perspectives
This compound has solidified its position as a cornerstone intermediate in the synthesis of a new generation of targeted therapeutics. Its synthetic accessibility and the reactivity of the 2-chloro position provide a robust platform for the exploration of vast chemical space. The remarkable success of its derivatives as potent kinase inhibitors, particularly against the PI3K/Akt/mTOR pathway, underscores the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold.
Future research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: The development of isoform-selective PI3K inhibitors and inhibitors with unique kinase selectivity profiles will be crucial to minimize off-target effects and improve the therapeutic window.
-
Novel Mechanisms of Action: While kinase inhibition is the most explored application, the investigation of thieno[3,2-d]pyrimidine derivatives for other mechanisms of action, such as the modulation of protein-protein interactions or epigenetic targets, could unveil new therapeutic opportunities.
-
Expanded Therapeutic Areas: Further exploration of the scaffold's potential in treating infectious diseases, inflammatory conditions, and neurodegenerative disorders is warranted.
-
Advanced Drug Delivery: The formulation of thieno[3,2-d]pyrimidine-based drugs into novel drug delivery systems could enhance their pharmacokinetic properties and targeted delivery to diseased tissues.
References
[1] Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central. [Link]
[2] Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. (2016). PubMed. [Link]
[3] Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Publishing. [Link]
[10] Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. (n.d.). Semantic Scholar. [Link]
[11] The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
[12] 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. (n.d.). PubChem. [Link]
[13] Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. (2014). PubMed. [Link]
[6] Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]
[9] Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (2017). National Center for Biotechnology Information. [Link]
[14] (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017). ResearchGate. [Link]
[5] Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.). ResearchGate. [Link]
[7] Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2022). PubMed. [Link]
[15] 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. [Link]
[16] Thieno [3,2-c] pyridine derivatives and their therapeutic application. (n.d.). Google Patents.
[8] Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). PubMed. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. | Semantic Scholar [semanticscholar.org]
- 11. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 12. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
Thieno[3,2-d]pyrimidines: A Privileged Scaffold for Kinase Inhibition in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[3,2-d]pyrimidine core, a bioisostere of the purine nucleobase adenine, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the key kinase targets for thieno[3,2-d]pyrimidine-based compounds, delving into the structural rationale for their activity, the therapeutic promise of these targeted agents, and the critical experimental workflows for their discovery and validation. We will explore established and emerging kinase targets, including Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), Bruton's Tyrosine Kinase (BTK), and key receptor tyrosine kinases such as EGFR and VEGFR. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights to accelerate the translation of thieno[3,2-d]pyrimidine-based compounds from the laboratory to the clinic.
The Thieno[3,2-d]pyrimidine Scaffold: A Foundation for Kinase Selectivity
The thieno[3,2-d]pyrimidine scaffold's success as a kinase inhibitor template stems from its structural and electronic resemblance to adenine, the core component of adenosine triphosphate (ATP).[1] Kinases, a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, all possess a highly conserved ATP-binding pocket. Compounds built upon the thieno[3,2-d]pyrimidine core can effectively mimic ATP, occupying this pocket and preventing the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.
The true ingenuity in leveraging this scaffold lies in the strategic decoration of the core with various substituents. These modifications allow for the fine-tuning of interactions with less conserved regions of the ATP-binding site and surrounding areas, enabling the development of inhibitors with high potency and selectivity for specific kinases. This "scaffold-hopping" and derivatization approach has proven fruitful in generating a diverse pipeline of clinical and preclinical kinase inhibitors.[2][3]
Key Kinase Targets and Therapeutic Applications
The adaptability of the thieno[3,2-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide array of kinases implicated in oncology, inflammation, and autoimmune disorders.
Janus Kinases (JAKs): Modulating the Cytokine Signaling Cascade
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers. Thieno[3,2-d]pyrimidine-based compounds have been successfully developed as potent JAK inhibitors.
-
JAK1 and JAK3 Inhibition: Selective inhibition of JAK1 and JAK3 is a validated strategy for treating autoimmune conditions like rheumatoid arthritis and idiopathic pulmonary fibrosis.[4] Compounds with a thieno[3,2-d]pyrimidine core have demonstrated high selectivity and potent inhibition of these kinases.[4][5] For instance, a series of thieno[3,2-d]pyrimidines were synthesized as potent JAK3 inhibitors, with the lead compound showing an IC50 of 1.38 nM and efficacy in a mouse model of pulmonary fibrosis.[4] More recently, a scaffold morphing strategy led to the identification of a highly selective JAK1 inhibitor with an IC50 of 0.022 μM.[5]
-
Therapeutic Implications: The development of selective JAK inhibitors is a significant advancement, offering the potential for targeted immunomodulation with a reduced side-effect profile compared to broader immunosuppressants. Thieno[3,2-d]pyrimidine-based JAK inhibitors are being explored for the treatment of B-cell lymphoma and non-small cell lung cancer (NSCLC).[5][6]
Signaling Pathway Diagram: The JAK-STAT Pathway
Caption: A typical workflow for the discovery of kinase inhibitors.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of selected thieno[3,2-d]pyrimidine-based compounds against their respective kinase targets.
| Compound Class | Target Kinase | IC50 | Reference |
| Thieno[3,2-d]pyrimidine | JAK3 | 1.38 nM | |
| Thieno[3,2-d]pyrimidine | JAK1 | 0.022 µM | |
| Thieno[3,2-d]pyrimidine | PI3Kδ/BET | 112 nM (PI3Kδ) | |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 3.9 nM | |
| Thieno[2,3-d]pyrimidine | EGFR (T790M) | 13 nM |
Future Perspectives and Conclusion
The thieno[3,2-d]pyrimidine scaffold continues to be a highly productive starting point for the development of novel kinase inhibitors. Future research will likely focus on several key areas:
-
Enhanced Selectivity: The development of inhibitors with even greater selectivity will be crucial to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant challenge. The design of next-generation thieno[3,2-d]pyrimidine-based inhibitors that can overcome known resistance mutations will be a major focus.
-
Novel Kinase Targets: The exploration of thieno[3,2-d]pyrimidines against less-explored kinases in the human kinome may uncover new therapeutic opportunities.
-
Dual- and Multi-Target Inhibitors: The rational design of compounds that can modulate multiple nodes in a signaling network holds promise for achieving synergistic anti-cancer effects and combating resistance.
References
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [Link]
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
- Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed. [Link]
- Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiop
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]
- Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
- Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors.
- Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment.
- Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Tre
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. [Link]
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
- Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer tre
- Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. [Link]
- Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simul
- Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]
- Alternative Strategies of Reducing MYC Expression for the Treatment of Cancers. American Chemical Society. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online. [Link]
- Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. [Link]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [Link]
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.
- New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. [Link]
- Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. ScienceDirect. [Link]
- Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations.
- Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed. [Link]
- Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. Semantic Scholar. [Link]
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity rel
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Deriv
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity.
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a prevalent structural motif in a variety of biologically active compounds, including kinase inhibitors.[1][2] This guide details a reliable two-step synthetic protocol, commencing with the chlorination of thieno[3,2-d]pyrimidine-2,4-dione to yield the versatile intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine. Subsequently, a selective nucleophilic aromatic substitution (SNAr) is performed to introduce the morpholine moiety at the C4 position. This protocol emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
The thieno[3,2-d]pyrimidine framework is of significant interest to the pharmaceutical industry due to its demonstrated therapeutic potential.[3] Derivatives of this scaffold have been investigated for a range of biological activities, including as inhibitors of phosphoinositide 3-kinases (PI3K) and cyclin-dependent kinases (CDKs).[3] The title compound, this compound, serves as a crucial building block for the elaboration of more complex molecules, where the remaining chlorine at the C2 position can be further functionalized.
The synthetic strategy presented herein involves two key transformations. The first is a robust chlorination reaction to convert the readily available thieno[3,2-d]pyrimidine-2,4-dione into the highly reactive 2,4-dichloro intermediate. The second step is a regioselective nucleophilic aromatic substitution. The C4 position of the 2,4-dichlorothieno[3,2-d]pyrimidine is more susceptible to nucleophilic attack than the C2 position, allowing for the selective introduction of morpholine.
Synthetic Workflow
The overall synthetic scheme is depicted below. The process begins with the conversion of the dione starting material to a dichloro intermediate, which is then selectively substituted with morpholine.
Caption: Synthetic route for this compound.
Part 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This initial step is a critical chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl groups of the tautomeric form of the dione into chlorides. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to facilitate the reaction.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Thieno[3,2-d]pyrimidine-2,4-dione | ≥98% | Commercially available |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Commercially available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially available |
| Chloroform (CHCl₃) | ACS grade | Commercially available |
| Sodium hydroxide (NaOH) | Pellets, ACS grade | Commercially available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available |
| Deionized water | N/A | In-house |
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol).
-
Addition of Reagents: In a well-ventilated fume hood, carefully add phosphorus oxychloride (40 mL) to the flask, followed by the slow addition of N,N-diisopropylethylamine (13 mL, 74 mmol).[4]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Removal of Excess Reagents: After the reaction is complete, allow the mixture to cool to room temperature. The excess POCl₃ and DIPEA are removed by distillation under reduced pressure.[4]
-
Extraction: Dissolve the resulting brown solid in chloroform. Transfer the solution to a separatory funnel and partition it with water.
-
Basification and Further Extraction: Adjust the aqueous phase to an alkaline pH by the addition of a 5 M NaOH solution. Extract the aqueous layer twice more with chloroform.[4]
-
Drying and Concentration: Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,4-dichlorothieno[3,2-d]pyrimidine as a light brown solid. A quantitative yield is expected.[4]
Part 2: Synthesis of this compound
This second step involves a regioselective nucleophilic aromatic substitution. The chlorine atom at the C4 position is more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyrimidine ring. This allows for a selective reaction with morpholine at this position.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | As synthesized above | N/A |
| Morpholine | ≥99% | Commercially available |
| Ethanol (EtOH) | Anhydrous | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available |
| Deionized water | N/A | In-house |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichlorothieno[3,2-d]pyrimidine in ethanol.
-
Addition of Nucleophile: Add morpholine to the solution. The reaction can be carried out with a slight excess of morpholine to act as both the nucleophile and the base to neutralize the HCl generated.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. The product can be extracted with dichloromethane and water.
-
Drying and Concentration: Wash the organic extract successively with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Thieno[3,2-d]pyrimidine-2,4-dione | C₆H₄N₂O₂S | 168.17 | Solid |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | C₆H₂Cl₂N₂S | 205.06 | Solid |
| This compound | C₁₀H₁₀ClN₃OS | 255.72[3] | Solid |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H NMR: To confirm the structure and purity of the products. For 2,4-dichlorothieno[3,2-d]pyrimidine, characteristic signals are expected in the aromatic region.[4] For the final product, additional signals corresponding to the morpholine protons will be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[4]
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Chloroform and dichloromethane are volatile and should be handled in a fume hood.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The protocol is designed to be reproducible and provides a solid foundation for further synthetic elaborations on the thieno[3,2-d]pyrimidine scaffold.
References
- Al-Suwaidan, I. A., et al. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." Molecules, vol. 27, no. 19, 2022, p. 6529. [Link]
- ResearchGate.
- Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. [Link]
- PubMed Central. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]
- PubChem. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. [Link]
- ResearchGate. Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]
- PubChem. 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. [Link]
- IOP Publishing. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. [Link]
- PubChem. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. [Link]
- ResearchGate. Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine Huajun Lei , Linxiao Wang , Yingjia Xiong , and Zhou Lan School of P. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichlorothieno[2,3-d]pyrimidine in Organic Synthesis. [Link]
- PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine. [Link]
- PubChem. 2-Chloro-4-(morpholin-4-yl)thieno(2,3-d)pyrimidine. [Link]
- Jennychem. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine CAS#16234-15-4. [Link]
- MDPI.
Sources
Application Notes & Protocols for the Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine scaffold. This document delves into its role as a critical intermediate and its evolution into potent kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway. The protocols herein are designed to be self-validating, grounded in established scientific literature, and explained with the causality that underpins robust experimental design.
Introduction: The Thieno[3,2-d]pyrimidine Core Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to function as a "hinge-binding" motif for a variety of protein kinases. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to form key hydrogen bonds within the ATP-binding pocket of these enzymes, making it an excellent starting point for the design of potent and selective inhibitors.
The specific compound, this compound, serves as a high-value intermediate in the synthesis of a new generation of kinase inhibitors. The chlorine atom at the 2-position provides a reactive handle for introducing further complexity and diversity through nucleophilic substitution reactions, while the morpholine group at the 4-position often enhances solubility and metabolic stability, and can contribute to binding interactions. A prime example of a clinical-stage drug candidate built from this scaffold is Pictilisib (GDC-0941), a potent pan-PI3K inhibitor.
From Intermediate to Potent Inhibitor: Synthetic Strategy
The transformation of this compound into a biologically active agent typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring activates the chlorine atom for displacement. This allows for the strategic introduction of a side chain designed to interact with a specific region of the target kinase.
A well-documented example is the synthesis of Pictilisib (GDC-0941). In this process, the chloro-intermediate is coupled with 4-(1H-indazol-4-yl)-1-methylpiperazin-1-amine. This strategic addition is crucial for achieving high-affinity binding to the p110 subunit of PI3K.
Experimental Workflow: From Intermediate to Final Compound
The following diagram illustrates the typical workflow for synthesizing a target molecule from the chloro-intermediate and validating its identity.
Caption: Synthetic and validation workflow.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of the thieno[3,2-d]pyrimidine scaffold, such as Pictilisib, are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
These inhibitors function as ATP-competitive antagonists. The thieno[3,2-d]pyrimidine core binds to the hinge region of the kinase domain, while the substituted side chain extends into the affinity pocket, providing both potency and selectivity. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR.
PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical PI3K pathway and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.
Caption: PI3K/Akt/mTOR signaling pathway.
Application Protocols
The following protocols provide step-by-step methodologies for characterizing the activity of thieno[3,2-d]pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro PI3K Kinase Assay (TR-FRET)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3K isoforms. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.
Principle: The assay measures the production of PIP3. A biotinylated PIP2 substrate is used. The product, biotin-PIP3, is detected by a Europium-labeled anti-PIP3 antibody and a Streptavidin-allophycocyanin (APC) conjugate. When PIP3 is produced, the Europium and APC are brought into close proximity, allowing for a FRET signal. An inhibitor will block PIP3 production, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, etc.)
-
Biotinylated PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Test compound (e.g., Pictilisib) serially diluted in DMSO
-
TR-FRET detection reagents: Europium-labeled anti-PIP3 antibody, Streptavidin-APC
-
Stop/Detection buffer
-
384-well low-volume plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the PI3K enzyme and biotin-PIP2 substrate in kinase reaction buffer. Dispense into the wells containing the compound.
-
Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Add to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific isoform. Incubate for 1-2 hours at room temperature.
-
Stop and Detect: Add the Stop/Detection buffer containing the EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled antibody, and Streptavidin-APC.
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light, to allow for the detection reagents to bind.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Summary Table:
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Pictilisib (GDC-0941) | 3.3 | 38 | 3.0 | 16 |
Note: IC50 values are representative and may vary based on specific assay conditions.
Protocol 2: Cell-Based Phospho-Akt (S473) Assay
This protocol measures the ability of a compound to inhibit PI3K signaling within a cellular context by quantifying the phosphorylation of its direct downstream target, Akt.
Principle: A cancer cell line with a constitutively active PI3K pathway (e.g., due to a PIK3CA mutation) is treated with the inhibitor. The level of phosphorylated Akt at serine 473 is then measured relative to the total Akt level. A decrease in the p-Akt/Total Akt ratio indicates pathway inhibition.
Materials:
-
Cancer cell line (e.g., MCF7, PC3)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: Rabbit anti-phospho-Akt (S473), Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The next day, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM). Treat for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-p-Akt S473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total Akt antibody to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to Total Akt for each concentration. Plot the ratio against the inhibitor concentration to determine the cellular IC50.
References
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer.Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
- Sutherlin, D. P., et al. (2011). Discovery of a Potent, Selective, and Orally Bioavailable Class I Phosphoinositide 3-Kinase (PI3K) Inhibitor (GDC-0941) for the Treatment of Cancer. In PI3K in Cancer (pp. 207-220). Springer, Berlin, Heidelberg. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors.Chemistry & Biology, 12(6), 621-637. [Link]
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine as an intermediate for PI3K inhibitors
Application Notes & Protocols
Topic: 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine: A Core Intermediate for the Synthesis of Next-Generation PI3K Inhibitors
Abstract
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, and its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, owing to its structural resemblance to the native purine core of ATP.[3][4] This document provides a detailed guide on the synthesis and application of this compound, a pivotal intermediate for the construction of advanced PI3K inhibitors such as Pictilisib (GDC-0941).[5][6] We present validated, step-by-step protocols, explain the chemical rationale behind experimental choices, and contextualize the intermediate's role within the broader landscape of PI3K-targeted drug discovery.
The PI3K Signaling Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[7][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K.[9] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-triphosphate (PIP3).[2][9] PIP3 serves as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[9] This recruitment leads to the phosphorylation and activation of Akt, which in turn modulates a host of downstream effectors to promote cell growth and survival.
Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common event in oncogenesis, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2][7] Consequently, inhibiting PI3K has become a validated strategy in cancer therapy.
The Thienopyrimidine Scaffold: A Privileged Core for Kinase Inhibitors
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental heterocyclic system of adenine in ATP.[4] This structural mimicry allows thienopyrimidine derivatives to function as competitive inhibitors at the ATP-binding pocket of various kinases.[3][4] The fused ring system provides a rigid and planar scaffold that can be strategically functionalized to achieve high potency and selectivity.
Key positions for substitution on the thieno[3,2-d]pyrimidine core are C2, C4, and C6.
-
C4 Position: Often occupied by a solubilizing group, such as morpholine, which can also form critical hydrogen bonds within the kinase hinge region.
-
C2 Position: Typically serves as the primary vector for achieving selectivity and potency through substitution with various aryl or heteroaryl groups.
-
C6 Position: Provides an additional point for modification to fine-tune pharmacokinetic properties or introduce further interactions with the target protein.[10]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tribioscience.com [tribioscience.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 10. Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Introduction: Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold in Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors. Its rigid, planar structure serves as an excellent bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of various kinases. The strategic functionalization of this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a key intermediate in the synthesis of a multitude of biologically active molecules. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for forging carbon-heteroatom bonds. This guide provides a comprehensive overview of the principles and practical protocols for conducting SNAr reactions on this valuable substrate, with a focus on its application in the synthesis of advanced drug candidates. A notable example of its significance is its role as a precursor in the synthesis of the potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0941.[1][2][3]
Understanding the Reactivity and Regioselectivity
The reactivity of the thieno[3,2-d]pyrimidine system towards nucleophilic attack is governed by the electron-withdrawing nature of the fused pyrimidine ring and the thiophene sulfur atom. This electronic pull renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to nucleophilic substitution.
In the precursor, 2,4-dichlorothieno[3,2-d]pyrimidine, the initial nucleophilic substitution overwhelmingly occurs at the C4 position. This pronounced regioselectivity can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be effectively delocalized onto the adjacent nitrogen atom (N3) and across the pyrimidine ring.[4] This principle is fundamental to the synthesis of the title compound, where morpholine is selectively introduced at the C4 position.
Once the 4-morpholinyl group is installed, the remaining chlorine atom at the C2 position becomes the target for subsequent functionalization. The electron-donating nature of the morpholine nitrogen can modulate the reactivity of the C2 position, yet it remains sufficiently electrophilic for SNAr reactions with a range of nucleophiles, a critical step in building molecular diversity.
Diagrammatic Overview of Synthetic Strategy
The following diagram illustrates the pivotal role of this compound as a synthetic intermediate.
Caption: Synthetic utility of the title compound.
Experimental Protocols: Nucleophilic Aromatic Substitution at the C2 Position
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivatives, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the desired amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and DMSO are used to solubilize the reactants and facilitate the SNAr reaction, which proceeds through a charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of an inorganic base like K₂CO₃ or an organic base like DIPEA depends on the specific amine and reaction conditions.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack on the electron-deficient pyrimidine ring.
Protocol 2: Thiolation with Thiols
This protocol outlines the synthesis of 2-thioether-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivatives.
Materials:
-
This compound
-
Desired thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation (if using NaH): In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath. Slowly add the thiol (1.1 equivalents) and stir for 20-30 minutes at 0 °C.
-
SNAr Reaction: To the pre-formed thiolate solution (or a mixture of the thiol and K₂CO₃ in DMF), add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating (e.g., 50-80 °C) may be required for less reactive thiols.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (if NaH was used) or water.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Thiolate Generation: Thiols are often converted to their more nucleophilic thiolate anions using a base like NaH or K₂CO₃ to enhance their reactivity in the SNAr reaction.
-
Quenching: The use of saturated aqueous NH₄Cl is a mild method to quench any unreacted NaH.
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles, based on analogous reactions reported in the literature.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Aniline | K₂CO₃ | DMF | 100 | 12-24 | 2-(Phenylamino)-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
| Piperidine | DIPEA | DMSO | 120 | 8-16 | 2-(Piperidin-1-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
| Ethanethiol | NaH | THF | 25-50 | 4-8 | 2-(Ethylthio)-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 2-Phenoxy-4-(4-morpholinyl)thieno[3,2-d]pyrimidine |
Note: The conditions presented are illustrative and may require optimization for specific substrates.
Application in Kinase Inhibitor Synthesis: The Case of GDC-0941
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. This compound is a crucial intermediate in the synthesis of GDC-0941, a potent and selective inhibitor of Class I PI3 kinases.[1][2][3] The synthesis of GDC-0941 showcases the versatility of the thieno[3,2-d]pyrimidine core, where the C2 and C4 positions are sequentially functionalized to achieve the desired molecular architecture for potent and selective enzyme inhibition. While the final step in the reported synthesis of GDC-0941 involves a Suzuki coupling at the C2 position, the initial elaboration of the scaffold relies on the principles of regioselective nucleophilic aromatic substitution.
Visualization of the PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cell growth and survival that is often dysregulated in cancer and is the target of inhibitors like GDC-0941.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient temperature- Inactive nucleophile- Poor quality of solvent or reagents | - Gradually increase the reaction temperature, monitoring for decomposition.- Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols).- Ensure all reagents are pure and solvents are anhydrous. |
| Formation of Side Products | - Reaction temperature too high- Presence of water leading to hydrolysis- Competing reactions of the nucleophile | - Optimize the reaction temperature to the minimum required for conversion.- Use anhydrous solvents and perform the reaction under an inert atmosphere.- Consider protecting reactive functional groups on the nucleophile. |
| Difficult Purification | - Similar polarity of starting material and product- Formation of baseline impurities | - Employ a different solvent system for column chromatography.- Consider recrystallization as an alternative purification method.- Ensure complete reaction to minimize starting material contamination. |
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex, biologically active molecules. The nucleophilic aromatic substitution at the C2 position provides a robust and reliable method for introducing a wide range of functional groups, enabling the exploration of chemical space in drug discovery programs. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this key building block in the development of next-generation therapeutics.
References
- Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
- Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Link]
- Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Advances in Computer Science Research, 59, 598-601. [Link]
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed, 18754655. [Link]
- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. National Center for Biotechnology Information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine Derivatives
Introduction: The Strategic Importance of Thieno[3,2-d]pyrimidines and the Suzuki Coupling Reaction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including potent inhibitors of kinases, G-protein coupled receptors, and other key cellular targets. The ability to functionalize this core structure with diverse substituents is paramount for generating compound libraries for structure-activity relationship (SAR) studies.
Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the Suzuki-Miyaura coupling stands out as a particularly powerful and versatile tool.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon single bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[1][2][3] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its organoboron reagents.[1][4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the successful application of Suzuki coupling protocols to 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and discuss critical parameters for optimizing these transformations.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1] The reactivity of aryl chlorides can be lower than that of bromides or iodides, sometimes necessitating more electron-rich and bulky phosphine ligands to facilitate this step.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[2] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8] Alternatively, the base can react with the Pd(II) halide complex to form a palladium(II) hydroxide or alkoxide, which then undergoes transmetalation with the neutral boronic acid.[8][9] The exact pathway can depend on the specific base, solvent, and substrates used.[8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-aryl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific aryl/heteroaryl boronic acid used.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Boronic Acids
This protocol is suitable for a wide range of commercially available aryl boronic acids.
Materials:
-
This compound
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)-CH₂Cl₂ adduct ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane) (1-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture) or Toluene/Ethanol/Water mixture
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture should be a suspension.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivative.
.
Caption: A generalized workflow for a Suzuki coupling experiment.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq), the aryl boronic acid (1.5 eq), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 5:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Key Parameters and Optimization Strategies
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several parameters.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos) | For heteroaryl chlorides, which can be less reactive, catalysts with electron-rich and bulky phosphine ligands are often preferred to promote the oxidative addition step.[10] PdCl₂(dppf) is a robust and air-stable precatalyst that is effective for many couplings. For particularly challenging substrates, more advanced ligands may be necessary. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | The choice of base is critical and can significantly impact the reaction outcome.[8] K₃PO₄ is a stronger base than K₂CO₃ and is often effective for less reactive chlorides. Cs₂CO₃ is highly effective but more expensive. The base's solubility in the reaction medium is also an important consideration. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, Acetonitrile | The solvent system must be capable of dissolving the organic substrates and the inorganic base to some extent. A mixture of an organic solvent and water is very common.[2][6] 1,4-Dioxane is a popular choice due to its high boiling point and ability to dissolve a wide range of compounds. Degassing the solvent to remove oxygen is crucial to prevent catalyst deactivation. |
| Boronic Acid/Ester | Aryl boronic acids, aryl MIDA boronates, aryl trifluoroborates | While aryl boronic acids are most common, they can be prone to protodeboronation under certain conditions. For sensitive substrates, more stable boronic esters like MIDA boronates or potassium aryltrifluoroborates can be advantageous.[2] |
| Temperature | 80 - 150 °C | Higher temperatures are often required for the coupling of aryl chlorides. Microwave heating can allow for rapid screening of conditions and access to higher temperatures in sealed vessels. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently reactive chloride- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Switch to a more active catalyst system (e.g., with a more electron-rich ligand like XPhos).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave heating. |
| Protodeboronation of Boronic Acid | - Prolonged reaction time- Presence of excess water or protic sources | - Use a more stable boronic ester (MIDA boronate, trifluoroborate).- Reduce the reaction time by increasing the temperature.- Ensure anhydrous conditions if necessary, though some water is often beneficial. |
| Homocoupling of Boronic Acid | - Oxygen contamination | - Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere. |
| Dehalogenation of Starting Material | - Catalyst deactivation pathway | - Use a different ligand or catalyst system.- Lower the reaction temperature if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-2 functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of derivatives. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this powerful transformation in drug discovery and development programs.
References
- Wikipedia. Suzuki reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Bédard, A.-C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Amatore, C., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Ichikawa, T., et al. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
- Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- ResearchGate. Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. [Link]
- PubMed. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPdase Inhibitors. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Analytical techniques for characterizing 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
An In-Depth Guide to the Analytical Characterization of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Foreword: The Rationale Behind Rigorous Characterization
In the landscape of modern drug discovery and development, the thieno[3,2-d]pyrimidine scaffold is of significant interest. Its derivatives are recognized as potent inhibitors in various signaling pathways, including the PI3K/Akt pathway, making them valuable candidates for oncology research.[1] this compound (Molecular Formula: C₁₀H₁₀ClN₃OS, Molecular Weight: 255.72 g/mol ) often serves as a crucial intermediate in the synthesis of these more complex, biologically active molecules.[2][3]
The purity and structural integrity of such an intermediate are paramount; any deviation can lead to downstream synthetic failures, the generation of unforeseen impurities, or misleading biological data. Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but a foundational element of scientific validity.
This guide provides a comprehensive overview of the essential analytical techniques required to fully characterize this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them to their unique experimental contexts.
I. The Strategic Workflow of Analytical Characterization
A robust characterization strategy is orthogonal, meaning that each technique provides a unique and complementary piece of information. The data, when synthesized, creates an unambiguous profile of the compound's identity, purity, and stability. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation.
Caption: Overall workflow for the characterization of the target compound.
II. Chromatographic Techniques: Assessing Purity
The first critical question for any synthesized compound is "Is it pure?". Chromatographic methods separate the target compound from unreacted starting materials, byproducts, and residual solvents.
A. Thin-Layer Chromatography (TLC): The Rapid Screening Tool
Expertise & Rationale: TLC is an indispensable, rapid, and cost-effective technique used to monitor the progress of a reaction and to quickly assess the purity of column chromatography fractions. The principle relies on the differential partitioning of components between the stationary phase (e.g., silica gel) and a mobile phase. For a molecule like this compound, its polarity dictates its retention factor (Rf), providing a quick purity snapshot.
Protocol:
-
Plate Preparation: Use silica gel-coated TLC plates (GF254). Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Spotting: Use a capillary tube to apply a small spot of the solution onto the origin line. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a sealed developing chamber containing a pre-equilibrated solvent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin line. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). A pure compound should ideally show a single spot. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
B. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Rationale: HPLC provides a quantitative assessment of purity. A reverse-phase method is typically employed for this compound, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The high pressure allows for superior resolution and the generation of sharp, well-defined peaks. The area under the peak corresponding to the target compound, as a percentage of the total peak area, gives a precise purity value.
Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile) to create a 100 µg/mL stock solution. Further dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions: The following table outlines a typical starting method for HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard reverse-phase column offering good resolution for this type of molecule. |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Formic acid aids in protonating the molecule for better peak shape. |
| Gradient | Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min | A gradient elution is crucial to ensure that any potential impurities with different polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detector | UV-Vis Diode Array (DAD) | Set to a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis scan, likely in the 250-350 nm range). |
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
III. Spectroscopic Techniques: Unambiguous Structural Confirmation
Spectroscopy provides the definitive evidence of a molecule's structure. Each technique probes different aspects of the molecular framework.
Caption: Complementary spectroscopic techniques for structural analysis.
A. Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Expertise & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of the compound. It typically protonates the molecule, resulting in a molecular ion peak [M+H]⁺. A key feature for this specific molecule is the presence of a chlorine atom. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern where a second peak ([M+H+2]⁺), approximately one-third the intensity of the [M+H]⁺ peak, will be observed two mass units higher. This signature is a powerful confirmation of the presence of a single chlorine atom.[4]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
-
Infusion: Directly infuse the sample into the ESI source of the mass spectrometer.
-
Instrument Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: ~3-4 kV
-
-
Data Analysis:
-
Look for the base peak corresponding to the protonated molecule [C₁₀H₁₀³⁵ClN₃OS + H]⁺ at m/z ≈ 256.03 .
-
Confirm the presence of the isotopic peak [C₁₀H₁₀³⁷ClN₃OS + H]⁺ at m/z ≈ 258.03 with an intensity of roughly 32% of the base peak.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The combination of these experiments allows for the complete assignment of the molecule's structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Assignment |
| ¹H NMR | ~8.5 (d, 1H) | Thieno[3,2-d]pyrimidine proton |
| ~7.6 (d, 1H) | Thieno[3,2-d]pyrimidine proton | |
| ~3.8 (t, 4H) | Morpholine protons (-CH₂-O-) | |
| ~3.7 (t, 4H) | Morpholine protons (-CH₂-N-) | |
| ¹³C NMR | ~160-170 | C=N carbons in pyrimidine ring |
| ~115-155 | Aromatic carbons in thieno ring | |
| ~66 | Morpholine carbons (-CH₂-O-) | |
| ~45 | Morpholine carbons (-CH₂-N-) |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is predicted based on similar structures found in literature.[5][6]
C. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic wavelengths. For this compound, key absorptions will include those for the aromatic rings, the C-O-C ether linkage in the morpholine ring, and the C-Cl bond.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (Morpholine) |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1250-1050 | C-O-C stretch | Ether (Morpholine) |
| ~800-600 | C-Cl stretch | Chloro group |
IV. Thermal Analysis: Physical Properties and Stability
Expertise & Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point of the compound, which is a key physical property and an indicator of purity. A sharp melting peak suggests a highly pure substance, whereas a broad peak often indicates the presence of impurities.[7]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Settings:
-
Temperature Program: Heat from room temperature to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the DSC thermogram.
V. Conclusion: Synthesizing Data for a Certificate of Analysis
The comprehensive characterization of this compound is achieved not by a single technique, but by the thoughtful integration of orthogonal analytical methods. The chromatographic data from HPLC establishes a high degree of purity, while the collective evidence from MS, NMR, and IR spectroscopy provides an unambiguous confirmation of the molecular structure. Finally, thermal analysis defines a critical physical property. This rigorous, multi-faceted approach ensures the quality and reliability of this important synthetic intermediate, thereby upholding the principles of scientific integrity in the pursuit of novel therapeutics.
References
- Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (n.d.).
- Marchaland, A., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(11), 13445-13465. [Link]
- Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.).
- SARs of thieno[3,2-d]pyrimidine compounds according to González Cabrera... (n.d.).
- Zhou, Z., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091. [Link]
- Chromatographic Methods of Analysis. (n.d.). University of Babylon. [Link]
- Pyrimidine, 2-chloro-. (n.d.). NIST WebBook. [Link]
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
- Lei, H., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, volume 59. [Link]
- 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. (n.d.). PubChem. [Link]
- Laras, Y., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(5), 2038-2056. [Link]
- Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118, 439-447. [Link]
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). Course Hero. [Link]
- da Silva, A. B., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
- Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.).
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. (n.d.). PubChem. [Link]
- This compound. (n.d.). Tetrahedron. [Link]
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application and Protocol for the Spectroscopic Analysis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine using ¹H and ¹³C NMR
Introduction: The Structural Significance of a Thienopyrimidine Core
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core structure of numerous compounds with diverse biological activities. The specific derivative, 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (Molecular Formula: C₁₀H₁₀ClN₃OS, Molecular Weight: 255.72 g/mol ), is of significant interest for its potential pharmacological applications.[1] Accurate structural elucidation is a cornerstone of drug discovery, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. It serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation and an in-depth analysis of the spectral features, grounded in the fundamental principles of NMR.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme is used for this compound:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including 4-(morpholin-4-yl)thieno[3,2-d]pyrimidine and 2,4-dichlorothieno[3,2-d]pyrimidine.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.85 | d | 1H | H-6 | The doublet arises from coupling with H-7. The chemical shift is downfield due to the aromatic nature of the thiophene ring. |
| ~7.45 | d | 1H | H-7 | The doublet arises from coupling with H-6. |
| ~3.80 | t | 4H | H-α' (Morpholine) | These protons are adjacent to the nitrogen atom of the morpholine ring and appear as a triplet due to coupling with the β' protons. |
| ~3.70 | t | 4H | H-β' (Morpholine) | These protons are adjacent to the oxygen atom of the morpholine ring, appearing as a triplet due to coupling with the α' protons. They are slightly upfield compared to the α' protons. |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | C4 | This quaternary carbon is attached to two nitrogen atoms and the morpholine nitrogen, resulting in a significant downfield shift. |
| ~160 | C2 | The presence of an electronegative chlorine atom and two adjacent nitrogen atoms causes a strong deshielding effect. |
| ~155 | C7a | A quaternary carbon within the fused aromatic system. |
| ~135 | C5a | A quaternary carbon at the fusion of the two rings. |
| ~125 | C6 | Aromatic methine carbon of the thiophene ring. |
| ~120 | C7 | Aromatic methine carbon of the thiophene ring, typically slightly upfield from C6. |
| ~66 | C-β' (Morpholine) | The carbons adjacent to the electronegative oxygen atom in the morpholine ring. |
| ~48 | C-α' (Morpholine) | The carbons adjacent to the nitrogen atom in the morpholine ring. |
Spectral Interpretation and Causality
The predicted chemical shifts are derived from established principles of NMR spectroscopy and data from analogous structures.
-
Thienopyrimidine Core Protons (H-6 and H-7): In the parent compound, 4-(morpholin-4-yl)thieno[3,2-d]pyrimidine, the two protons on the thiophene ring are reported as a doublet at δ 7.65 ppm.[2] For 2,4-dichlorothieno[3,2-d]pyrimidine, the corresponding protons are observed at δ 8.68 (d) and 7.72 (d) ppm.[3] The electron-withdrawing nature of the chlorine at the 2-position is expected to deshield the protons of the thienopyrimidine core, shifting them downfield. Therefore, the predicted shifts of ~7.85 and ~7.45 ppm for H-6 and H-7, respectively, in the target molecule are a reasoned estimation.
-
Morpholine Protons (H-α' and H-β'): The morpholine ring protons typically appear as two distinct triplets. The protons on the carbons adjacent to the nitrogen (α') are generally found at a different chemical shift than those adjacent to the oxygen (β'). In N-substituted morpholines, the protons alpha to the nitrogen are influenced by the electronic nature of the substituent.[4][5] The reported values for 4-(morpholin-4-yl)thieno[3,2-d]pyrimidine show two triplets at δ 3.91–3.83 and 3.78–3.70 ppm, which are assigned to the morpholine protons.[2] This pattern is expected to be largely retained in the 2-chloro derivative.
-
Thienopyrimidine and Morpholine Carbons: The chemical shifts of the carbon atoms are predicted based on the known effects of substituents in heterocyclic systems. The carbons directly attached to heteroatoms (N, S, O, Cl) are significantly deshielded. The quaternary carbons in the fused ring system will have distinct chemical shifts based on their electronic environment. The morpholine carbons adjacent to oxygen (C-β') will be more deshielded (~66 ppm) than those adjacent to nitrogen (C-α', ~48 ppm).[4]
Experimental Protocols
A self-validating and reproducible NMR experiment relies on meticulous sample preparation and standardized acquisition parameters.
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
Caption: Workflow for NMR sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, to the vial. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with analyte peaks. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid introducing any solid particles into the tube. If particulates are present, filter the solution through a small cotton plug in the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Instrument Setup: Calibrate the NMR spectrometer according to the manufacturer's guidelines.
-
Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the magnet.
-
Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the instrument's electronics to ensure efficient signal detection.
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction to produce the final, interpretable spectrum.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. The predicted spectral data and detailed protocols provided in this application note offer a robust framework for researchers to confidently characterize this and related thienopyrimidine derivatives. By understanding the underlying principles of chemical shifts and coupling constants, scientists can leverage NMR to accelerate their research and development efforts in the pursuit of novel therapeutics.
References
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. (2019). [Link]
- Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Longdom Publishing. (2017). [Link]
- ¹H and ¹³C NMR Spectra of N-substituted Morpholines. PubMed. (2005). [Link]
- 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. PubChem. (n.d.). [Link]
Sources
- 1. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Introduction
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as inhibitors of phosphoinositide 3-kinase (PI3K) and other key enzymes in cell signaling pathways.[1][2] 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a key intermediate and a potential active pharmaceutical ingredient (API) whose purity, stability, and metabolic fate are critical aspects of drug development and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
The methodologies presented herein are designed to be robust and reliable for researchers, scientists, and drug development professionals. The HPLC method is suitable for routine purity assessments and content uniformity testing, while the LC-MS method offers higher sensitivity and selectivity, making it ideal for impurity profiling, metabolite identification, and pharmacokinetic studies. The rationale behind the selection of chromatographic conditions and mass spectrometric parameters is discussed to provide a comprehensive understanding of the analytical approach.
Chemical Properties of the Analyte
-
IUPAC Name: 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine[3]
-
Molecular Formula: C₁₀H₁₀ClN₃OS[3]
-
Molecular Weight: 255.72 g/mol [3]
-
Appearance: Expected to be a solid.
A related compound, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde, is described as a pale-yellow to yellow-brown solid.
Part 1: HPLC Method for Purity and Assay
The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength to ensure adequate resolution, sensitivity, and peak symmetry for the analyte. For pyrimidine derivatives, reversed-phase HPLC is a common and effective technique.[4]
Rationale for Method Development
-
Stationary Phase: A C18 stationary phase is chosen for its versatility and wide applicability in reversed-phase chromatography. The hydrophobic nature of the C18 chains provides good retention for the moderately polar this compound.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient separation of the main peak from any potential impurities with different polarities. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape and reproducibility by controlling the ionization state of the analyte and any acidic or basic impurities.
-
Detection: The UV spectrum of the thienopyrimidine core is expected to show significant absorbance in the UV region. A photodiode array (PDA) detector is used to monitor the analyte and to assess peak purity. The optimal detection wavelength is determined by acquiring the UV spectrum of the analyte.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (or optimal wavelength) |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Part 2: LC-MS Method for High-Sensitivity Analysis
For applications requiring higher sensitivity and specificity, such as impurity identification, metabolite analysis, or bioanalysis, an LC-MS method is indispensable. This section details a method using a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity through Selected Reaction Monitoring (SRM).
Rationale for Method Development
-
Chromatography: The HPLC method described above can be directly coupled to the mass spectrometer. The use of a volatile buffer like formic acid is compatible with electrospray ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the thienopyrimidine structure contains several nitrogen atoms that can be readily protonated to form a stable [M+H]⁺ ion.
-
Mass Analysis: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in MS/MS mode. The precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and improves the limit of detection.
-
Fragmentation: The fragmentation of the thienopyrimidine core and the morpholine substituent can produce characteristic product ions. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or cleavage of the ring systems.[5][6][7][8]
LC-MS Protocol
Instrumentation and Consumables:
-
LC-MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
The same column and mobile phases as the HPLC method.
-
High-purity nitrogen for nebulizing and drying gas, and argon for collision-induced dissociation (CID).
Mass Spectrometer Optimization:
-
Infusion: Infuse a solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
-
MS Scan: Acquire a full scan mass spectrum to confirm the mass of the protonated molecule [M+H]⁺.
-
MS/MS Scan: Perform a product ion scan on the [M+H]⁺ precursor ion to identify the most abundant and stable fragment ions.
-
SRM Transition Selection: Select the most intense and specific precursor-to-product ion transitions for quantification and confirmation.
LC-MS Conditions:
| Parameter | Value |
| Chromatography | Same as HPLC method |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas Flow | 7 Bar |
| Drying Gas Flow | 10 L/min |
| Collision Gas | Argon |
| SRM Transitions (Hypothetical) | To be determined experimentally e.g., m/z 256.0 -> 199.0 (Quantifier) e.g., m/z 256.0 -> 171.0 (Qualifier) |
LC-MS Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Trustworthiness: System Suitability and Method Validation
To ensure the reliability and accuracy of the analytical results, both the HPLC and LC-MS methods must be validated according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
System Suitability: Before running any samples, the performance of the chromatographic system should be verified. This is typically done by injecting the working standard solution multiple times (e.g., n=5) and evaluating the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
Method Validation Parameters:
A full method validation should include the following:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a PDA detector or by the specificity of the SRM transition in LC-MS.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments at different concentration levels. Recoveries are typically expected to be within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the LC-MS method, the LOQ can be significantly lower, enabling trace-level analysis.[9][10][11]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
The HPLC and LC-MS methods detailed in this application note provide comprehensive analytical solutions for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control applications, while the LC-MS method offers the high sensitivity and selectivity required for more demanding research and development activities. Proper method validation is crucial to ensure the generation of reliable and accurate data in a regulated environment.
References
- BenchChem. (2025). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
- El-Moussey, S. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a] Pyrimidines and Bis-Pyrimidines.
- Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701.
- PubChem. (n.d.). 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde.
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine.
- Sharma, P., & Kumar, A. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 3123-3127.
- ResearchGate. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
- Pham, T. M. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 284-290.
- PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine.
- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Thoreauchem. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Arkivoc. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 534-539.
- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.
- PubChem. (n.d.). CID 160248636 | C12H8N4S2.
- National Center for Biotechnology Information. (2018).
- ResearchGate. (2017). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
- Molecules. (2019).
- MDPI. (2003).
- ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Application Notes and Protocols for Developing Cell-Based Assays for Thienopyrimidine Derivatives
Introduction: Thienopyrimidines as a Privileged Scaffold in Drug Discovery
Thienopyrimidine derivatives represent a versatile and highly significant class of heterocyclic compounds in medicinal chemistry and drug discovery. Their structural resemblance to purines allows them to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases.[1][2] This has led to the development of numerous thienopyrimidine-based compounds as potent inhibitors of key signaling pathways implicated in cancer and other diseases.[3][4][5] Notably, members of this class have shown efficacy as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as PI3K and mTOR.[3][5][6]
The development of novel thienopyrimidine derivatives necessitates a robust and well-defined panel of cell-based assays to characterize their biological activity. This guide provides a comprehensive overview of key assays and detailed protocols to assess the cytotoxic, pro-apoptotic, and cell cycle effects of these compounds, as well as their impact on specific signaling pathways. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a validated framework for the preclinical evaluation of thienopyrimidine-based drug candidates.
I. Foundational Assays: Assessing Global Cellular Responses
A critical initial step in characterizing a novel thienopyrimidine derivative is to determine its effect on cell viability and proliferation. These foundational assays provide a broad understanding of the compound's potency and therapeutic window.
A. Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are fundamental to determining the concentration range at which a compound elicits a biological response, typically quantified as the half-maximal inhibitory concentration (IC50).[7][8] A variety of methods are available, each with its own advantages and limitations.[9][10]
Principle of Cytotoxicity Assays: Most cytotoxicity assays measure cellular parameters indicative of cell health, such as metabolic activity, membrane integrity, or ATP content.[8][11] A reduction in these parameters is correlated with a cytotoxic or cytostatic effect.
Recommended Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity. | Cost-effective, well-established. | Can be affected by compounds that alter cellular redox state. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells.[8][10] | Directly measures membrane integrity. | Less sensitive for early-stage apoptosis. |
| ATP-Based Assays | Quantifies intracellular ATP levels. | Highly sensitive, rapid. | ATP levels can fluctuate with metabolic changes unrelated to cytotoxicity. |
| Real-Time Viability Assays | Utilizes non-lytic reagents to continuously monitor cell viability. | Allows for kinetic analysis. | May require specialized instrumentation. |
Protocol 1: MTT Assay for IC50 Determination
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thienopyrimidine derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Mechanistic Assays: Elucidating the Mode of Action
Once the cytotoxic potential of a thienopyrimidine derivative is established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[7]
A. Apoptosis Assays
Apoptosis is characterized by a series of biochemical events, including the activation of caspases, a family of cysteine proteases that execute the cell death program.[12]
Principle of Caspase Activity Assays: These assays utilize a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence.[13] Upon cleavage by an active caspase, a reporter molecule is released, generating a signal that is proportional to caspase activity.[14] The Caspase-Glo® 3/7 assay is a highly sensitive and convenient method for measuring the activity of the executioner caspases-3 and -7.[12][14][15][16]
Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Materials:
-
Cells treated with the thienopyrimidine derivative in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the thienopyrimidine derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) in a 96-well white-walled plate as described in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[14]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control after subtracting the background luminescence from wells with no cells.
B. Cell Cycle Analysis
Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[17][18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]
Principle of Cell Cycle Analysis: PI is a fluorescent intercalating agent that binds to DNA.[19] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[22] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[21]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with the thienopyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the thienopyrimidine derivative at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[22][23]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of PI fluorescence. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Table 2: Expected Outcomes of Cell Cycle Analysis
| Cell Cycle Phase | Biological Significance | Potential Interpretation of Arrest |
| G1 Arrest | Inhibition of progression from G1 to S phase. | May indicate inhibition of cyclin-dependent kinases (CDKs) or growth factor signaling. |
| S Phase Arrest | Inhibition of DNA replication. | Suggests interference with DNA synthesis machinery. |
| G2/M Arrest | Inhibition of entry into or progression through mitosis. | May indicate disruption of microtubule dynamics or activation of the G2 checkpoint. |
III. Target Engagement and Pathway Modulation
Thienopyrimidines often function as kinase inhibitors, targeting key signaling pathways that regulate cell proliferation, survival, and growth.[1][24] Western blotting is a powerful technique to assess the phosphorylation status of key proteins within these pathways, providing direct evidence of target engagement and downstream signaling inhibition.[25][26]
Key Signaling Pathways to Investigate:
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades including the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[27][28][29][30][31]
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[17][18][32][33][34] Dysregulation of this pathway is a common feature in many cancers.[32]
-
MAPK/ERK Signaling Pathway: This pathway transduces signals from a variety of extracellular stimuli to the nucleus, regulating gene expression and cellular processes such as proliferation and differentiation.[35][36][37][38]
Signaling Pathway Diagrams:
Caption: Simplified EGFR-MAPK signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Protocol 4: Western Blotting for Phospho-Protein Analysis
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the thienopyrimidine derivative for a short duration (e.g., 1-4 hours) to observe changes in signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[39][40]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[40]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activity.
IV. Conclusion and Future Directions
The suite of cell-based assays detailed in this application note provides a robust framework for the initial characterization of novel thienopyrimidine derivatives. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain critical insights into their mechanism of action and therapeutic potential. These foundational studies are essential for guiding lead optimization efforts and making informed decisions about advancing promising compounds into more complex preclinical models.
V. References
-
PI3K/AKT/mTOR pathway - Wikipedia. (2023, December 28). Wikipedia. Retrieved January 7, 2026, from [Link]
-
MAPK/ERK pathway - Wikipedia. (2023, November 29). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]
-
MAP Kinase Pathways. (2012). Cold Spring Harbor Perspectives in Biology, 4(11), a011254. [Link]
-
PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]
-
PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved January 7, 2026, from [Link]
-
MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. (n.d.). Assay Genie. Retrieved January 7, 2026, from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 7, 2026, from [Link]
-
Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. [Link]
-
MAPK signaling pathway. (n.d.). Cusabio. Retrieved January 7, 2026, from [Link]
-
Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268–5272. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 7, 2026, from [Link]
-
Cell Cycle Analysis. (2017, May 19). UWCCC Flow Cytometry Laboratory. Retrieved January 7, 2026, from [Link]
-
Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022, November 4). Biocompare. Retrieved January 7, 2026, from [Link]
-
Geng, L., et al. (2010). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 20(3), 940-943. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2017). Journal of Medicinal Chemistry, 60(15), 6563–6577. [Link]
-
Cell Cycle Tutorial Contents. (n.d.). Babraham Institute. Retrieved January 7, 2026, from [Link]
-
Singh, P., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 1053–1065. [Link]
-
Wang, X., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1237–1242. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (2019). BioTechniques, 67(5), 213-219. [Link]
-
Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). Molecules, 24(18), 3376. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(11), 1237–1242. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Pharmaceuticals, 14(10), 1046. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024). Molecules, 29(10), 2269. [Link]
-
How to monitor PKG and PKC activity by western blot? (2013). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1043–1055. [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. (2020). Scilit. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 16. biocompare.com [biocompare.com]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 23. assaygenie.com [assaygenie.com]
- 24. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 28. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. ClinPGx [clinpgx.org]
- 32. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 33. cusabio.com [cusabio.com]
- 34. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 36. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 37. assaygenie.com [assaygenie.com]
- 38. cusabio.com [cusabio.com]
- 39. CST | Cell Signaling Technology [cellsignal.com]
- 40. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In vitro experimental design for testing inhibitors derived from 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Application Notes & Protocols
Topic: In Vitro Experimental Design for Testing Inhibitors Derived from 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
A Strategic Framework for the In Vitro Evaluation of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to the native purine bases, adenine and guanine, makes it an ideal bioisostere for targeting the ATP-binding sites of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinases a major class of drug targets. Derivatives of the this compound scaffold have been investigated as potent inhibitors of several key oncogenic kinases, including those in the PI3K/Akt/mTOR, BTK, and EGFR signaling pathways.[2][3][4][5][6][7]
The successful progression of a candidate inhibitor from initial discovery to a preclinical candidate hinges on a rigorous and logically staged in vitro evaluation process. This guide provides a comprehensive experimental framework designed to:
-
Determine the primary kinase target and potency.
-
Confirm on-target activity in a cellular context.
-
Elucidate the mechanism of action on downstream signaling pathways.
-
Assess the inhibitor's selectivity profile.
This document moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental cascade, ensuring that the data generated is robust, interpretable, and decision-enabling.
Experimental Workflow: A Phased Approach to Inhibitor Characterization
A tiered approach is essential for efficiently evaluating novel compounds. The workflow progresses from broad, high-throughput biochemical assays to more complex, lower-throughput cellular and mechanistic studies.
Caption: A tiered experimental workflow for kinase inhibitor validation.
Phase 1: Primary Screening and Potency Assessment
The initial phase aims to identify the primary molecular target of the inhibitor and determine its potency in both a purified, cell-free system and a relevant cellular context.
Biochemical Kinase Assays: Direct Measurement of Target Inhibition
Causality: The first and most direct test is to measure the inhibitor's ability to block the enzymatic activity of a purified recombinant kinase. This establishes the intrinsic potency (IC50) of the compound against its intended target without the complexities of a cellular environment, such as membrane permeability or efflux pumps.[8]
Methodology Overview: A variety of assay formats are available, including radiometric, fluorescence, and luminescence-based readouts.[9][10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) are common high-throughput methods.[9]
Key Consideration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. To ensure data comparability across different studies and inhibitors, it is critical to perform the assay with an ATP concentration at or near the Michaelis-Menten constant (Km) of the specific kinase.[11]
Cell Viability & Proliferation Assays: Assessing Cellular Phenotype
Causality: After confirming biochemical potency, the next logical step is to determine if this translates into a functional effect in living cells, typically by measuring the inhibition of cancer cell growth or proliferation (GI50/IC50).[12][13] This experiment validates that the compound is cell-permeable and can engage its target at concentrations sufficient to elicit a biological response.
Methodology Overview: Assays that measure metabolic activity (e.g., MTT, MTS, resazurin reduction) or intracellular ATP levels (e.g., CellTiter-Glo®) are robust, scalable, and widely used.[14][15]
Choosing the Right Cell Line: The choice of cell line is paramount. It is crucial to select cell lines where the target kinase is a known driver of proliferation. For example:
-
PI3K Pathway: MCF7 or T47D breast cancer cells, which harbor activating PIK3CA mutations.[6][16]
-
BTK Pathway: Cell lines derived from B-cell malignancies, such as TMD8 (for ABC-DLBCL) or REC-1 (Mantle Cell Lymphoma).[3]
-
EGFR Pathway: NCI-H1975 non-small cell lung cancer cells, which contain the L858R activating mutation and the T790M resistance mutation.[17]
Phase 2: Cellular Mechanism of Action and Target Validation
This phase is designed to rigorously confirm that the inhibitor binds to its intended target within the cell and that this binding event leads to the expected modulation of the downstream signaling pathway.
Cellular Target Engagement Assays: Confirming Direct Binding in Cells
Causality: Observing a cellular phenotype (e.g., reduced viability) does not definitively prove that the effect is due to the inhibition of the intended target. The compound could be acting via an off-target mechanism.[18] Target engagement assays provide direct evidence that the drug is physically interacting with its target protein in the complex milieu of the cell.[19]
Methodology Overview - The Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[20] When a drug binds to its target protein, it typically increases the protein's stability, raising its melting temperature. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, usually by Western blot. A shift in the melting curve in the presence of the inhibitor confirms target engagement.[20][21]
Western Blot Analysis: Visualizing Pathway Inhibition
Causality: Once target engagement is confirmed, the final step in establishing the mechanism of action is to demonstrate that this engagement functionally inactivates the signaling pathway downstream of the target. Western blotting is the gold-standard technique for this purpose, as it allows for the specific quantification of protein phosphorylation, a direct proxy for kinase activity.[22]
Methodology Overview: Cells are treated with the inhibitor for a defined period, after which they are lysed and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target and its key downstream substrates.[23] A reduction in the ratio of phosphorylated protein to total protein indicates successful pathway inhibition.
Caption: PI3K/Akt/mTOR pathway showing inhibitor action and key Western Blot targets.
Phase 3: Selectivity and De-risking
Causality: No inhibitor is perfectly specific. Understanding a compound's activity across the broader human kinome is critical for predicting potential off-target effects that could lead to toxicity in a clinical setting.[8] Kinome-wide selectivity profiling provides a comprehensive view of an inhibitor's specificity.
Methodology Overview: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins Discovery, Reaction Biology).[10][24] A common platform is KINOMEscan™, a competition binding assay that quantitatively measures the interactions between an inhibitor and a large panel of kinases (often >400).[24][25] The output is typically a "selectivity score" or a tree-spot diagram visualizing the on- and off-target interactions.
Data Presentation and Interpretation
Quantitative data from the experimental cascade should be summarized for clear comparison and decision-making.
| Assay Type | Parameter Measured | Purpose | Example Target & Cell Line | Desired Outcome |
| Biochemical Kinase Assay | IC50 (nM) | Determines intrinsic, on-target potency. | PI3Kα enzyme | Low nanomolar IC50 |
| Cell Viability Assay | GI50 (nM) | Confirms cell permeability and antiproliferative effect. | MCF7 (PIK3CA mutant) | Potency similar to or within 10-fold of biochemical IC50 |
| Cellular Thermal Shift Assay | ΔTm (°C) | Confirms direct target binding in intact cells. | PI3Kα in MCF7 cells | Significant thermal stabilization (positive ΔTm) |
| Western Blot Analysis | IC50 (nM) for p-Akt | Verifies inhibition of downstream pathway signaling. | p-Akt (Ser473) in MCF7 cells | Dose-dependent decrease in phosphorylation |
| Kinome-wide Profiling | Selectivity Score (S) | Assesses specificity and potential off-target liabilities. | KINOMEscan™ panel | High selectivity for the primary target(s) |
Detailed Experimental Protocols
Protocol 1: Cell Viability using a Luminescence-Based ATP Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the thieno[3,2-d]pyrimidine inhibitor in culture medium. Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the GI50 value.
Protocol 2: Western Blot Analysis for Pathway Inhibition
-
Cell Culture and Treatment: Seed cells (e.g., MCF7) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).[22]
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[23]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution (e.g., anti-p-Akt Ser473, anti-total Akt) diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
References
- Benchchem. Validating Target Engagement of Small Molecule Inhibitors. [URL: https://www.benchchem.com/technical-center/validating-target-engagement-of-small-molecule-inhibitors]
- Scott, A. D. et al. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01925]
- Benchchem. Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. [URL: https://www.benchchem.
- National Institutes of Health (NIH). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883395/]
- ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [URL: https://www.researchgate.net/publication/349479326_CELLULAR_TARGET_ENGAGEMENT_ASSAYS_FOR_SMALL-MOLECULE_DRUG_DISCOVERY]
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [URL: https://www.eurofinsdiscoveryservices.com/discovery-services/in-vitro-assays/kinases/]
- American Association for Cancer Research. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [URL: https://aacrjournals.
- PubMed Central. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852445/]
- ResearchGate. Assays Used in vitro to Study Cancer Cell Lines. [URL: https://www.researchgate.net/publication/301297593_Assays_Used_in_vitro_to_Study_Cancer_Cell_Lines]
- ACS Publications. An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.0c00118]
- PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395914/]
- Creative Bioarray. Cell Viability Assays. [URL: https://www.creative-bioarray.com/support/cell-viability-assays.htm]
- Novus Biologicals. General Western Blot Protocol Overview. [URL: https://www.novusbio.com/support/general-western-blot-protocol]
- MDPI. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. [URL: https://www.mdpi.com/2072-6694/14/11/2759]
- BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [URL: https://www.bellbrooklabs.com/btk-activity-assay/]
- ACS Publications. Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00233]
- Frontiers. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1287968/full]
- Abcam. Cell viability assays. [URL: https://www.abcam.com/protocols/cell-viability-assays]
- Thermo Fisher Scientific. Biochemical Kinase Assays. [URL: https://www.thermofisher.com/us/en/home/drug-discovery/target-and-lead-identification-and-validation/biochemical-assays/kinase-assays.html]
- ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. [URL: https://www.researchgate.net/figure/In-vitro-drug-response-assay-for-inhibitors-of-PI3K-and-mTOR-in-human-breast-cancer_fig1_328723225]
- MolecularCloud. Cell Viability Assays: An Overview. [URL: https://www.molecularcloud.org/news/cell-viability-assays-an-overview]
- ACS Publications. Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c03698]
- MDPI. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). [URL: https://www.mdpi.com/2073-4409/14/13/1297]
- Abcam. Western blot protocol. [URL: https://www.abcam.com/protocols/western-blot-protocol]
- Reaction Biology. How to Choose the Right Assay for Your Kinase Drug Discovery. [URL: https://www.reactionbiology.com/blog/how-to-choose-the-right-assay-for-your-kinase-drug-discovery]
- Selvita. A Practical Guide to Target Engagement Assays. [URL: https://selvita.com/blog/a-practical-guide-to-target-engagement-assays/]
- PubMed Central. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504143/]
- National Institutes of Health (NIH). In vitro JAK kinase activity and inhibition assays. [URL: https://pubmed.ncbi.nlm.nih.gov/20850756/]
- AACR Journals. Novel In Vitro Cancer Models for Optimizing Anti-EGFR Therapies. [URL: https://aacrjournals.org/clincancerres/article/21/1/15/95191/Novel-In-Vitro-Cancer-Models-for-Optimizing-Anti]
- ResearchGate. The design strategy of EGFR inhibitors. [URL: https://www.researchgate.
- Cell Signaling Technology. Western Blotting Protocol. [URL: https://www.cellsignal.com/protocols/western-blotting-protocol]
- Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay. [URL: https://www.promega.com/resources/guides/cell-biology/how-to-choose-a-cell-viability-assay/]
- PubMed. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. [URL: https://pubmed.ncbi.nlm.nih.gov/24737981/]
- ACS Publications. Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03520]
- Proteintech Group. Western Blot Protocol. [URL: https://www.ptglab.com/news/blog/western-blot-protocol/]
- PubChem. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20284971]
- PubMed Central. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764023/]
- PubChem. 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-morpholinothieno_3,2-d_pyrimidine-6-carbaldehyde]
- ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [URL: https://www.researchgate.net/publication/317676773_Synthesis_of_4-_Thieno_3_2-d_pyrimidin-4-yl_Morpholine]
- MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [URL: https://www.mdpi.com/1420-3049/27/13/4260]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction outcomes.
General Synthesis Workflow
The synthesis of this compound is typically achieved through a three-stage process starting from a substituted thiophene. The overall strategy involves the construction of the fused pyrimidine ring, followed by a selective double chlorination and a regioselective nucleophilic aromatic substitution (SNAr).
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Stage 2: Chlorination (Thieno[3,2-d]pyrimidine-2,4-dione to 2,4-Dichlorothieno[3,2-d]pyrimidine)
Question: My yield for the 2,4-Dichlorothieno[3,2-d]pyrimidine intermediate is very low, and I see a lot of starting material remaining. What's going wrong?
Answer: This is a common and critical issue. The conversion of the stable, high-melting point thieno[3,2-d]pyrimidine-2,4-dione to the dichloro-intermediate is challenging due to the starting material's low solubility. Several factors are key to achieving a high-yield reaction:
-
Reagent & Conditions: Phosphorus oxychloride (POCl₃) is the standard chlorinating agent. The reaction typically requires heating under reflux for several hours (e.g., 2-3 hours).[3][4][5] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Use of Additives: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), or a catalytic amount of N,N-dimethylformamide (DMF) can significantly improve the reaction.[3][4][5]
-
Causality: DIPEA acts as a base and may help to deprotonate the substrate, increasing its reactivity towards POCl₃. DMF can form a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating species.
-
-
Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will quench the POCl₃ and halt the reaction.
-
Work-up Procedure: After the reaction, excess POCl₃ must be carefully removed, typically by distillation under reduced pressure.[3][4] The subsequent work-up often involves quenching the reaction mixture in ice-water and then neutralizing it. This must be done slowly and with vigorous stirring in a well-ventilated fume hood.
Question: The isolated 2,4-Dichlorothieno[3,2-d]pyrimidine is a dark, oily residue that is difficult to handle. How can I improve its physical form and purity?
Answer: The crude product after POCl₃ removal can indeed be a viscous oil or a dark solid.[5] A proper work-up and purification are essential.
-
Aqueous Work-up: After quenching with ice-water, the product can be extracted into an organic solvent like chloroform or dichloromethane.[3][4] Washing the combined organic layers with water and brine will remove residual inorganic salts.
-
pH Adjustment: Some protocols recommend making the aqueous phase basic (e.g., with 5M NaOH) during the extraction process to ensure the product is fully deprotonated and partitions into the organic layer.[3][4]
-
Purification: While some procedures report using the crude product directly, purification by recrystallization or column chromatography will provide a cleaner product for the next step. A mixed solvent system of ethyl alcohol and chloroform has been reported to be effective for refining the product to high purity.[1]
Stage 3: Nucleophilic Aromatic Substitution (SNAr with Morpholine)
Question: I am getting a mixture of products in the final substitution step, including the di-substituted byproduct. How can I improve the selectivity for the desired mono-substituted product?
Answer: This is a question of controlling the regioselectivity of the SNAr reaction. The chlorine atom at the C4 position of the 2,4-Dichlorothieno[3,2-d]pyrimidine ring is significantly more reactive than the chlorine at the C2 position.[6] However, forcing conditions can lead to a secondary substitution at C2.
-
Control of Stoichiometry: Use only a slight excess of morpholine (e.g., 1.0-1.2 equivalents). Using a large excess will drive the reaction towards di-substitution.
-
Temperature Control: The reaction should be run at a controlled temperature. Many procedures start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature or slightly above (e.g., 60°C).[5] High temperatures will increase the rate of the second substitution.
-
Choice of Base and Solvent: The reaction is typically performed in a polar aprotic solvent like 1,4-dioxane or DMF in the presence of a base like cesium carbonate (Cs₂CO₃) or a tertiary amine.[5] The choice of base can influence reactivity and should be optimized.
Question: Why is the C4 position more reactive than the C2 position?
Answer: The higher reactivity at C4 is a well-documented phenomenon in the chemistry of 2,4-dichloropyrimidines.[6] The underlying reason is electronic. The pyrimidine nitrogen atoms are electron-withdrawing, making the attached carbon atoms electrophilic and susceptible to nucleophilic attack. Quantum mechanics calculations show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 carbon, indicating it is the more electrophilic site and the preferred location for nucleophilic attack.[6]
Caption: Simplified mechanism of the regioselective SNAr at the C4 position.
Optimized Experimental Protocol
This protocol consolidates best practices for a high-yield synthesis.
Stage 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (3)
-
Setup: To a 250 mL oven-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add thieno[3,2-d]pyrimidine-2,4-dione (5 g, 29 mmol).[3][4]
-
Reagent Addition: Place the flask under an inert atmosphere (N₂). Add phosphorus oxychloride (POCl₃, 40 mL) followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 13 mL, 74 mmol).[3][4]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the mixture to room temperature. Remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
Extraction: Carefully add the resulting residue to a beaker of ice-water with stirring. Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Purification: Combine the organic phases, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2,4-Dichlorothieno[3,2-d]pyrimidine as a light brown solid.[3][4] The yield should be nearly quantitative.
Stage 3: Synthesis of this compound (4)
-
Setup: In a flask, dissolve 2,4-Dichlorothieno[3,2-d]pyrimidine (0.5 g, 2.4 mmol) in 1,4-dioxane (30 mL).[5]
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, ~2.5 g, 7.7 mmol) followed by morpholine (~0.23 mL, 2.6 mmol, ~1.1 eq).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a solid.
Data Summary: Optimizing the SNAr Reaction
The choice of base and temperature can significantly impact the yield and purity of the final product. The following table provides a comparative summary based on typical outcomes.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | DIPEA (1.5) | Dioxane | 80 | 5 | 75-85% | Higher temperature may lead to minor di-substituted byproduct. |
| 2 | Cs₂CO₃ (3.0) | Dioxane | 60 | 3 | 80-90% | Milder conditions, generally cleaner reaction.[5] |
| 3 | K₂CO₃ (3.0) | DMF | 50 | 4 | 78-88% | Good alternative to Cs₂CO₃.[7] |
| 4 | None | Ethanol | Reflux | 12 | < 50% | Uncatalyzed reaction is slow and often incomplete. |
References
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate.
- The Role of 2,4-Dichlorothieno[2,3-d]pyrimidine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health (NIH).
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine CAS#16234-15-4. WuXi AppTec.
- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate.
- 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. PubChem.
- Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed.
Sources
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 4. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Thieno[3,2-d]pyrimidine Intermediates
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused, in-depth guide to the purification of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine and its key synthetic intermediates. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a framework of chemical logic and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
The this compound core is a privileged scaffold in medicinal chemistry, notably as a precursor to potent kinase inhibitors. However, its synthesis, which often involves the reactive intermediate 2,4-dichlorothieno[3,2-d]pyrimidine, can yield a mixture of products, unreacted starting materials, and reagents.[1] Effective purification is therefore not just a matter of quality control but a critical step for the success of subsequent reactions and biological assays.
This guide is structured to address the most common purification challenges—column chromatography, recrystallization, and extraction—through a practical, question-and-answer format.
Caption: General purification decision workflow for thienopyrimidine intermediates.
Section 1: Column Chromatography Troubleshooting
Column chromatography is the workhorse for purifying thienopyrimidine derivatives, especially for separating closely related impurities.[2][3] However, the basic nature of the morpholinyl group and the reactivity of chlorinated intermediates present unique challenges.
Q1: My morpholinyl-substituted compound is streaking badly on the TLC plate and giving poor separation on the silica column. What's happening and how do I fix it?
A1: This is a classic issue caused by the interaction of a basic compound with the acidic surface of silica gel.[4] The nitrogen atom in the morpholine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to tailing or streaking, where a portion of your compound moves much slower than the bulk, resulting in broad, overlapping bands instead of sharp peaks.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[4]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate). This is highly effective but be aware that it can be difficult to remove completely under vacuum.
-
Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 1-10% solution of 10% ammonium hydroxide in methanol can be very effective for eluting highly polar basic compounds.[5]
-
-
Alternative Stationary Phase: If modification of the mobile phase is insufficient, consider changing your stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[4] Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier, which can sometimes improve separation.[5]
-
Q2: I'm trying to purify the 2,4-dichlorothieno[3,2-d]pyrimidine intermediate, but it seems to be decomposing on the column. How can I avoid this?
A2: The chlorine atoms on the pyrimidine ring, particularly at the 2- and 4-positions, are activated towards nucleophilic substitution. The silanol groups on silica gel are weakly nucleophilic and can, under certain conditions, lead to hydrolysis or other decomposition pathways, especially if the residence time on the column is long.[5]
Solutions:
-
Speed is Key: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the column efficiently.
-
Use a Less Polar Solvent System: If possible, use a less polar solvent system that moves your compound with a reasonable Rf (retention factor) of ~0.3-0.4. This minimizes interaction time with the silica.
-
Plug Filtration: If the goal is simply to remove baseline impurities or polar starting materials, a quick "plug" of silica may be better than a full column. This involves passing the crude material through a short pad of silica gel with a suitable solvent, minimizing contact time.
-
Non-Protic Solvents: Avoid using protic solvents like methanol or ethanol in your mobile phase if you suspect reactivity. A system like Hexane/Ethyl Acetate or Dichloromethane/Toluene is generally safer for reactive intermediates.
| Problem | Probable Cause | Recommended Solution | Solvent System Example |
| Streaking/Tailing of Morpholinyl Product | Basic compound interacting with acidic silica. | Add a basic modifier to the eluent. | Hexane:Ethyl Acetate (7:3) + 0.5% Et₃N |
| Compound Won't Elute | Compound is too polar for the solvent system. | Increase eluent polarity. | Start with 100% Dichloromethane, gradually increase to 5-10% Methanol.[4] |
| Poor Separation of Close Spots | Insufficient selectivity of the solvent system. | Change solvent components. | If Hexane/EtOAc fails, try Dichloromethane/Acetone. |
| Intermediate Decomposition | Compound is unstable on silica gel. | Use a less reactive stationary phase or minimize contact time. | Flash chromatography with neutral alumina or a quick silica plug.[5] |
Section 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found. It is particularly effective when the desired compound constitutes the major component of the crude product.[6]
Q1: My compound "oils out" instead of forming crystals when I cool the solution. What should I do?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This often happens when the solution is supersaturated or cooled too quickly.[4]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow it to cool more slowly.[7]
-
Slow Cooling: This is the most critical factor. After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[4]
Q2: My recrystallization yield is very low. How can I improve it?
A2: Low recovery is a common frustration. It typically stems from using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[4]
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Adding solvent in small portions is key.[6]
-
Optimize the Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents. For thienopyrimidines, common solvents include ethanol, isopropanol, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate.[8]
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or refrigerator for 30+ minutes) to maximize precipitation before filtration.[4]
-
Second Crop Recovery: Don't discard the mother liquor (the filtrate) immediately. Concentrate it by about half on a rotary evaporator and cool it again. You may recover a "second crop" of crystals, which you should analyze for purity separately.[7]
| Solvent/System | Polarity | Comments |
| Ethanol (EtOH) | Polar Protic | A good starting point for many heterocyclic compounds.[8] |
| Isopropanol (IPA) | Polar Protic | Similar to ethanol, but less volatile. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Good for compounds of intermediate polarity. |
| Hexane/Ethyl Acetate | Variable | A versatile co-solvent system. Dissolve in hot EtOAc, add hot hexane until cloudy, then clarify with a drop of EtOAc.[8] |
| Dichloromethane (DCM)/Hexane | Variable | Good for less polar compounds. Dissolve in DCM and add hexane as the anti-solvent. |
Section 3: Liquid-Liquid Extraction FAQs
Extraction is primarily a workup technique but is crucial for initial purification by separating compounds based on their acid-base properties and differential solubility.[9]
Q1: How can I use extraction to perform a preliminary cleanup of my crude this compound?
A1: Given the basic morpholine moiety, you can leverage acid-base extraction. This is useful for removing non-basic organic impurities.
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers. Keep the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent one more time to remove any remaining impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).
-
Your product should precipitate out or can be extracted back into a fresh portion of organic solvent (DCM or EtOAc).
-
Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the partially purified product.[3][10]
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for column chromatography issues.
References
- BenchChem. (2025).
- Journal of Positive School Psychology. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 14.
- University of Rochester, Department of Chemistry. (n.d.).
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
- ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines.
- UTHSC Digital Commons. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.
- ResearchGate. (2025).
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine.
- PubChem. (n.d.). 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde.
- PubMed Central. (2018).
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine.
- ResearchGate. (n.d.). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
- ChemicalBook. (2019). Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. theaspd.com [theaspd.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.uthsc.edu [dc.uthsc.edu]
Technical Support Center: Synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Welcome to the technical support resource for the synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important scaffold. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts. We will delve into the common challenges, particularly the formation of process-related impurities and side products, providing actionable solutions based on established chemical principles.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a robust three-step sequence. Understanding this sequence is critical to diagnosing issues at each stage.
Caption: General three-step synthesis workflow.
The critical step for impurity generation is the final nucleophilic aromatic substitution (SNAr), where the selectivity of the reaction is paramount. The majority of troubleshooting questions arise from this transformation.
Troubleshooting Guide & FAQs
Question 1: I'm observing a significant amount of a di-substituted impurity in my final product. What is it and how can I prevent its formation?
Answer:
This is the most common side product encountered. The impurity is 2,4-di(morpholin-4-yl)thieno[3,2-d]pyrimidine .
Causality: The starting material, 2,4-dichlorothieno[3,2-d]pyrimidine, possesses two reactive chlorine atoms. The chlorine at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position. However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of morpholine), the less reactive C2 chlorine will also undergo substitution.[1]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Welcome to the dedicated technical support center for 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step in troubleshooting solubility. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [1] |
| Molecular Weight | 255.72 g/mol | [1] |
| Appearance | White to pale-yellow or yellow-brown solid | , [2][3][4] |
| Predicted pKa | 3.82 ± 0.40 | [5] |
| Storage | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon) | [5] |
Q2: I'm preparing a stock solution. What is the recommended starting solvent?
A2: For initial stock solutions of poorly water-soluble compounds like this thienopyrimidine, high-polarity organic solvents are typically the first choice. We recommend starting with Dimethyl Sulfoxide (DMSO). It is a powerful solvent for a wide range of organic molecules and is compatible with many biological assays at low final concentrations.[6] If DMSO is not suitable for your experimental system, Dimethylformamide (DMF) is a common alternative.
Q3: My compound is not dissolving in DMSO, even at a low concentration. What should I do?
A3: If you are experiencing insolubility in 100% DMSO, first ensure your solvent is anhydrous and of high purity. Water contamination can significantly reduce the solubilizing power of DMSO. If the issue persists, gentle heating (e.g., 37°C) and vortexing or sonication can aid dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds. If these methods fail, you may need to consider a different solvent system, as outlined in the troubleshooting guide below.
Q4: What is the maximum concentration of DMSO acceptable in my cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept to a minimum, ideally below 0.5%, and almost always under 1%.[6] Higher concentrations can lead to cytotoxicity, affect cell membrane permeability, and interfere with the biological activity being measured. Always run a vehicle control with the same final concentration of DMSO to assess its effect on your specific assay system.
Troubleshooting Guides
This section provides a systematic approach to resolving more complex solubility issues.
Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer or Media
This is a common challenge when diluting a concentrated DMSO stock solution into an aqueous environment for biological assays. The dramatic decrease in solvent polarity causes the compound to crash out of solution.
The solubility of a hydrophobic compound is highly dependent on the dielectric constant of the solvent. DMSO has a high dielectric constant, allowing it to dissolve the compound. When diluted into water, the overall dielectric constant of the solution changes, and if the compound's concentration is above its aqueous solubility limit, it will precipitate.
Caption: Logical progression of solubility enhancement techniques.
References
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. [Link]
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine.
- PubChem. (n.d.). 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde.
- ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- Phenomenex. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
- ResearchGate. (2023, March 2).
- PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine.
- PubMed. (2025, February 11). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]
- MDPI. (2022, July 1).
- National Institutes of Health. (n.d.).
- University of Massachusetts Boston. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. [Link]
- National Institutes of Health. (n.d.).
- Jennychem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. [Link]
- National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE-6-CARBALDEHYDE | 885618-31-5 [sigmaaldrich.com]
- 3. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | 16234-15-4 [chemicalbook.com]
- 4. jennysynth.com [jennysynth.com]
- 5. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Welcome to the dedicated support resource for handling and stability testing of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to ensure the integrity of experimental results by understanding and mitigating compound instability in solution. The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purine bases and its role in developing potent kinase inhibitors.[1][2] However, the specific substituents on this core, particularly the activated 2-chloro group, introduce potential stability challenges that must be addressed for reliable downstream applications.
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to manage the stability of this compound effectively.
Section 1: Quick Reference & Summary Data
For experienced users, the table below summarizes the expected stability profile of this compound under various stress conditions. These are based on the chemical structure and known degradation patterns of related heterocyclic compounds.
| Stress Condition | Expected Stability | Primary Postulated Degradation Pathway | Key Recommendation |
| Acidic (pH 1-3) | Relatively Stable | Minimal hydrolysis | Use acidic buffers (e.g., formate, acetate) for short-term aqueous studies. |
| Neutral to Basic (pH > 6) | Susceptible to Degradation | Hydrolysis of the 2-chloro group | Prepare fresh solutions in neutral/basic buffers immediately before use. Avoid storage.[3][4] |
| Oxidative (e.g., H₂O₂) | Susceptible to Degradation | Oxidation of the thiophene sulfur | Avoid sources of peroxide contamination. Use high-purity solvents.[5] |
| Photolytic (UV/Visible Light) | Potentially Unstable | Photochemical degradation | Protect solutions from light using amber vials or by covering with foil.[6] |
| Thermal (Elevated Temp.) | Degradation rate increases | Accelerates hydrolysis and other pathways | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
The most significant liability for this compound in solution is hydrolysis . The electron-withdrawing nature of the pyrimidine ring system activates the chlorine atom at the C2 position, making it a good leaving group. In the presence of nucleophiles, such as water or hydroxide ions (particularly at neutral to basic pH), the chloro group can be displaced to form the 2-hydroxy-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivative. Studies on similar chloro-substituted pyridones and nucleosides confirm that such structures are susceptible to hydrolysis.[3][7]
Q2: What are the recommended storage conditions for a DMSO stock solution?
A stock solution in anhydrous, high-purity DMSO is the preferred method for long-term storage.
-
Temperature: Store at -20°C or -80°C.
-
Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold DMSO stock, which could introduce water and initiate degradation. A supplier recommends storage of the solid compound under inert gas at 2–8 °C.[8]
Q3: My biological assay buffer is at pH 7.4. How can I minimize compound degradation?
Working at physiological pH is a common challenge.
-
Prepare Fresh: Prepare the final working solution in your pH 7.4 buffer immediately before adding it to the assay plate. Do not store the compound in aqueous buffer.
-
Minimize Incubation Time: If possible, design your experiment to minimize the time the compound spends in the aqueous buffer before the final readout.
-
Run Controls: Always include a "time-zero" control (where the compound is analyzed immediately after dilution) and a "time-final" control (a sample of the working solution analyzed after the experiment duration) to quantify the extent of degradation during your experiment.
Q4: How can I confirm if my compound is degrading?
The most reliable method is to use a stability-indicating analytical method , typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent peak area over time.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during experiments.
Symptom: Inconsistent or lower-than-expected activity in cell-based assays.
-
Potential Cause 1: Compound Degradation. The compound may be degrading in the assay medium over the course of the experiment (e.g., 24-72 hours).
-
Recommended Action: Analyze the concentration and purity of the compound in your assay medium at the beginning and end of the incubation period using HPLC. If significant degradation (>10%) is observed, the assay results may be unreliable. Consider shortening the incubation time or exploring formulation strategies if possible.
-
-
Potential Cause 2: Poor Solubility. The compound may be precipitating out of the aqueous assay buffer, reducing its effective concentration.
-
Recommended Action: Visually inspect your working solutions for any signs of precipitation. Measure the concentration of a filtered and unfiltered sample of the working solution to check for loss due to precipitation.
-
Symptom: A new, unidentified peak is growing in my HPLC chromatogram over time.
-
Potential Cause: Formation of a Degradant. This is a clear sign of instability.
-
Recommended Action: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. This can help identify the nature of the degradant. For example, if the unknown peak is most prominent under basic hydrolysis conditions, it is likely the 2-hydroxy derivative. For definitive identification, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is required to determine the mass of the new peak.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing stability-related issues.
Caption: A decision tree for troubleshooting stability issues.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the initial integrity of your compound.
-
Reagents & Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and positive displacement pipettes
-
-
Procedure (Stock Solution - 10 mM):
-
Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes.
-
Weigh out the required amount of solid (MW: 255.72 g/mol ) into a new amber vial.[10]
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Procedure (Aqueous Working Solution):
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Perform a serial dilution in your desired final buffer (e.g., PBS, pH 7.4).
-
Crucially, use this solution immediately. Do not store aqueous dilutions.
-
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing a stability-indicating analytical method, as mandated by ICH guidelines.[11][12]
-
Objective: To generate likely degradation products under harsh conditions. A good target is to achieve 5-20% degradation of the parent compound.
-
Setup:
-
Prepare five separate samples of the compound at a known concentration (e.g., 0.1 mg/mL) from a DMSO stock diluted into an appropriate solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Heat the sample at 60°C.
-
Photolytic Degradation: Expose the sample to a photostability chamber (ICH Q1B option).
-
Control: A sample kept at room temperature, protected from light.
-
-
Execution:
-
Incubate the samples. Analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection.
-
Monitor for the decrease in the parent peak area and the appearance of new peaks.
-
Postulated Degradation Pathways
Based on chemical principles, the following pathways are the most likely degradation routes for this molecule.
Caption: Postulated primary degradation pathways.
References
- Kristensen, J. B., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate.
- Kristensen, J. B., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega.
- El-Gamal, M. I., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
- PubChem. (n.d.). 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. National Center for Biotechnology Information.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Patel, T. S., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Journal of Pharmaceutical Research International.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. Chemdad.
- Baviskar, A. T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules.
- PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. National Center for Biotechnology Information.
- Amyes, T. L., & Richard, J. P. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters.
- Gederaas, O. A., et al. (2018). Synthesis and in vitro evaluation of a novel thienopyrimidine with phototoxicity towards rat glioma F98 cells. ResearchGate.
- Basak, D., et al. (2022). Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. Cancers.
- Singh, H., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design.
- Hobbs, J., et al. (1972). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. FEBS Letters.
- Li, S., & Gregory, C. C. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. journaljpri.com [journaljpri.com]
- 10. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Catalytic Modifications of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Welcome to the technical support center for the modification of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing critical palladium-catalyzed cross-coupling reactions. The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors, and successful, high-yielding modifications are paramount.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts & Initial Setup
This section addresses foundational questions regarding the substrate, catalyst systems, and general reaction setup. Understanding these principles is the first step toward successful optimization.
Q1: What are the primary stability and reactivity considerations for the this compound substrate?
A1: The 2-chloro-thienopyrimidine core has distinct electronic features that govern its reactivity. The chlorine at the C2 position is the primary leaving group for cross-coupling reactions. Its reactivity is generally lower than analogous aryl bromides or iodides, often necessitating more active catalyst systems and carefully optimized conditions to achieve efficient oxidative addition.[5][6] The electron-rich nature of the thiophene ring and the multiple nitrogen atoms in the pyrimidine ring can also act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalytic activity.[6][7] Therefore, the choice of ligand is critical not only to facilitate catalysis but also to prevent catalyst deactivation.
Q2: How should I approach selecting a palladium catalyst and ligand for modifying this substrate?
A2: There is no single "magic bullet" catalyst system.[8] An intelligent screening approach is the most effective strategy.[8][9] For the C-Cl bond on this electron-rich heterocyclic system, modern catalyst systems are required.
-
Palladium Precatalysts: Start with air-stable and reliable Pd(II) precatalysts like G3/G4 palladacycles (for phosphine ligands) or PEPPSI™-type catalysts (for N-heterocyclic carbene ligands).[8] These ensure the efficient and clean generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[8][10][11] Using simple salts like Pd(OAc)₂ can be effective but may require in situ reduction, which can sometimes be inefficient.[11][12]
-
Ligands: The choice of ligand is arguably the most critical parameter. For activating the relatively inert C-Cl bond, bulky and electron-rich phosphine ligands are the preferred starting point.[13]
-
For Suzuki-Miyaura Couplings (C-C): Ligands like SPhos, XPhos, and RuPhos are excellent candidates. Their steric bulk promotes the formation of the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[7][13]
-
For Buchwald-Hartwig Amination (C-N): Similar biarylphosphine ligands are effective.[7][14] Bidentate ligands with a large bite angle, such as XantPhos, have also shown exceptional efficacy in C-N couplings, sometimes with unique base compatibility.[15][16]
-
Q3: What role do the base and solvent play, and what are the best starting points?
A3: The base and solvent are not passive components; they actively participate in and influence the catalytic cycle.
-
Base: The base's primary role in Suzuki coupling is to activate the boronic acid for transmetalation.[5] For Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[10]
-
Suzuki: A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture.[1][7][17] The choice of base can significantly impact yield.[17][18]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[11][19] However, for base-sensitive substrates, weaker bases or soluble organic bases like DBU can be explored, though this may require re-optimization of the catalyst system.[11][15]
-
-
Solvent: The solvent must solubilize the reactants while being compatible with the catalyst system. Anhydrous, deoxygenated solvents are crucial as water and oxygen can deactivate the catalyst.[20]
Section 2: Troubleshooting Guide - Common Issues & Actionable Solutions
This section is structured to provide direct answers to specific experimental failures.
Issue 1: Low or No Conversion of Starting Material
This is the most common failure mode. A systematic, logical approach is required to diagnose the root cause.
-
Possible Cause A: Inactive or Deactivated Catalyst
-
Why it Happens: The active Pd(0) species is sensitive to air and moisture.[20] Inefficient generation from a Pd(II) precursor or subsequent deactivation will halt the catalytic cycle before it begins. The nitrogen atoms on your thienopyrimidine substrate can also chelate the palladium center, leading to inhibition.[6]
-
Troubleshooting Protocol:
-
Verify Inert Atmosphere: Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that solvents were thoroughly degassed.
-
Use a Precatalyst: If using a simple Pd(II) salt, switch to a more reliable precatalyst like a Buchwald G3 palladacycle or a similar air-stable complex to ensure efficient Pd(0) generation.[8]
-
Check Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.
-
Increase Ligand Ratio: A slight excess of ligand relative to palladium can sometimes improve catalyst stability and prevent deactivation.[8]
-
-
-
Possible Cause B: Suboptimal Base or Solvent System
-
Why it Happens: The base may not be strong enough or soluble enough to perform its function effectively. For Suzuki couplings, if the inorganic base does not dissolve, the reaction will be sluggish.[17]
-
Troubleshooting Protocol:
-
Screen Bases: Test a different class of base. If K₂CO₃ fails for a Suzuki reaction, try a stronger base like K₃PO₄ or Cs₂CO₃.[7]
-
Improve Solubility: For Suzuki reactions using an inorganic base, ensure an adequate amount of water is present in the solvent system (e.g., Dioxane/Water 4:1).[7]
-
Consider a Homogeneous Base: For Buchwald-Hartwig aminations sensitive to inorganic bases, explore soluble organic bases like DBU, but be prepared to screen ligands again as performance may change.[15]
-
-
-
Possible Cause C: Insufficient Reaction Temperature
-
Why it Happens: Oxidative addition to a C-Cl bond is often the rate-limiting step and is highly temperature-dependent.[5][6] Insufficient thermal energy will result in a stalled reaction.
-
Troubleshooting Protocol:
-
Perform a Temperature Screen: Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C, then to 120 °C), monitoring for product formation and potential decomposition.[7]
-
Consider Microwave Irradiation: For small-scale optimization, microwave heating can provide rapid and uniform heating, often accelerating reactions and improving yields.[7][11]
-
-
Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Issue 2: Significant Byproduct Formation (Hydrodechlorination, Homocoupling)
The appearance of byproducts indicates that undesired catalytic cycles are competing with your main reaction.
-
Possible Cause A: Hydrodechlorination (Ar-Cl → Ar-H)
-
Why it Happens: This occurs when the palladium intermediate undergoes reaction with a hydrogen source (e.g., trace water, solvent, or amine) instead of the desired coupling partner. It can be a sign of a slow transmetalation or reductive elimination step.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents.
-
Re-evaluate Ligand: A different ligand may alter the kinetics of the catalytic steps, favoring the desired pathway. Electron-rich ligands can accelerate oxidative addition and reductive elimination.[21]
-
Check Base: Some bases can promote this side reaction. If using a hydroxide or alkoxide base, consider switching to a carbonate or phosphate.
-
-
-
Possible Cause B: Homocoupling of Boronic Acid (for Suzuki)
-
Why it Happens: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid.
-
Troubleshooting Protocol:
-
Thorough Degassing: This is the most critical step. Use a robust degassing method like freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Minimize Reaction Headspace: Run the reaction in a vessel appropriately sized for the reaction volume to minimize the amount of residual oxygen.
-
Control Temperature: Excessively high temperatures can sometimes promote homocoupling.
-
-
Issue 3: Difficulty in Product Purification / Residual Palladium
Even with a high-yielding reaction, removing the catalyst to meet regulatory standards for active pharmaceutical ingredients (APIs) is a significant challenge.[22] European agencies, for instance, limit platinum group metals to less than 5 ppm.[22]
-
Possible Cause: Strong Coordination of Product to Palladium
-
Why it Happens: The nitrogen and sulfur atoms in your product can act as ligands, strongly binding to residual palladium and causing it to co-elute during chromatography.
-
Troubleshooting Protocol:
-
Palladium Scavenging: After the reaction is complete, treat the crude mixture with a palladium scavenger. These are typically solid-supported reagents with functional groups (like thiols) that have a high affinity for palladium.[22][23][24][25]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.[22][25][26] However, this can sometimes lead to loss of product due to non-specific adsorption.[25]
-
Crystallization with Additives: During crystallization, adding ligands like N-acetylcysteine or thiourea can help complex the palladium and keep it in the mother liquor.[22]
-
-
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Scavenging Agent | Typical Conditions | Pros | Cons |
| Adsorption | Thiol-functionalized Silica | Stir in solution (e.g., THF, Toluene) at RT or ~45°C for 2-18h | High selectivity for Pd, simple filtration removal | Can be expensive, potential for product adsorption |
| Adsorption | Activated Carbon | Stir in solution, filter through Celite | Cost-effective, removes Pd(0) and some Pd(II) | Non-selective, may lead to significant yield loss[25] |
| Extraction | Liquid-Liquid Extraction | --- | Simple procedure | Generally inefficient for removing trace Pd[26] |
| Crystallization | Additives (e.g., N-acetylcysteine) | Additive included during recrystallization | Can be highly effective, integrates into purification | Requires product to be crystalline, optimization needed |
Section 3: Key Experimental Protocols
These protocols provide robust starting points for common modifications.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a reliable starting point for coupling an arylboronic acid with the 2-chloro-thienopyrimidine substrate.
-
Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water. The organic layer is then dried, filtered, and concentrated in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization. Analyze for residual palladium using ICP-MS.[22]
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Wikipedia. (n.d.).
- PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
- ResearchGate. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. [Link]
- SciSpace. (2016).
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
- Royal Society of Chemistry. (2025).
- Royal Society of Chemistry. (n.d.).
- PubMed Central. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
- ResearchGate. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. [Link]
- ACS Publications. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 22. arborassays.com [arborassays.com]
- 23. biotage.com [biotage.com]
- 24. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Strategies to enhance the selectivity of kinase inhibitors from 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Strategies for Modifying the 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine Scaffold
Welcome to the technical support resource for researchers working with thienopyrimidine-based kinase inhibitors. This guide provides in-depth troubleshooting advice, strategic protocols, and answers to frequently asked questions (FAQs) for scientists and drug development professionals aiming to enhance the selectivity of inhibitors derived from the this compound core. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its structural similarity to the adenine portion of ATP, which allows it to form key hydrogen bonds with the kinase hinge region.[1][2] However, this same feature contributes to the primary challenge: a lack of selectivity. Because the ATP-binding pocket is highly conserved across the human kinome, inhibitors targeting this site can bind to numerous unintended kinases, leading to off-target effects and potential toxicity.[3][4][5]
This guide will help you navigate the complexities of identifying and mitigating off-target activities to develop highly selective and potent kinase inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions encountered during the development of thienopyrimidine-based inhibitors.
Q1: Why is the thieno[3,2-d]pyrimidine scaffold prone to off-target kinase binding?
A1: The thieno[3,2-d]pyrimidine core acts as a "bioisostere" of adenine, the purine base in ATP.[1] Its nitrogen atoms are perfectly positioned to mimic the hydrogen bonds that ATP forms with the "hinge" region of the kinase active site. This interaction is fundamental for anchoring the inhibitor. Since nearly all 500+ human kinases share a similar hinge architecture, this scaffold has an intrinsic propensity for broad, multi-kinase activity.[3] The primary challenge, therefore, is to introduce chemical modifications that exploit the subtle differences outside the conserved hinge region to achieve selectivity.
Q2: I have a potent inhibitor based on this scaffold. What is the first and most critical step to assess its selectivity?
A2: The essential first step is a broad, unbiased kinome scan.[6][7] It is a common mistake to only test against a small panel of closely related kinases. Off-target interactions often occur with seemingly unrelated kinases.[7] A comprehensive profiling assay, screening your compound against hundreds of kinases, provides a global view of its selectivity profile.[8] This initial screen can be performed at a single high concentration (e.g., 1 µM or 10 µM) to identify all potential "hits."[6] Any kinase showing significant inhibition (e.g., >70%) should be flagged for more detailed follow-up analysis, such as determining the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (K_d).[6]
Q3: My compound is highly potent in a biochemical (enzymatic) assay but shows weak activity in cell-based assays. What are the likely causes?
A3: This discrepancy is a common issue and points to several potential factors beyond raw potency.[9] The cause is often related to one of the following:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area or low lipophilicity can contribute to this.
-
High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations close to the K_m value of the kinase to achieve high sensitivity. However, intracellular ATP levels are much higher (in the millimolar range).[10][11] An ATP-competitive inhibitor must compete with this high concentration of the natural substrate inside the cell, which can dramatically reduce its apparent potency.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.[9]
Q4: How can I distinguish true on-target cellular effects from those caused by off-target inhibition?
-
Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same primary kinase but has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[5][9]
-
Perform a Rescue Experiment: Express a mutated version of your target kinase that is resistant to the inhibitor. If this resistant version reverses the cellular phenotype caused by your compound, it provides strong evidence of on-target activity.[12]
-
Correlate Potency: The concentration of the inhibitor required to produce the cellular phenotype should correlate with its potency for inhibiting the target kinase within the cell (target engagement).
Troubleshooting Guides & Strategic Protocols
This section provides solutions to specific problems and detailed protocols for key experiments.
Problem 1: Kinome scan reveals multiple off-targets for my inhibitor.
Your initial screen shows your this compound derivative hits the intended target potently, but also inhibits a dozen other kinases with similar affinity.
Troubleshooting Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat the cells with your test inhibitor at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments). Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of your target protein remaining in the supernatant for each temperature point using a standard protein detection method like Western Blotting or an ELISA.
-
-
Data Analysis:
-
For both the vehicle- and inhibitor-treated samples, plot the amount of soluble protein against the temperature.
-
A successful target engagement will result in a rightward shift of this "melting curve" for the inhibitor-treated sample compared to the vehicle control. This shift indicates that the inhibitor stabilized the protein against heat-induced denaturation.
-
References
- Vankayala, K. & Kamal, A. Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
- Vankayala, K. & Kamal, A. Computational Modeling of Kinase Inhibitor Selectivity. PubMed. [Link]
- Robers, M. B. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
- Lo, Y.-C. et al. Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
- Sawa, M. Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry. [Link]
- Vankayala, K. & Kamal, A. Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. [Link]
- Vankayala, K. & Kamal, A. Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
- Bain, J., Plater, L. & Elliott, M. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
- Munchhof, M. J. et al. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- Ghorab, M. M. et al. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities.
- Yang, S. et al. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
- van der Worp, H. B. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Anastassiadis, T. et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]
- Lu, D. et al. Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]
- Munchhof, M. J. et al. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [Link]
- Lu, D. et al. Strategy toward Kinase-Selective Drug Discovery.
- Scienmag. Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. Scienmag. [Link]
- Harris, C. M. et al. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. [Link]
- Reaction Biology. Kinase Selectivity Panels. Reaction Biology. [Link]
- Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Hantschel, O. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
- Shankaran, H. et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- PubChem. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. PubChem. [Link]
- Lin, K. et al. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC - NIH. [Link]
- Wang, Y. et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]
- The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- McClellan, W. J. et al. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. [Link]
- Chemdad. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. Chongqing Chemdad Co., Ltd. [Link]
- Xu, Y. et al. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. NIH. [Link]
- Zhou, Z. et al. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]
- Park, H. et al. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Selectivity of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine Derivatives
Welcome to the technical support center for researchers working with 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you identify, understand, and minimize off-target effects, ensuring the integrity and accuracy of your experimental outcomes. The thienopyrimidine scaffold is a powerful core for developing potent kinase inhibitors, but its efficacy is intrinsically linked to its selectivity.[1][2] This document will equip you with the strategies to confidently navigate this critical aspect of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with this class of compounds.
Q1: What are "off-target" effects, and why are they a significant concern with thienopyrimidine-based kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary, intended target.[3] For kinase inhibitors, such as those derived from the thienopyrimidine scaffold, this typically means the inhibition of kinases other than the one you are studying.[1][2] Because the ATP-binding pocket is highly conserved across the human kinome, even highly potent inhibitors can bind to and inhibit dozens of other kinases.[4] These unintended interactions can lead to misleading experimental results, where the observed phenotype is mistakenly attributed to the on-target effect, or cause unforeseen cellular toxicity.[3][5]
Q2: I'm just starting with a new this compound derivative. How can I get an early indication of its potential off-target profile?
A2: A proactive, multi-step approach is highly recommended.
-
In Silico (Computational) Prediction: Before beginning wet-lab experiments, use computational methods to predict potential off-target interactions. This involves screening your compound's structure against databases of known protein structures. Techniques range from simple 2D chemical similarity searches to more complex 3D docking simulations and machine learning algorithms.[6][7][8] These methods can provide an early, cost-effective list of potential off-targets to be aware of.
-
Initial Broad-Spectrum Screening: If resources permit, perform an initial screen against a small, diverse panel of kinases. This provides an empirical first look at the compound's selectivity and can guide the design of more focused subsequent experiments.
Q3: How do I differentiate a true "on-target" phenotype from one caused by an "off-target" effect in my cell-based assays?
A3: This is a critical challenge in chemical biology. The gold standard is to use orthogonal validation methods that are not subject to the same off-target liabilities.
-
Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target protein.[3] The resulting phenotype should, in principle, mimic the effect observed with your small molecule inhibitor.
-
Rescue Experiments: In some cases, you can perform a "rescue" by overexpressing a version of the target protein that is resistant to your inhibitor while the endogenous protein is silenced. If the inhibitor's effect is nullified, it confirms on-target action.[3]
Part 2: Troubleshooting Experimental Artifacts
This section provides guidance for specific issues that may arise during your experiments, pointing to potential off-target effects as the cause.
| Observed Issue | Probable Off-Target Related Cause | Recommended Troubleshooting Steps |
| Inconsistent results across different cell lines. | Cell lines express different repertoires and levels of kinases. An off-target that is highly expressed in one cell line but absent in another can lead to variable responses. | 1. Profile Your Cells: Perform Western blotting or proteomic analysis to confirm the expression levels of your primary target and key suspected off-targets in the cell lines you are using. 2. Choose Appropriate Models: Select cell lines with high expression of your on-target protein and low or no expression of problematic off-targets identified through kinase profiling.[3] |
| Cellular toxicity at concentrations close to the on-target IC50. | The inhibitor may be potently inhibiting one or more kinases essential for cell survival (e.g., housekeeping kinases) or other critical signaling pathways. | 1. Perform Broad Kinase Screening: Use a comprehensive kinase panel (e.g., >300 kinases) to identify potent off-targets. 2. Compare Potency: Directly compare the IC50 value for your primary target with the IC50 values for toxicity-related off-targets. A narrow window between these values suggests a high likelihood of off-target toxicity. |
| The observed phenotype does not align with the known biological function of the intended target. | A potent off-target effect is likely driving the observed cellular phenotype, masking or overriding the on-target effect. | 1. Validate with Orthogonal Methods: This is a strong indication that you need to perform genetic validation (CRISPR/RNAi) or use a structurally unrelated inhibitor as described in FAQ Q3.[3] 2. Unbiased Target ID: Employ chemical proteomics methods like Kinobeads to identify all cellular proteins that bind to your compound.[9][10] |
| Potent activity in a biochemical (recombinant enzyme) assay, but weak or no activity in a cell-based assay. | This can be due to poor cell permeability or active efflux of the compound. However, it can also occur if the compound engages a cellular off-target that antagonizes the on-target effect. | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to the intended target inside the cell.[11][12][13][14][15] A lack of a thermal shift suggests a permeability or engagement problem. 2. Evaluate Compound Stability: Assess the metabolic stability of your inhibitor in the cellular environment.[3] |
Part 3: Key Experimental Protocols
Here we provide structured methodologies for core experiments to profile and validate the targets of your thienopyrimidine derivative.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To quantitatively determine the inhibitory activity of your compound against a broad panel of recombinant protein kinases to establish its selectivity profile.
Methodology (Luminescence-Based Assay, e.g., ADP-Glo™): [16][17][18]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP in an appropriate kinase reaction buffer.
-
Add 50 nL of your diluted compound or DMSO vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct physical binding of your compound to its target protein within intact, live cells.[11][12][13][14]
Methodology:
-
Cell Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Treat the cells with your thienopyrimidine derivative at the desired concentration or with a vehicle control (e.g., DMSO). Incubate under normal culture conditions for a sufficient time to allow cell entry and target binding (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant (soluble fraction) to new tubes.
-
-
Target Protein Detection:
-
Analyze the amount of soluble target protein remaining in each sample using Western blotting or another specific protein detection method (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and thus, direct binding.
-
Protocol 3: Kinobeads Affinity Chromatography for Unbiased Target Identification
Objective: To identify the complete set of kinase targets (on- and off-targets) of your compound from a native cellular proteome.[9][10][19]
Methodology:
-
Lysate Preparation:
-
Harvest cultured cells or tissue and prepare a native cell lysate under non-denaturing conditions.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Pre-incubate aliquots of the cell lysate with increasing concentrations of your soluble thienopyrimidine inhibitor (or a DMSO control). This allows your compound to bind to its targets within the proteome.
-
-
Kinobeads Pulldown:
-
Add "kinobeads" — a resin of immobilized, non-selective kinase inhibitors — to the pre-incubated lysates.[9]
-
Incubate to allow kinases that are not bound to your free inhibitor to bind to the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the captured kinases from the beads.
-
Prepare the eluted protein samples for mass spectrometry analysis, typically involving in-solution or on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot its signal intensity against the concentration of your free inhibitor. A dose-dependent decrease in a kinase's signal indicates that it is a target of your compound, as your compound competed with the beads for binding.[19]
-
Part 4: Visualizing Workflows and Concepts
Diagrams can clarify complex experimental strategies and biological pathways.
Diagram 1: General Kinase Signaling and Inhibitor Action
Caption: On-target vs. off-target inhibition within a simplified signaling pathway.
Diagram 2: Experimental Workflow for Off-Target Identification
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009.
- Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Wikipedia. (n.d.). Cellular thermal shift assay.
- Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?
- Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
- BenchChem. (2025). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors.
- Bulusu, K. C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- MDPI. (2026).
- ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Sanofi. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- UKM Medical Molecular Biology Institute. (2022).
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Meder, D., et al. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Zhang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents...
- ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- Karaman, M. W., et al. (2014).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- protocols.io. (2023). In vitro kinase assay.
- ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Aaltodoc. (n.d.). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- ResearchGate. (2025). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- ACS Medicinal Chemistry Letters. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
- Journal of Proteome Research. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors.
- Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central.
- Bain, J. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
Understanding the degradation pathways of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Technical Support Center: 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this important chemical intermediate. By understanding the molecule's inherent reactivity, you can ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C.[1] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation, respectively. The solid form is generally a pale-yellow to yellow-brown solid.
Q2: I've observed a decrease in purity of the solid compound over time, even when stored at the recommended temperature. What could be the cause?
A2: While refrigeration slows down degradation, it may not completely halt it. The primary culprits for solid-state degradation are often ambient moisture and atmospheric oxygen. Ensure the container is tightly sealed and has been flushed with an inert gas. The 2-chloro substituent on the pyrimidine ring is an electrophilic site susceptible to slow hydrolysis even with trace amounts of water.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a thieno[3,2-d]pyrimidine core can exhibit photosensitivity.[2][3] It is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photolytic degradation.[4] Long-term exposure to UV light can induce photochemical reactions, leading to the formation of impurities.[2]
Q4: What solvents are recommended for preparing stock solutions, and what is their stability in these solutions?
A4: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used for preparing stock solutions. However, be aware that the stability in solution is limited. The 2-chloro group is highly susceptible to nucleophilic substitution by water, which may be present in trace amounts even in high-purity solvents. It is strongly recommended to prepare fresh solutions for each experiment or, if necessary, store stock solutions at -20°C or -80°C in small, tightly sealed aliquots for short periods. Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guides - Investigating Degradation
This section addresses specific degradation-related issues you might encounter. The primary points of instability in the molecule are the electrophilic 2-chloro position and the electron-rich thiophene ring.
Guide 1: Unexpected Impurity Detected - Suspected Hydrolysis
Issue: An unknown peak with a lower retention time (on reverse-phase HPLC) and a molecular weight of 237.26 g/mol (M-18) is observed in my sample analysis. The peak intensity increases in aqueous solutions.
Probable Cause: This is highly indicative of hydrolysis, where the 2-chloro group is displaced by a hydroxyl group, forming 4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2(1H)-one. The chloro group on a pyrimidine ring is a good leaving group, making the carbon it's attached to susceptible to nucleophilic attack by water.[5][6] This reaction is often catalyzed by acidic or basic conditions.
The most probable degradation pathway is the nucleophilic substitution of the chlorine atom.
Caption: Inferred hydrolytic degradation of the parent compound.
-
Forced Degradation Study (Hydrolysis):
-
Prepare three solutions of the compound (~1 mg/mL) in a suitable organic solvent (e.g., Acetonitrile).
-
Treat Solution A with 0.1 M HCl.
-
Treat Solution B with 0.1 M NaOH.
-
Treat Solution C with neutral water.
-
Keep a fourth solution in the organic solvent as a control.
-
Incubate all solutions at room temperature and analyze by HPLC-MS at time points (e.g., 0, 2, 6, 24 hours).[7]
-
-
Analysis:
-
Monitor the decrease in the parent compound's peak area and the increase in the new impurity peak area.
-
Confirm the mass of the impurity peak corresponds to the hydrolyzed product (M+H)+ of 238.07.
-
You should observe accelerated degradation in the acidic and basic solutions compared to the neutral and control solutions.[5][7]
-
Guide 2: Purity Loss Under Ambient or Oxidizing Conditions
Issue: Multiple minor impurities are forming during a reaction that involves an oxidizing agent or upon prolonged exposure to air.
Probable Cause: The sulfur atom in the thiophene ring is susceptible to oxidation.[8][9] This can lead to the formation of a sulfoxide and, under harsher conditions, a sulfone. These oxidized species are more polar and will typically have different chromatographic retention times. Thiophene S-oxides can be unstable and may undergo further reactions.[8]
The thiophene ring is a known site of metabolic and chemical oxidation.
Sources
- 1. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparison of synthesis routes for 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
An In-Depth Comparative Guide to the Synthesis of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
Introduction
This compound is a key heterocyclic compound, serving as a vital intermediate in the synthesis of a variety of pharmacologically active molecules. Its thienopyrimidine core is a recurring motif in compounds targeting kinases and other enzymes, making its efficient synthesis a topic of significant interest for medicinal chemists and process development scientists.[1] This guide provides a detailed comparison of two prominent synthetic routes to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: Classical Synthesis via Thieno[3,2-d]pyrimidine-2,4-diol Intermediate
This route represents a well-established and frequently cited method for the preparation of this compound. It commences with the construction of the thienopyrimidine core, followed by functionalization.
Overall Synthetic Scheme
Caption: Workflow for the classical synthesis route (Route 1).
Step-by-Step Experimental Protocol
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
This initial step involves the cyclization of a commercially available aminothiophene derivative with urea to form the fused pyrimidine ring.
-
Protocol: A mixture of methyl 3-aminothiophene-2-carboxylate and urea is heated, typically at elevated temperatures (e.g., 180-190 °C), for several hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent, filtered, and washed to afford the thieno[3,2-d]pyrimidine-2,4-diol.
-
Expertise & Experience: The use of urea as a source of the C2 and C4 carbonyls and their associated nitrogens is a classical and cost-effective method for constructing the pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization, which involves the elimination of methanol and ammonia. The insolubility of the product in common organic solvents facilitates its isolation.
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The diol from the previous step is converted to the highly reactive dichloro intermediate.
-
Protocol: Thieno[3,2-d]pyrimidine-2,4-diol is suspended in phosphorus oxychloride (POCl3). A catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine base like N,N-diisopropylethylamine is added.[2][3] The mixture is heated at reflux for several hours.[3][4] After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 2,4-dichlorothieno[3,2-d]pyrimidine.[4]
-
Expertise & Experience: POCl3 is a powerful chlorinating and dehydrating agent. The addition of DMF or another amine base accelerates the reaction. The mechanism involves the formation of a Vilsmeier-Haack type reagent from POCl3 and DMF, which is a more potent electrophile. The reaction converts the hydroxyl groups of the diol into the more labile chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution. Careful quenching is crucial due to the reactivity of residual POCl3 with water.
Step 3: Synthesis of this compound
The final step is a selective nucleophilic aromatic substitution of one of the chlorine atoms with morpholine.
-
Protocol: 2,4-Dichlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent such as 1,4-dioxane or ethanol.[2][5] Morpholine (typically 1-1.2 equivalents) and a base like cesium carbonate (Cs2CO3) or triethylamine are added.[2] The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a few hours.[2] Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like dichloromethane (DCM). The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
-
Expertise & Experience: The chlorine atom at the C4 position of the thieno[3,2-d]pyrimidine ring is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This regioselectivity is attributed to the electronic effects of the fused thiophene ring and the pyrimidine nitrogens. By using a controlled amount of morpholine and moderate reaction temperatures, monosubstitution at the C4 position can be achieved with high selectivity.
Route 2: Convergent Synthesis via Gewald Reaction and Formamidine Cyclization
This alternative approach utilizes the versatile Gewald reaction to construct the thiophene ring, followed by a different cyclization strategy to form the pyrimidine ring.
Overall Synthetic Scheme
Caption: Workflow for the convergent synthesis route (Route 2). Note that the final steps to reach the target compound from intermediate E would involve chlorination at the 2-position and substitution with morpholine, which are not explicitly shown in this high-level diagram for clarity. A more direct path from D would involve a similar substitution as in Route 1, but the initial cyclization in Route 2 yields a different intermediate. For the purpose of this guide, we will focus on the synthesis of a key intermediate via this route.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-aminothiophene-3-carboxylate via Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.
-
Protocol: A ketone or aldehyde, an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur are reacted in the presence of a basic catalyst, such as morpholine or triethylamine, in a solvent like ethanol or methanol.[6][7][8] The reaction is typically stirred at a slightly elevated temperature (e.g., 50 °C).[8] The product, a substituted methyl 2-aminothiophene-3-carboxylate, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.[9]
-
Expertise & Experience: The Gewald reaction is a powerful tool for creating polysubstituted thiophenes from simple starting materials. The choice of ketone/aldehyde and activated nitrile allows for a high degree of diversity in the final thiophene product. The mechanism is complex but involves a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.
Step 2: Synthesis of Thieno[3,2-d]pyrimidin-4-ol
The aminothiophene is cyclized using formamidine acetate to build the pyrimidine ring.
-
Protocol: Methyl 3-aminothiophene-2-carboxylate is heated with formamidine acetate, often without a solvent or in a high-boiling solvent, at an elevated temperature.[5] The reaction leads to the formation of thieno[3,2-d]pyrimidin-4-ol. The product can be isolated by cooling the reaction mixture and collecting the resulting solid.
-
Expertise & Experience: Formamidine acetate serves as a source for the N-C-N fragment of the pyrimidine ring. This method directly installs a hydrogen at the C2 position, leading to a different intermediate compared to Route 1. This can be advantageous if the 2-chloro substituent is not desired or if it is to be introduced later.
Step 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
The hydroxyl group at the C4 position is converted to a chloro group.
-
Protocol: Thieno[3,2-d]pyrimidin-4-ol is treated with POCl3, often with DMF as a catalyst, and heated.[5] The workup is similar to that in Route 1, involving quenching with ice water and isolation of the solid product.
-
Expertise & Experience: This chlorination specifically targets the C4 position. The resulting 4-chlorothieno[3,2-d]pyrimidine is a key intermediate that can be further functionalized.
Step 4: Subsequent Steps to the Final Product
To reach the final target, this compound, from 4-chlorothieno[3,2-d]pyrimidine, one would need to introduce a chlorine at the 2-position and then perform the substitution with morpholine. Alternatively, and more directly, one could react 2,4-dichlorothieno[3,2-d]pyrimidine (from Route 1) with morpholine. For the purpose of comparison, we will consider the efficiency of reaching the common intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine.
Comparative Analysis
| Feature | Route 1: Classical Synthesis | Route 2: Convergent Synthesis |
| Starting Materials | Methyl 3-aminothiophene-2-carboxylate, Urea | Ketone/Aldehyde, Activated Nitrile, Sulfur, Formamidine acetate |
| Number of Steps | 3 steps to the final product | Potentially more steps to the final product depending on the strategy |
| Overall Yield | Generally moderate to good. A total yield of 42.4% for a similar three-step synthesis has been reported.[2][10] | Can be high for the Gewald reaction step (often >80%).[8] Overall yield is dependent on the subsequent steps. |
| Scalability | Well-established and scalable. | The Gewald reaction is generally scalable. Subsequent steps are also amenable to scale-up. |
| Versatility | Less versatile in terms of substitution on the thiophene ring unless starting from a pre-functionalized thiophene. | Highly versatile due to the wide range of starting materials for the Gewald reaction, allowing for diverse substitutions on the thiophene ring.[7] |
| Reagents & Conditions | Uses high temperatures and corrosive reagents like POCl3. | Also uses POCl3. The Gewald reaction is typically milder. |
| Key Intermediate | 2,4-Dichlorothieno[3,2-d]pyrimidine[3][11] | 4-Chlorothieno[3,2-d]pyrimidine[5] |
Conclusion
Both routes offer viable pathways to this compound.
Route 1 is a more linear and direct approach, particularly if the starting methyl 3-aminothiophene-2-carboxylate is readily available. Its three-step sequence to the final product is straightforward and has been well-documented.
Route 2 , on the other hand, offers greater flexibility in introducing substituents on the thiophene ring through the versatile Gewald reaction. While it may involve more steps to reach the final target, its convergent nature could be advantageous for creating a library of analogs for structure-activity relationship (SAR) studies.
The choice between these routes will ultimately depend on the specific project goals, the availability and cost of starting materials, the desired scale of the synthesis, and the need for analog synthesis. For a direct, large-scale synthesis of the title compound, Route 1 may be preferred. For exploratory chemistry and the synthesis of a diverse set of analogs, the flexibility of Route 2 is a significant advantage.
References
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC.
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Thienopyrimidine | Encyclopedia MDPI.
- (IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PubMed Central.
- 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine - PubChem.
- 2,4-Dichloro-thieno[3,2-d]-pyrimidine 16234-14-3 - Hangzhou Longshine Bio-Tech.
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine - Chongqing Chemdad Co. ,Ltd.
- The Role of 2,4-Dichlorothieno[2,3-d]pyrimidine in Organic Synthesis.
- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate.
- Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine Huajun Lei , Linxiao Wang , Yingjia Xiong , and Zhou Lan School of P - ResearchGate.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC - PubMed Central.
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Methyl 2-aminothiophene-3-carboxylate CAS#: 4651-81-4 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
Structure-activity relationship (SAR) studies of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine Derivatives
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry. As a bioisostere of purine, the fundamental building block of nucleic acids, this scaffold has proven to be a versatile template for designing molecules that can interact with a wide array of biological targets.[1][2] Its structural similarity to adenine allows it to function as an effective "hinge-binding" motif in the ATP-binding pocket of numerous kinases, making it a privileged scaffold in the development of kinase inhibitors.[3]
Kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor (VEGFR) families, are critical regulators of cell signaling pathways that control cell proliferation, growth, and angiogenesis.[4][5] Dysregulation of these pathways is a hallmark of cancer, making them prime targets for therapeutic intervention.[6][7] The this compound scaffold has emerged as a potent starting point for developing inhibitors against these targets. The morpholine group at the C4 position is a well-established pharmacophore in PI3K inhibitors, while the chlorine at C2 serves as a crucial handle for synthetic modification and can contribute to binding affinity.[5][8]
This guide provides a comprehensive analysis of the structure-activity relationships for this class of compounds. We will dissect the scaffold to understand how modifications at each position influence biological activity, compare the performance of various derivatives against key cancer-related targets, and provide the experimental context necessary for researchers in the field.
Core Scaffold Analysis and Key Modification Points
The foundational structure, this compound, offers several positions for chemical modification to modulate its pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The primary points of interest for SAR studies are the C2, C4, and C6 positions.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Protocol:
-
Cyclization: Methyl 3-aminothiophene-2-carboxylate is reacted with a cyclizing agent like urea or formamide under heating to form the thieno[3,2-d]pyrimidine-2,4-diol intermediate. [9][10]2. Chlorination: The diol intermediate is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. The reaction is heated for several hours to yield 2,4-dichlorothieno[3,2-d]pyrimidine. [10]3. Selective Nucleophilic Substitution: The 2,4-dichloro intermediate is dissolved in a suitable solvent (e.g., ethanol, 1,4-dioxane). Morpholine (1 equivalent) is added, and the mixture is refluxed. The C4 position is more reactive than the C2 position, leading to the selective formation of this compound. [11][9]4. Purification: The final product is typically purified by recrystallization or column chromatography.
Protocol for In Vitro Kinase Inhibition Assay (PI3Kα Example)
This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific kinase.
-
Reagent Preparation: Prepare assay buffer, a solution of purified recombinant PI3Kα enzyme, the substrate (e.g., PIP2), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the enzyme, test compound, and substrate to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (PIP3) formed. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) where the amount of ATP consumed is measured. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Target Pathway Context: The PI3K/Akt/mTOR Signaling Cascade
Understanding the biological context of the target is essential. The PI3K pathway is a central node in cellular signaling, and its inhibition has profound effects on cell survival and proliferation.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Selectivity: A Comparative Guide to 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-Based Inhibitors in Kinase Profiling
In the landscape of kinase inhibitor discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective modulators of critical cellular signaling pathways. At the heart of many of these promising drug candidates lies the core intermediate, 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine. This guide provides an in-depth comparative analysis of inhibitors derived from this scaffold, with a primary focus on their cross-reactivity and selectivity profiles against the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling cascades. We will delve into the causality behind experimental choices for profiling these inhibitors and provide detailed, field-proven methodologies to ensure scientific integrity and reproducibility.
The Central Role of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling network is a master regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including mTOR Complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth while inhibiting autophagy.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder
The this compound core serves as a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The thienopyrimidine moiety acts as a bioisostere of the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The morpholine group at the 4-position often enhances solubility and can form crucial interactions within the binding pocket. The chlorine atom at the 2-position provides a reactive handle for the introduction of a wide range of substituents, allowing for the fine-tuning of potency and selectivity.
Comparative Selectivity Profiling: Thienopyrimidine Derivatives vs. Established Inhibitors
A critical aspect of drug development is understanding the selectivity of a compound across the entire kinome. Poor selectivity can lead to off-target effects and toxicity. Here, we compare the selectivity profiles of representative thieno[3,2-d]pyrimidine-based inhibitors with well-characterized PI3K/mTOR inhibitors.
While a comprehensive kinome scan for the parent compound, this compound, is not publicly available, extensive structure-activity relationship (SAR) studies on its derivatives provide significant insights. Replacement of the 2-chloro group with various aryl substituents has yielded potent inhibitors of PI3K and mTOR.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Thieno[3,2-d]pyrimidine Derivatives and Reference Compounds against PI3K Isoforms and mTOR
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Selectivity (PI3Kα vs mTOR) | Reference |
| Thienopyrimidine Derivative 1 | 5 | 25 | 15 | 30 | 500 | 100-fold | [1] |
| Thienopyrimidine Derivative 2 | 2 | 10 | 8 | 20 | >1000 | >500-fold | [1] |
| PI-103 | 2 | 3 | 3 | 15 | 30 | 15-fold | [2][3] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 | 193-fold | [4][5] |
| BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | >1000 | >19-fold | [6][7] |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 89 | >10000 | >1162-fold (for PI3Kδ) | [8][9] |
Note: Data for Thienopyrimidine Derivatives are representative examples from the literature where the 2-chloro group has been substituted.
From the table, it is evident that modifications at the 2-position of the thieno[3,2-d]pyrimidine scaffold can significantly impact both potency and selectivity. Certain derivatives exhibit high potency against PI3Kα with excellent selectivity over mTOR, a desirable profile for minimizing mTOR-related side effects. In comparison, established inhibitors like PI-103 show dual PI3K/mTOR activity, while GDC-0941 and BKM120 demonstrate a preference for PI3K. Idelalisib stands out for its remarkable selectivity for the PI3Kδ isoform.
Methodologies for Robust Selectivity Profiling
To ensure the trustworthiness and scientific validity of inhibitor profiling, a multi-pronged approach employing orthogonal assays is essential. Below are detailed protocols for key experimental workflows.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A comprehensive workflow for kinase inhibitor profiling.
KINOMEscan® Competition Binding Assay
Principle: This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol:
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock in DMSO to generate a range of concentrations for Kd determination or use a single high concentration (e.g., 10 µM) for initial screening.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinase and test compound.
-
Elution and qPCR: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower qPCR signal indicates stronger binding of the test compound. For Kd determination, the data is fitted to a dose-response curve.[10][11]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA assesses target engagement in a cellular environment by exploiting the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with the test compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6][12][13]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: Prepare the purified target kinase and the inhibitor in the same buffer to minimize heat of dilution effects. Degas both solutions thoroughly.
-
Instrument Setup: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution while continuously monitoring the heat change.
-
Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat peak that corresponds to the binding event.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to kinase. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[8][9]
Structure-Activity Relationship (SAR) Insights
The accumulated data from these profiling assays reveal key SAR trends for the 2-substituted-4-morpholinothieno[3,2-d]pyrimidine scaffold:
-
2-Position Substituents: The nature of the substituent at the 2-position is a critical determinant of both potency and selectivity. Bulky, hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets in the ATP-binding site. The introduction of specific hydrogen bond donors or acceptors can steer selectivity towards certain kinases. For instance, some studies have shown that specific aryl substitutions at this position can confer significant selectivity for PI3Kα over mTOR.[1]
-
4-Position Morpholine: The morpholine moiety is generally well-tolerated and often contributes to favorable pharmacokinetic properties. Its oxygen atom can act as a hydrogen bond acceptor, anchoring the inhibitor in the active site.
-
Thienopyrimidine Core: This core structure effectively mimics the purine ring of ATP, forming essential hydrogen bonds with the kinase hinge region.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. By systematically modifying the 2-position, researchers can fine-tune the inhibitor's profile to achieve desired potency against specific PI3K isoforms while maintaining selectivity against mTOR and other kinases. The application of a rigorous and multi-faceted profiling strategy, incorporating biochemical, cellular, and biophysical assays, is paramount to fully characterizing these inhibitors and advancing the most promising candidates towards clinical development. Future efforts should focus on obtaining comprehensive kinome-wide selectivity data for a broader range of 2-substituted derivatives to further elucidate the principles governing their target specificity and to identify novel inhibitors with superior therapeutic potential.
References
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - NIH
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Public
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews
- PI-103 | PI3K inhibitor | CAS 371935-74-9 - Selleck Chemicals
- Pictilisib (GDC-0941) PI3Kα/δ Inhibitor | CAS 957054-30-7 | Selleck Chemicals
- GDC-0941 - BPS Bioscience
- PI-103 | PI3K/mTOR Inhibitor - MedchemExpress.com
- Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Rel
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout | Analytical Chemistry - ACS Public
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed Central
- Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed
- Isothermal Titration Calorimetry (ITC)
- Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC - NIH
- Different FDA approved (PI3K) inhibitors.
- KINOMEscan® Kinase Profiling Pl
- KINOMEscan® Kinase Screening & Profiling Services - Technology Networks
Sources
- 1. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Identification and characterization of NVP-BKM120, an orally available pan class I PI3-Kinase inhibitor - OAK Open Access Archive [oak.novartis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Thieno[3,2-d]pyrimidines vs. Thieno[2,3-d]pyrimidines in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of medicinal chemistry, the thienopyrimidine scaffold stands out as a privileged heterocyclic system. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2][3][4][5] Among the various isomeric forms, thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines have garnered the most attention, each offering a unique set of properties and opportunities for drug design. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data, to aid researchers in navigating their distinct advantages and applications.
At a Glance: Key Structural and Biological Differences
| Feature | Thieno[3,2-d]pyrimidines | Thieno[2,3-d]pyrimidines |
| Core Structure | Thiophene ring fused at the [3,2-d] position of the pyrimidine ring. | Thiophene ring fused at the [2,3-d] position of the pyrimidine ring. |
| Key Drug Candidates | Apitolisib (GDC-0941), a PI3K inhibitor in clinical trials for solid cancers.[6] | Numerous potent inhibitors of kinases such as VEGFR-2, EGFR, and PI3K.[7][8][9][10] |
| Primary Therapeutic Areas | Oncology (kinase inhibition), CNS disorders, anti-inflammatory.[1][11][12] | Oncology (kinase inhibition), anti-inflammatory, antimicrobial, antiviral.[8][13][14] |
| General SAR Trends | Substitutions at the 2, 4, and 6-positions are crucial for activity. The 4-position often accommodates larger substituents. | Substitutions at the 2, 4, and 5-positions are key. The 2-aryl and 4-anilino positions are frequently modified.[7] |
The Structural Nuances: How Isomerism Dictates Biological Activity
The seemingly subtle difference in the fusion of the thiophene and pyrimidine rings between the two isomers leads to distinct electronic distributions and three-dimensional shapes. This, in turn, dictates how molecules based on these scaffolds interact with their biological targets.
The thieno[3,2-d]pyrimidine core has been successfully exploited in the development of potent kinase inhibitors.[1][11] For instance, Apitolisib (GDC-0941), a dual PI3K/mTOR inhibitor, features this scaffold and has advanced to clinical trials for the treatment of solid tumors.[6] The orientation of the thiophene ring in this isomer allows for specific interactions with the hinge region of kinases, a critical factor for potent inhibition.
On the other hand, the thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline, a well-known privileged structure in medicinal chemistry.[13] This has led to its extensive exploration for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[13][14] Numerous potent inhibitors of key cancer-related kinases like VEGFR-2, EGFR, and PI3K have been developed based on this scaffold.[7][8][9][10]
Comparative Analysis of Biological Activities: A Focus on Oncology
Both thienopyrimidine isomers have proven to be particularly fruitful in the realm of oncology, primarily through the development of kinase inhibitors.
Thieno[3,2-d]pyrimidines as Kinase Inhibitors
Recent research has highlighted the potential of thieno[3,2-d]pyrimidines as inhibitors of various kinases, including cyclin-dependent kinase 7 (CDK7) and focal adhesion kinase (FAK).[11][15]
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as novel FAK inhibitors. One of the most potent compounds, 26f , exhibited an IC50 of 28.2 nM against FAK and demonstrated significant antiproliferative activity against several cancer cell lines.[15]
In another study, a series of thieno[3,2-d]pyrimidine derivatives were developed as CDK7 inhibitors. The lead compound, 20 , showed potent inhibitory activity against CDK7 and efficacy in a triple-negative breast cancer cell line.[11]
Thieno[2,3-d]pyrimidines as Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold has been extensively utilized to develop inhibitors of a broad spectrum of kinases.
VEGFR-2 Inhibition: A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as VEGFR-2 inhibitors. Several compounds showed excellent anticancer activities against various cancer cell lines, with compound 17f exhibiting potent cytotoxic activities with IC50 values of 2.80 µM and 4.10 µM against HCT-116 and HepG2 cell lines, respectively.[9]
EGFR Inhibition: Thieno[2,3-d]pyrimidine derivatives have also been developed as potent inhibitors of both wild-type and mutant forms of EGFR. The substitution patterns at the 2-phenyl and 4-anilino positions are critical for high potency.[7]
PI3K Inhibition: 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been explored as inhibitors of PI3K isoforms. The substitution on the 2-aryl ring was found to be a key determinant of their biological activity.[7]
Dual c-Met and VEGFR-2 Inhibition: Researchers have also successfully designed and synthesized thieno[2,3-d]pyrimidine derivatives as dual inhibitors of c-Met and VEGFR-2. Compound 12j emerged as a potent dual inhibitor with IC50 values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively.[10]
Structure-Activity Relationship (SAR) Insights
A comparative analysis of the SAR for both scaffolds reveals distinct patterns for optimizing biological activity.
Thieno[3,2-d]pyrimidine SAR
For thieno[3,2-d]pyrimidine-based kinase inhibitors, the following SAR trends have been observed:
-
Substitution at the 4-position: This position is often a key site for introducing substituents that interact with the solvent-exposed region of the kinase active site.
-
Diaryl Urea Moiety: The introduction of a diaryl urea moiety has led to the development of potent antitumor agents.[16]
-
Halogenation: Halogenation at the C4-position has been shown to be crucial for the antiproliferative activity of some thieno[3,2-d]pyrimidines.[1]
Thieno[2,3-d]pyrimidine SAR
For thieno[2,3-d]pyrimidine-based kinase inhibitors, the following SAR trends are common:
-
2-Aryl and 4-Anilino Substitutions: These positions are critical for achieving high potency in EGFR inhibitors.[7]
-
Hydroxyl Group at the 3-position of the 2-phenyl ring: This feature is important for potent PI3K inhibition.[7]
-
Bioisosteric Replacement: The thieno[2,3-d]pyrimidine scaffold can be considered a bioisostere of quinazoline, and this principle has guided the design of many potent compounds.[13]
Experimental Protocols
General Synthesis of Thienopyrimidine Scaffolds
The synthesis of both thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines often starts from appropriately substituted thiophene precursors.
General Synthesis of Thieno[3,2-d]pyrimidinones: A common route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source like formic acid or triethyl orthoformate.[6]
General Synthesis of Thieno[2,3-d]pyrimidines: A widely used method is the Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidine ring.[13][17] Microwave-assisted synthesis has also been employed to improve reaction efficiency.[13]
Caption: General synthetic workflows for thienopyrimidine isomers.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, test compounds, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 48 or 72 hours). d. Add MTT reagent to each well and incubate until formazan crystals are formed. e. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control. Determine the IC50 value, which is the concentration that inhibits cell growth by 50%.[7]
Caption: Workflow for a typical MTT cell viability assay.
Conclusion and Future Perspectives
Both thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines are exceptionally valuable scaffolds in drug design, each with its own distinct advantages. The choice between the two will ultimately depend on the specific therapeutic target and the desired pharmacological profile.
The thieno[3,2-d]pyrimidine scaffold has demonstrated significant promise in the development of highly specific kinase inhibitors, as exemplified by the clinical candidate Apitolisib. Its rigid structure offers a solid foundation for designing compounds with well-defined binding modes.
The thieno[2,3-d]pyrimidine scaffold, with its broader range of documented biological activities and its bioisosteric relationship to quinazoline, provides a versatile platform for a wider array of therapeutic applications. The wealth of existing SAR data for this isomer can accelerate the drug discovery process.
Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel therapeutic applications beyond oncology, and the use of computational methods to guide the design of next-generation thienopyrimidine-based drugs. The continued exploration of these two powerful isomers will undoubtedly lead to the discovery of new and improved medicines for a variety of diseases.
References
- Guo, Y., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- BenchChem. (2025).
- Chen, Y., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Guo, Y., et al. (2022).
- Reddy, T. S., et al. (2018).
- Guzmán, H., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Abdel-Gawad, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- El-Sayed, N. F., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central.
- Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
- Wang, Y., et al. (2020).
- El-Gazzar, A. B. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Serwa, R. A., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central.
- Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Scott, J. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed.
- Wouters, J., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- Ghorab, M. M., & Alsaid, M. S. (2015).
- Unknown. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
- Huang, W., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed.
- Estevez, V., et al. (2010). Synthesis and Biological Activity of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors.
- Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. PubMed.
- Geng, T., et al. (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed.
- Le, T. B., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central.
- Unknown. (2025). The Chemistry of Thienopyrimidines.
- Li, Y., et al. (2020).
- Tsouh, F. P. V., et al. (2025).
- Scott, J. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed Central.
- Wujec, M., et al. (2022). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
- Unknown. (n.d.).
- Unknown. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
- Unknown. (n.d.). Synthesis, Chemistry, and Biological Properties of Thienopyrimidines. Scilit.
- Unknown. (2025). Alternative Strategies of Reducing MYC Expression for the Treatment of Cancers. American Chemical Society.
- Unknown. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives – ScienceOpen [scienceopen.com]
A Head-to-Head Battle: Benchmarking Novel Thieno[3,2-d]pyrimidine Derivatives Against the PI3K Inhibitor GDC-0941
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its aberrant activation is a common driver in numerous human cancers, making the development of potent and selective PI3K inhibitors a cornerstone of modern drug discovery. GDC-0941 (Pictilisib), a potent pan-PI3K inhibitor, has served as a critical benchmark compound in this field for over a decade. Its well-characterized profile provides a robust standard against which novel chemical entities must be measured.
This guide provides a comprehensive framework for benchmarking novel compounds, derived from the versatile 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine scaffold, against GDC-0941. We will delve into the rationale behind the experimental design, provide detailed, field-tested protocols, and present a clear methodology for data interpretation, empowering research teams to rigorously evaluate their next generation of PI3K inhibitors.
The Scientific Rationale: Why Benchmark Against GDC-0941?
GDC-0941 is a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, γ), effectively blocking the phosphorylation of PIP2 to PIP3 and thereby inhibiting downstream signaling through AKT and mTOR. Its extensive preclinical and clinical investigation has generated a vast dataset on its biochemical potency, cellular activity, and pharmacokinetic/pharmacodynamic (PK/PD) properties. This makes it an ideal reference compound for several reasons:
-
Established Potency: It provides a high bar for biochemical and cellular activity that new compounds must meet or exceed.
-
Predictable Cellular Effects: Its impact on downstream markers like phosphorylated AKT (p-AKT) is well-documented, allowing for clear validation of target engagement in cellular assays.
-
Known Selectivity Profile: Understanding a novel compound's activity relative to GDC-0941's pan-isoform profile helps in early-stage characterization of potential isoform-selectivity.
Our starting scaffold, this compound, represents a privileged structure in kinase inhibitor design. The thienopyrimidine core is a bioisostere of the purine ring found in ATP, making it an excellent starting point for developing ATP-competitive inhibitors. The chlorine atom at the 2-position serves as a versatile chemical handle for introducing various moieties to explore the ATP-binding pocket, while the morpholine group often enhances solubility and metabolic stability.
Experimental Benchmarking Workflow
A rigorous comparison requires a multi-faceted approach, moving from a direct biochemical assessment to more complex cellular models. This workflow ensures that observations are not artifacts of a single assay but are robust and physiologically relevant.
Caption: A three-phase workflow for benchmarking novel PI3K inhibitors.
Phase 1: Direct Target Inhibition - In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the novel compound ('Cpd-X') on the enzymatic activity of PI3K isoforms and compare it to GDC-0941.
Rationale: This is the purest assessment of target engagement, stripped of cellular complexities like membrane permeability or efflux pumps. We utilize a well-established method like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower ADP level signifies greater enzyme inhibition.
Protocol: PI3Kα ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution: In kinase buffer, add recombinant human PI3Kα enzyme and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Prepare serial dilutions of 'Cpd-X' and GDC-0941 in DMSO, then dilute further in kinase buffer to create 10X final concentrations.
-
-
Kinase Reaction:
-
To a 384-well plate, add 1 µL of the 10X compound dilution (or DMSO for control).
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Add 5 µL of a 2X ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Data & Interpretation
The primary output is the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| GDC-0941 | 3 | 33 | 3 | 15 |
| Cpd-X | 5 | 150 | 8 | 45 |
Interpretation: In this hypothetical dataset, 'Cpd-X' shows excellent potency against PI3Kα, comparable to the benchmark. However, it displays significantly less activity against the other isoforms, particularly PI3Kβ. This suggests a more isoform-selective profile than GDC-0941, which could be advantageous in reducing off-target effects associated with pan-inhibition.
Phase 2: Cellular Mechanism of Action - Target Engagement in a PI3K-Dependent Cell Line
Objective: To confirm that 'Cpd-X' engages and inhibits the PI3K pathway within a living cell, leading to a reduction in downstream signaling.
Rationale: A compound can be biochemically potent but fail in a cellular context due to poor permeability or rapid efflux. Measuring the phosphorylation of AKT (p-AKT), a direct downstream substrate of PI3K, is the gold standard for confirming cellular target engagement. We will use the MCF-7 breast cancer cell line, which harbors a known activating mutation in the PIK3CA gene, making it highly dependent on PI3Kα signaling.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by GDC-0941.
Protocol: Western Blot for p-AKT (Ser473) Inhibition
-
Cell Culture & Treatment:
-
Plate MCF-7 cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K signaling.
-
Treat cells with serial dilutions of 'Cpd-X' or GDC-0941 for 2 hours. Include a DMSO vehicle control.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust p-AKT signal.
-
-
Protein Extraction & Quantification:
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total AKT or a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensity using densitometry software. Normalize the p-AKT signal to the total AKT or loading control signal.
-
Plot the normalized p-AKT signal against inhibitor concentration to determine the cellular IC50.
-
Expected Data & Interpretation
| Compound | Cellular p-AKT IC50 (nM) in MCF-7 |
| GDC-0941 | 15 |
| Cpd-X | 25 |
Interpretation: 'Cpd-X' effectively inhibits PI3K signaling in a cellular context, albeit with slightly lower potency than GDC-0941. The ~5-fold shift from its biochemical IC50 (5 nM) to its cellular IC50 (25 nM) is common and reflects factors like cell membrane permeability and intracellular ATP concentrations. This result validates that the compound can access and engage its intracellular target.
Phase 3: Functional Outcome - Anti-Proliferative Activity
Objective: To determine if the observed target inhibition translates into a meaningful anti-cancer effect, namely the inhibition of cell growth.
Rationale: The ultimate goal of an anti-cancer agent is to stop or reverse tumor growth. A cell proliferation assay measures this functional outcome. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels, an indicator of metabolically active, viable cells.
Protocol: CellTiter-Glo® Proliferation Assay
-
Cell Plating: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of 'Cpd-X' and GDC-0941 to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions. This duration allows for multiple cell doublings, making inhibitory effects more pronounced.
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add an amount of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to the DMSO control wells and plot against inhibitor concentration to determine the GI50 (the concentration for 50% growth inhibition).
-
Expected Data & Interpretation
| Compound | Growth Inhibition GI50 (nM) in MCF-7 |
| GDC-0941 | 120 |
| Cpd-X | 180 |
Interpretation: Both compounds inhibit cell proliferation in a dose-dependent manner, confirming that pathway inhibition leads to the desired anti-proliferative effect. The GI50 values are higher than the p-AKT IC50 values, which is expected. Cellular systems have redundant signaling pathways and feedback loops that can partially compensate for the inhibition of a single pathway, requiring higher compound concentrations to halt proliferation. The similar fold-shift from p-AKT IC50 to GI50 for both 'Cpd-X' and GDC-0941 suggests a comparable on-target mechanism of action for growth inhibition.
Conclusion: Synthesizing the Benchmark Data
By systematically applying this three-phase workflow, we have built a comprehensive profile of our novel compound, 'Cpd-X', in direct comparison to the gold-standard GDC-0941.
-
Biochemically, 'Cpd-X' is a potent PI3Kα inhibitor with a potentially improved isoform selectivity profile compared to the pan-inhibitor GDC-0941.
-
Cellularly, 'Cpd-X' successfully enters PI3K-dependent cancer cells and inhibits its target, leading to a dose-dependent reduction in downstream signaling.
-
Functionally, this on-target activity translates into the desired anti-proliferative outcome.
While GDC-0941 shows slightly higher potency in cellular and proliferation assays in this example, the unique selectivity profile of 'Cpd-X' may offer a significant therapeutic advantage. This data provides a strong rationale for advancing 'Cpd-X' into further studies, such as kinase panel screening to assess off-target activities and in vivo animal models to evaluate its efficacy and PK/PD properties. This rigorous, benchmark-driven approach is fundamental to identifying and validating promising new candidates in the competitive field of kinase inhibitor drug discovery.
References
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer. Journal of Medicinal Chemistry.
- Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell.
- Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science.
Assessing the Reproducibility of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic routes toward 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a single, consolidated publication detailing its synthesis and characterization, this document compiles and compares methodologies reported for structurally analogous compounds. By presenting detailed protocols and discussing the scientific rationale behind key experimental steps, this guide aims to equip researchers with the necessary information to assess the reproducibility of its synthesis and to inform future research and development.
Introduction to this compound
The thieno[3,2-d]pyrimidine scaffold is a prominent heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The title compound, this compound, possesses key structural features—a reactive chloro group at the 2-position and a morpholino substituent at the 4-position—that make it an attractive intermediate for further chemical elaboration and a potential candidate for biological screening.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C10H10ClN3OS | [1] |
| Molecular Weight | 255.72 g/mol | [1] |
| CAS Number | 16234-15-4 | [1] |
| Appearance | Predicted: Solid | N/A |
Proposed Synthetic Pathway and Comparative Analysis
The synthesis of this compound can be logically approached through a three-step sequence starting from a suitable thiophene derivative. This pathway involves the initial formation of the thieno[3,2-d]pyrimidine core, followed by chlorination and a selective nucleophilic aromatic substitution (SNAr).
Step 1: Synthesis of the Thieno[3,2-d]pyrimidine Core
The initial and crucial step is the construction of the fused ring system. Published literature suggests the condensation of a 3-aminothiophene-2-carboxylate derivative with a source of the pyrimidine ring as a common and effective strategy.
Protocol 1: Cyclization to form Thieno[3,2-d]pyrimidine-2,4-diol
This protocol is adapted from the synthesis of related thienopyrimidine cores.[2][3]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine methyl 3-aminothiophene-2-carboxylate and urea.
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 180°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool slightly.
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by a 10% aqueous solution of sodium hydroxide (NaOH) to adjust the pH.
-
Filter the resulting solid.
-
Suspend the filter cake in water and slowly add dilute hydrochloric acid (HCl) with stirring for 10 minutes.
-
Filter the solid, wash with a saturated aqueous NaHCO3 solution, and dry to yield thieno[3,2-d]pyrimidine-2,4-diol.
-
Causality and Expertise: The use of urea serves as a readily available and inexpensive source for the two nitrogen atoms and one of the carbonyl carbons of the pyrimidine ring. The high temperature is necessary to drive the cyclization and condensation reaction, which involves the elimination of methanol and water. The basic and subsequent acidic work-up steps are critical for removing unreacted starting materials and byproducts, leading to the precipitation of the desired diol.
Step 2: Chlorination of the Thieno[3,2-d]pyrimidine Core
The conversion of the hydroxyl groups of the diol to chloro groups is a standard transformation in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl3). This step yields the key intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine.
Protocol 2A: Chlorination using POCl3 and DMF
This method is reported for the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine.[2][4]
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend thieno[3,2-d]pyrimidine-2,4-diol in phosphorus oxychloride (POCl3).
-
Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at 120°C and stir for 3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove excess POCl3.
-
Carefully pour the viscous residue onto ice water with stirring.
-
Filter the resulting brown solid, wash with ice-water, and dry to obtain 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Protocol 2B: Chlorination using POCl3 and a Non-Nucleophilic Base
This alternative protocol utilizes a non-nucleophilic base to facilitate the chlorination.[5]
Methodology:
-
Reaction Setup: Suspend thieno[3,2-d]pyrimidine-2,4-diol in POCl3.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Heat the mixture at reflux for 2 hours.
-
Work-up:
-
Remove excess POCl3 and DIPEA by distillation under reduced pressure.
-
Dissolve the resulting brown solid in chloroform and partition with water.
-
Adjust the aqueous phase to be alkaline with a 5 M NaOH solution and extract twice with chloroform.
-
Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to afford 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Comparative Insights:
-
Reagent Choice: Both protocols effectively achieve the desired chlorination. The addition of DMF in Protocol 2A likely forms the Vilsmeier reagent in situ, which is a more potent chlorinating agent. Protocol 2B's use of DIPEA, a non-nucleophilic base, helps to scavenge the HCl generated during the reaction, which can be beneficial for substrates sensitive to acidic conditions.
-
Work-up Procedure: The work-up for Protocol 2A is simpler, involving a direct precipitation. Protocol 2B requires a liquid-liquid extraction, which may be more suitable for smaller-scale reactions or if the product has some solubility in the aqueous phase.
-
Reproducibility: Both methods are well-established in the literature for similar substrates and are expected to be reproducible. The choice between them may depend on the scale of the reaction and the available reagents.
Characterization Data for 2,4-Dichlorothieno[3,2-d]pyrimidine:
| Data Type | Reported Values | Source |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.16 (d, J = 5.4 Hz, 1H), 7.56 (d, J = 5.7 Hz, 1H) | [5] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.68 (d, J = 5.4 Hz, 1H), 7.72 (d, J = 5.4 Hz, 1H) | [2] |
| Mass Spectrum (ESI) | m/z calculated [M+H]⁺ 204.94, 206.94; found 205.1, 207.0 | [5] |
Step 3: Selective Nucleophilic Aromatic Substitution with Morpholine
The final step involves the selective reaction of morpholine at the C4 position of the 2,4-dichlorothieno[3,2-d]pyrimidine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in dichloropyrimidine systems, a principle that can be leveraged for regioselective synthesis.[6][7]
Protocol 3: Nucleophilic Substitution with Morpholine
This protocol is a logical extension based on the known reactivity of the dichloro intermediate and procedures for similar nucleophilic substitutions.[2][3]
Methodology:
-
Reaction Setup: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine in a suitable solvent such as ethanol or 1,4-dioxane in a round-bottom flask.
-
Nucleophile Addition: Add morpholine to the solution. An excess of morpholine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine or potassium carbonate can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Scientific Rationale for Selectivity: The greater electrophilicity of the C4 position in 2,4-dichloropyrimidines is a well-documented phenomenon.[6][7] This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom at the 3-position, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C4 more effectively than at C2. By controlling the reaction temperature and stoichiometry, selective monosubstitution at the C4 position can be achieved.
Assessing Reproducibility: Key Considerations
-
Purity of Starting Materials: The quality of the initial 3-aminothiophene-2-carboxylate and the chlorinating agent will significantly impact the yield and purity of the intermediates and the final product.
-
Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry, particularly in the selective morpholine substitution step, is critical to avoid the formation of the disubstituted byproduct.
-
Purification Techniques: Effective purification of the intermediates and the final product is essential to obtain material of high purity. The choice of chromatographic conditions or recrystallization solvent will be crucial.
Characterization Data for this compound
As of the latest search, detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectra from a peer-reviewed publication for the title compound have not been found. The data available is primarily from supplier websites and databases.
Predicted and Database Information:
| Data Type | Value | Source |
| Molecular Formula | C10H10ClN3OS | [1] |
| Molecular Weight | 255.72 | [1] |
| Boiling Point (Predicted) | 393.7±42.0 °C | [8] |
| Density (Predicted) | 1.463 | [8] |
| pKa (Predicted) | 3.82±0.40 | [8] |
Researchers synthesizing this compound should perform thorough characterization using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point analysis) to establish a reliable and citable set of data for the scientific community.
Alternative Synthetic Strategies
While the three-step sequence outlined is the most probable and logical route, alternative approaches could be considered, particularly for the construction of the thieno[3,2-d]pyrimidine core. These might include:
-
Starting from a pre-functionalized thiophene: A thiophene already bearing a morpholino group could potentially be used to build the pyrimidine ring.
-
Palladium-catalyzed cross-coupling reactions: For the introduction of the morpholine moiety, Buchwald-Hartwig amination could be an alternative to SNAr, although the latter is generally more straightforward for this type of substrate.
These alternative routes may offer advantages in terms of substrate scope or reaction conditions but would require significant methods development.
Conclusion
The synthesis of this compound is achievable through a reproducible three-step process involving cyclization, chlorination, and selective nucleophilic substitution. This guide provides detailed, compiled protocols based on established literature for structurally similar compounds. While a single, dedicated publication with full experimental and characterization data is currently lacking, the methodologies presented here offer a solid foundation for researchers to produce and validate this compound of interest. Careful control of reaction conditions and thorough purification are paramount to ensure the reproducibility and high purity of the final product. It is strongly recommended that any synthesis of this compound be accompanied by comprehensive analytical characterization to contribute to the public body of scientific knowledge.
References
- Zhou, Z., Wang, C., Xiao, Z., Yang, Q., & Xu, S. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]2]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20284971, 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine.
- Dunn, J. P., et al. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of chemical research, 48(6), 1859–1869. [Link]6]
- Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine.
Sources
- 1. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
As a Senior Application Scientist, my foremost priority is to empower our partners in research with the knowledge to handle chemical compounds not only effectively in their experiments but also safely through their entire lifecycle, including disposal. The compound 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is a substituted thienopyrimidine, a class of molecules frequently investigated in drug discovery. Its structure, containing a chlorinated heterocyclic core and a morpholine moiety, dictates a specific and stringent set of disposal procedures.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Core Principle: Hazard-Based Waste Classification
The disposal pathway for any chemical is determined by its inherent hazards. The structure of this compound presents two primary considerations that define its classification as a hazardous waste.
-
Chlorinated Heterocycle: The presence of a chlorine atom on the pyrimidine ring places this compound in the category of halogenated organic waste [1][2]. Halogenated wastes must not be mixed with non-halogenated solvents and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans[3].
-
Morpholine Moiety: The morpholine component, while integral to the parent molecule, is derived from a substance that is itself flammable and corrosive[4]. While the properties of the larger solid compound are different, the potential for the release of hazardous nitrogen oxides (NOx) during thermal decomposition must be considered in the disposal process[4].
Based on data from closely related analogs, this compound should be handled as, at minimum, harmful if swallowed and a potential irritant to the skin, eyes, and respiratory system[5][6]. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Summary Hazard Profile & Disposal Data
| Parameter | Guideline / Value | Rationale & Source |
| Waste Classification | Halogenated Organic Hazardous Waste | Contains a covalent chlorine atom. Must be segregated from non-halogenated waste streams.[1][2] |
| Primary Hazards | Harmful if swallowed (H302). Potential for skin, eye, and respiratory irritation. | Based on safety data for structural analogs like 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde.[6] |
| Incompatible Agents | Strong oxidizing agents, strong acids. | General incompatibility for morpholine derivatives and halogenated compounds.[4][7] |
| Recommended Disposal | Incineration at a licensed hazardous waste facility. | Ensures complete destruction of the halogenated structure and prevents formation of toxic byproducts.[3] |
| Regulatory Oversight | OSHA 29 CFR 1910.1200, EPA 40 CFR Part 261. | Governed by Hazard Communication standards and regulations for identifying and listing hazardous waste.[8][9] |
Pre-Disposal Safety: Mandatory PPE & Handling
Before beginning any waste consolidation or disposal procedure, the following PPE is mandatory. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors[6].
-
Eye Protection: Chemical safety goggles are required at a minimum. For handling larger quantities, a full face shield offers superior protection[4].
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For extended handling, consider heavier-duty gloves or double-gloving.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Caption: Relationship between chemical features and disposal requirements.
By adhering to this scientifically grounded and systematic approach, researchers can ensure that the disposal of this compound is managed with the highest standards of safety and environmental stewardship.
References
- Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- 2-CHLORO-4-MORPHOLINOTHIENO[3,2-D]PYRIMIDINE-6-CARBALDEHYDE | 885618-31-5. Sigma-Aldrich.
- MORPHOLINE. MsdsDigital.com.
- Safety Data Sheet: Morpholine. Carl ROTH.
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | 16234-15-4. ChemicalBook.
- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific.
- Safety Data Sheet - 2-Chloro-N4-methylpyrimidine-4,5-diamine. CymitQuimica.
- SAFETY DATA SHEET - 4-Chloro-2-(methylthio)pyrimidine. Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Morpholine Safety Data Sheet. Santa Cruz Biotechnology.
- Halogenated Waste Fact Sheet. University of California, Riverside Environmental Health & Safety.
- 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine. PubChem, National Center for Biotechnology Information.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US Environmental Protection Agency (EPA).
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.... PubMed.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. US Environmental Protection Agency (EPA).
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. PubChem, National Center for Biotechnology Information.
- Chemical Compatibility Database. Cole-Parmer.
- Hazard communication standard and pharmaceuticals. Occupational Safety and Health Administration (OSHA).
- National Primary Drinking Water Regulations. US Environmental Protection Agency (EPA).
- Wastewater Technology Fact Sheet: Chlorine Disinfection. US Environmental Protection Agency (EPA).
- 1910 Subpart Z - Toxic and Hazardous Substances. Occupational Safety and Health Administration (OSHA).
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. uakron.edu [uakron.edu]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
Navigating the Unseen: A Safety and Handling Guide for 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine, a compound of interest with a complex heterocyclic structure. As with any new compound, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and operational excellence.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining its structural components—a chlorinated pyrimidine and a morpholine moiety—we can infer potential hazards and establish robust safety protocols. A closely related compound, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde, is classified as harmful if swallowed (H302), indicating a clear need for caution. This guide is built on the principle of treating unknown compounds with a high degree of care, drawing on established safety data for analogous structures.
Section 1: Hazard Identification and Risk Assessment
The primary challenge in handling a novel compound is the absence of comprehensive toxicological data. Therefore, a conservative approach is necessary. The chemical structure of this compound suggests several potential hazards that must be considered.
Inferred Potential Hazards:
-
Oral Toxicity: Based on the "harmful if swallowed" classification of a similar compound, ingestion of this compound could lead to adverse health effects.
-
Skin and Eye Irritation: Chlorinated organic compounds and morpholine derivatives are often irritating to the skin and eyes. Direct contact may cause redness, pain, and in severe cases, chemical burns.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.
-
Environmental Hazards: As with many synthetic organic compounds, the environmental impact is not fully known. Therefore, release into the environment should be strictly avoided.
Risk Mitigation Strategy:
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying potential exposure scenarios and implementing control measures to minimize risk. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE)—should always be the guiding principle.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE based on the potential hazards.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves offer good resistance to a wide range of chemicals, including chlorinated compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[4] |
| Body Protection | Laboratory coat or chemical-resistant suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with appropriate cartridges | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a respirator with cartridges for organic vapors and particulates is mandatory.[1] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict operational procedures is critical to prevent accidental exposure and maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Before beginning work, ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within the chemical fume hood.
-
Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Add solvents slowly and carefully to the solid to prevent splashing.
-
Keep containers closed when not in use.
-
-
Conducting Reactions:
-
Set up all reaction apparatus within the fume hood.
-
Ensure that all joints are properly sealed to prevent the release of vapors.
-
Use a secondary container for reaction vessels to contain any potential leaks or spills.
-
Storage Plan:
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Location: Store this compound in a cool, dry, and well-ventilated area.[5][6][7]
-
Container: Keep the compound in its original, tightly sealed container.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][7][8] Chlorinated solvents should be stored separately from flammable solvents to prevent violent reactions.[5][6][7]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
Section 4: Emergency Procedures - Preparedness is Key
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: If the spill is in a fume hood, keep it running. If outside a hood, ensure the area is well-ventilated, if safe to do so.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed container. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9][10][11][12]
-
Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 5: Disposal Plan
The disposal of this compound and any associated waste must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing the compound, including unused material, contaminated PPE, and spill cleanup debris, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix chlorinated waste with other waste streams.
-
Disposal Method: The primary method for the disposal of chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[13][14][15]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
Conclusion
The responsible handling of novel compounds like this compound is a cornerstone of laboratory safety and scientific integrity. By adopting a proactive and informed approach to safety, researchers can mitigate risks and foster a culture of safety that extends beyond the product itself. This guide provides a comprehensive framework for achieving that goal, empowering you to work with confidence and care.
Visualizing the Workflow
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling and emergency response.
Caption: A clear, step-by-step process for responding to a chemical spill.
References
- 2-Chloropyrimidine Safety D
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of Nottingham.
- Morpholine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 2-Chloropyrimidine Safety D
- Morpholine Safety D
- Morpholine Safety D
- Understanding Morpholine: Properties, Safety, and Purchasing Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline. (2025). BenchChem.
- 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- Guidance on Safe Storage of Chemicals in the Labor
- 2-Chloro-5-fluoropyrimidine Safety D
- 2-Chloro Pyridine MATERIAL SAFETY D
- Spill Control/Emergency Response. (2025). EHSO Manual.
- Safe Storage of Chemicals. (n.d.). University of York, Department of Biology.
- Chemical Spill Procedures. (n.d.). Princeton University, Environmental Health & Safety.
- Chemical Spill procedure. (2010).
- Guide for Chemical Spill Response. (n.d.).
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
- Chemical Spill Procedures. (n.d.). University of Toronto, Environmental Health & Safety.
- Guidance on Storage and Handling of Chlorin
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
- Disposal Methods for Chlorinated Arom
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
- Disposal of Chlorine-Containing Wastes. (n.d.).
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. gre.ac.uk [gre.ac.uk]
- 7. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. acs.org [acs.org]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
